(S)-rosmarinic acid
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
179188-11-5 |
|---|---|
Molecular Formula |
C18H16O8 |
Molecular Weight |
360.3 g/mol |
IUPAC Name |
(2S)-3-(3,4-dihydroxyphenyl)-2-[(E)-3-(3,4-dihydroxyphenyl)prop-2-enoyl]oxypropanoic acid |
InChI |
InChI=1S/C18H16O8/c19-12-4-1-10(7-14(12)21)3-6-17(23)26-16(18(24)25)9-11-2-5-13(20)15(22)8-11/h1-8,16,19-22H,9H2,(H,24,25)/b6-3+/t16-/m0/s1 |
InChI Key |
DOUMFZQKYFQNTF-GIZXNFQBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1C[C@@H](C(=O)O)OC(=O)/C=C/C2=CC(=C(C=C2)O)O)O)O |
Canonical SMILES |
C1=CC(=C(C=C1CC(C(=O)O)OC(=O)C=CC2=CC(=C(C=C2)O)O)O)O |
Origin of Product |
United States |
Phytochemical Distribution and Biosynthetic Origins of S Rosmarinic Acid
Occurrence and Accumulation in Plant Families
(S)-Rosmarinic acid is widely distributed in the plant kingdom, found in hornworts, ferns, and numerous angiosperm species. wikipedia.org Its accumulation is particularly prominent in certain plant families, where it often serves as a significant phytochemical marker.
Lamiaceae (e.g., Rosmarinus officinalis, Melissa officinalis, Salvia officinalis)
The Lamiaceae, or mint family, is one of the most significant sources of rosmarinic acid, particularly within the subfamily Nepetoideae. nih.govwikipedia.orgresearchgate.net Many common culinary herbs belong to this family and are rich in this compound. wikipedia.orgresearchgate.net
Rosmarinus officinalis (Rosemary): As the plant from which it was first identified, rosemary contains significant levels of rosmarinic acid. wikipedia.org Studies have shown that the concentration can vary, with one analysis of a methanol (B129727) extract from rosemary leaves finding 0.31g of rosmarinic acid per 100g of extract. researchgate.net Another study identified rosmarinic acid as a major polyphenol in the plant. nih.gov
Melissa officinalis (Lemon Balm): Lemon balm is another well-known producer of rosmarinic acid. wikipedia.orgbarnys.cz Research has indicated that the content of rosmarinic acid in lemon balm leaves can be influenced by the plant's developmental stage, with maximal values of up to 3.91% being found during the full flowering phase. barnys.czresearchgate.net One study reported a rosmarinic acid content of 3% in the dry weight of the plant. areeo.ac.ir Another analysis found a concentration of 36.5 mg/g in the aerial parts. researchgate.net
Salvia officinalis (Sage): Sage is a potent source of rosmarinic acid. wikipedia.orgthermofisher.com Studies have quantified its concentration in sage leaves, with findings ranging from 13.3 to 47.3 mg per gram of dried leaves. nih.gov The variety of sage and the harvest time can significantly impact the concentration, with one study on six sage varieties showing average contents ranging from 14,610.71 mgkg⁻¹ to 19,605.82 mgkg⁻¹. agr.hr Another analysis reported a concentration of 39.3 mg/g of dry weight. researchgate.net
A comparative study of 29 species from the Lamiaceae family highlighted the significant presence of rosmarinic acid across various genera. The highest concentrations were found in Mentha species, with Mentha spicata showing up to 58.5 mg/g. nih.gov
| Plant Species | Family | Plant Part | Rosmarinic Acid Concentration |
| Rosmarinus officinalis | Lamiaceae | Leaves (methanol extract) | 0.31 g / 100g |
| Melissa officinalis | Lamiaceae | Leaves | 3.91% (full flowering stage) |
| Melissa officinalis | Lamiaceae | Aerial Parts | 36.5 mg/g |
| Salvia officinalis | Lamiaceae | Dried Leaves | 13.3 - 47.3 mg/g |
| Salvia officinalis | Lamiaceae | Aerial Parts | 39.3 mg/g |
| Mentha spicata | Lamiaceae | Dried Plant | 58.5 mg/g |
Boraginaceae (e.g., Symphytum officinale)
The Boraginaceae family is another significant accumulator of rosmarinic acid. nih.gov
Symphytum officinale (Comfrey): Comfrey is known to contain rosmarinic acid as one of its phenolic constituents. researchgate.netmdpi.comthenaturopathicherbalist.com It is considered a ubiquitous compound within the Symphytum genus. researchgate.net While specific concentrations in the whole plant are variable, it is recognized as a key phenolic acid present in both the roots and shoots. mdpi.comnih.gov One study identified rosmarinic acid as the main phenolic component in certain alcoholic extracts of comfrey, with a concentration of 45.70 μL/mL in an extract from callus cultures. mdpi.com
Other Angiosperm Families (e.g., Apiaceae, Cucurbitaceae)
Rosmarinic acid is not limited to the Lamiaceae and Boraginaceae families. It has also been identified in species from other angiosperm families. nih.govnih.gov
Apiaceae: Certain species within the Apiaceae family, such as those in the genus Eryngium, have been found to contain rosmarinic acid and its derivatives. researchgate.net
Cucurbitaceae: The presence of rosmarinic acid has also been reported in members of the Cucurbitaceae family.
Its distribution extends to other families as well, including the Marantaceae. wikipedia.org
Intra-Plant Tissue and Organ Distribution of this compound
The concentration of this compound is not uniform throughout the plant; it varies considerably between different organs and tissues.
Leaf and Stem Accumulation Patterns
Generally, the highest concentrations of rosmarinic acid are found in the leaves of plants.
In Rosmarinus officinalis, a study of various organs showed that while several polyphenols were analyzed, only the leaves contained all six compounds studied, with the highest accumulation rates in the young stages of development. researchgate.netnih.gov Rosmarinic acid displayed the highest concentrations of all polyphenols across all organs. researchgate.netnih.gov
For Salvia and Borago species, analysis has primarily focused on the leaves, where concentrations were found to range from 13.3 to 47.3 mg per gram of dried leaves. nih.govoup.com
In Symphytum officinale, the shoots and leaves are reported to contain the most rosmarinic acid. nih.gov
Root and Rhizome Concentrations
While leaves are often the primary site of accumulation, roots and rhizomes can also contain notable amounts of rosmarinic acid.
In Symphytum officinale, both roots and shoots are known to contain rosmarinic acid. mdpi.com Callus cultures derived from the root have been shown to produce significant amounts of this compound. mdpi.com
A study on Mentha piperita identified rosmarinic acid as the main phenolic compound in the rhizomes. Although the concentration was three times lower than in the leaves, the rhizomes were still considered a potential source. cropj.com
In Rosmarinus officinalis, studies have confirmed the presence of rosmarinic acid in the roots, although generally in lower concentrations compared to the leaves. researchgate.net
| Plant Species | Plant Part | Finding |
| Rosmarinus officinalis | Leaves | Highest accumulation of polyphenols, especially in young leaves. researchgate.netnih.gov |
| Rosmarinus officinalis | Roots | Contains rosmarinic acid, but at lower levels than leaves. researchgate.net |
| Mentha aquatica | Dried Leaves | 11.73 mg/g, the highest concentration in the plant. cropj.com |
| Mentha aquatica | Stems | Lower concentration than leaves. cropj.com |
| Mentha piperita | Rhizomes | Main phenolic compound, though at levels 3x lower than leaves. cropj.com |
| Symphytum officinale | Shoots and Leaves | Reported to contain the most rosmarinic acid. nih.gov |
| Symphytum officinale | Roots | Known to contain rosmarinic acid. mdpi.com |
Seed and Flower Content Variations
This compound is a prominent phenolic compound found in various plant tissues, with its concentration varying significantly between different organs, including seeds and flowers. Research into the distribution of this compound reveals distinct patterns of accumulation, which can be influenced by the plant's developmental stage and environmental conditions.
A notable example of this variation is observed in Salvia hispanica (chia). Analysis of different parts of the chia plant has shown that rosmarinic acid is a major polyphenolic constituent. In one study, the content of rosmarinic acid was quantified in various tissues, revealing that flowers contained a higher concentration than the seeds. Specifically, the flowers of S. hispanica were found to contain 149.45 mg of rosmarinic acid per 100 g of dry weight, while the seeds contained 127.25 mg per 100 g of dry weight researchgate.net. This suggests a differential accumulation of this compound, potentially linked to the specific physiological roles it plays in these reproductive structures, such as defense against pathogens or herbivores.
While detailed comparative data across a wide range of species is not extensively compiled, the findings in Salvia hispanica underscore the importance of analyzing specific plant organs to understand the distribution of this compound. The variation in content between seeds and flowers highlights the complex regulation of its biosynthesis and accumulation within the plant.
**Table 1: Rosmarinic Acid Content in Different Parts of *Salvia hispanica***
| Plant Part | Rosmarinic Acid Content (mg/100g DW) |
|---|---|
| Flowers | 149.45 |
| Seeds | 127.25 |
| Sprouts | 134.27 |
Data sourced from a study on the phytochemical profile of Salvia hispanica. researchgate.net
Biochemical Pathways of this compound Biosynthesis in Plants
The biosynthesis of this compound is a well-characterized process that involves the convergence of two distinct metabolic pathways: the phenylpropanoid pathway and the tyrosine-derived pathway researchgate.netresearchgate.net. These pathways provide the necessary precursors that are ultimately joined to form the rosmarinic acid molecule. Chemically, rosmarinic acid is an ester of caffeic acid and 3,4-dihydroxyphenyllactic acid wikipedia.orgnovanet.ca.
Precursor Supply from Phenylpropanoid Pathway
The phenylpropanoid pathway is a central route in plant secondary metabolism, responsible for the synthesis of a wide array of phenolic compounds. This pathway utilizes the aromatic amino acid L-phenylalanine as its starting point researchgate.netnih.gov. A series of enzymatic reactions then converts L-phenylalanine into various hydroxycinnamoyl-CoA esters, one of which is essential for rosmarinic acid formation. The initial and rate-limiting step of this pathway is the deamination of L-phenylalanine to trans-cinnamic acid, a reaction catalyzed by the enzyme phenylalanine ammonia-lyase (PAL) researchgate.netnih.gov. Subsequent hydroxylations and ligations produce 4-coumaroyl-CoA, the activated hydroxycinnamoyl donor required for the final step in rosmarinic acid biosynthesis wikipedia.org.
The biosynthesis of this compound uniquely draws precursors from the metabolism of two aromatic amino acids, L-phenylalanine and L-tyrosine novanet.canih.govmdpi.com.
L-Phenylalanine Metabolism : As described above, L-phenylalanine enters the general phenylpropanoid pathway. It is first converted to cinnamic acid by phenylalanine ammonia-lyase (PAL). Cinnamic acid is then hydroxylated to form 4-coumaric acid by cinnamic acid 4-hydroxylase (C4H). Finally, 4-coumaric acid is activated by 4-coumarate:CoA ligase (4CL) to produce 4-coumaroyl-CoA researchgate.netmdpi.com. This molecule serves as the acyl donor in the final condensation step.
L-Tyrosine Metabolism : The second precursor originates from L-tyrosine, which is also produced via the shikimate pathway nih.govnih.gov. The tyrosine-derived pathway begins with the transamination of L-tyrosine to 4-hydroxyphenylpyruvic acid, a reaction catalyzed by tyrosine aminotransferase (TAT) researchgate.netresearchgate.netmodares.ac.ir. This intermediate is then reduced to (R)-4-hydroxyphenyllactic acid by the enzyme hydroxyphenylpyruvate reductase (HPPR) researchgate.netmdpi.com. This 4-hydroxyphenyllactic acid is the acyl acceptor that will be esterified with the product of the phenylpropanoid pathway.
Enzymatic Steps and Key Biosynthetic Enzymes
The convergence of the two precursor pathways involves specific enzymes that catalyze the final steps of this compound formation. The key enzymes in this part of the pathway are hydroxyphenylpyruvate reductase and rosmarinic acid synthase.
Rosmarinic acid synthase (RAS) is the enzyme that catalyzes the final, committed step in the biosynthesis of rosmarinic acid nih.govmdpi.com. It belongs to the BAHD family of acyltransferases mdpi.comnih.gov. This enzyme facilitates the esterification reaction between 4-coumaroyl-CoA (the acyl donor from the phenylpropanoid pathway) and 4-hydroxyphenyllactic acid (the acyl acceptor from the tyrosine-derived pathway) nih.govmdpi.com. The reaction produces 4-coumaroyl-4'-hydroxyphenyllactate and releases coenzyme A nih.gov.
Subsequent hydroxylation steps at the 3 and 3' positions of the aromatic rings, catalyzed by cytochrome P450-dependent hydroxylases, convert this intermediate into rosmarinic acid nih.govmdpi.com. RAS is considered a key control point in the pathway, and its activity is often correlated with the rate of rosmarinic acid accumulation mdpi.comnih.gov. The gene encoding RAS has been isolated and characterized from several plant species, including Coleus blumei and Melissa officinalis mdpi.comresearchgate.net.
Table 2: Key Enzymes in this compound Biosynthesis
| Enzyme | Abbreviation | Pathway | Function |
|---|---|---|---|
| Phenylalanine Ammonia-Lyase | PAL | Phenylpropanoid | Converts L-phenylalanine to cinnamic acid |
| Cinnamic Acid 4-Hydroxylase | C4H | Phenylpropanoid | Hydroxylates cinnamic acid to 4-coumaric acid |
| 4-Coumarate:CoA Ligase | 4CL | Phenylpropanoid | Activates 4-coumaric acid to 4-coumaroyl-CoA |
| Tyrosine Aminotransferase | TAT | Tyrosine-derived | Converts L-tyrosine to 4-hydroxyphenylpyruvic acid |
| Hydroxyphenylpyruvate Reductase | HPPR | Tyrosine-derived | Reduces 4-hydroxyphenylpyruvate to 4-hydroxyphenyllactic acid mdpi.comnih.gov |
| Rosmarinic Acid Synthase | RAS | Final Condensation | Catalyzes the ester formation between 4-coumaroyl-CoA and 4-hydroxyphenyllactic acid nih.govwikipedia.org |
Role of Peroxidase and Polyphenol Oxidase
While not directly involved in the anabolic pathway that constructs the this compound molecule, peroxidase (POD) and polyphenol oxidase (PPO) play significant roles in its subsequent metabolic fate, influencing its accumulation, degradation, and interaction with other cellular components. Their activities are primarily catabolic or transformational in relation to rosmarinic acid.
Polyphenol oxidase is a copper-containing enzyme that catalyzes the oxidation of phenolic compounds, such as this compound, into highly reactive quinones. This process is notably responsible for the enzymatic browning observed in damaged plant tissues. When cells are disrupted, PPO comes into contact with its vacuolar substrates, leading to the formation of brown pigments. This compound can act as a substrate for PPO, being oxidized to o-quinones. However, it has also been shown to act as a "suicide substrate," leading to the inactivation of PPO, thereby inhibiting the browning process.
Peroxidases are heme-containing enzymes that catalyze the oxidation of a wide range of substrates using hydrogen peroxide. In the context of this compound, peroxidases are involved in the balance between its antioxidant and pro-oxidant activities. They can utilize rosmarinic acid in reactions that generate or scavenge reactive oxygen species (ROS), contributing to the plant's defense mechanisms against oxidative stress. The interaction with POD can lead to the polymerization of rosmarinic acid and other phenols, forming more complex structures that can be incorporated into the cell wall, which is a part of the plant's response to pathogens and wounding.
Regulation of Biosynthetic Gene Expression
The biosynthesis of this compound is a complex process, controlled at the genetic level through the regulated expression of genes encoding the pathway's key enzymes. The primary genes involved are phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) in the phenylpropanoid branch, and tyrosine aminotransferase (TAT) and hydroxyphenylpyruvate reductase (HPPR) in the tyrosine-derived branch. The final condensation step is catalyzed by rosmarinic acid synthase (RAS).
The expression of these genes is often coordinately regulated and can be induced by various internal and external stimuli, including developmental stage and environmental stress. Studies in various plant species, including Salvia miltiorrhiza and Mentha piperita, have shown that the transcript levels of these biosynthetic genes are often positively correlated with the accumulation of rosmarinic acid. For instance, in the roots of Salvia species, a significant positive correlation has been observed between the content of rosmarinic acid and the expression levels of PAL, C4H, 4CL, TAT, HPPR, and RAS1 mdpi.comsemanticscholar.org.
Transcription factors play a crucial role in modulating the expression of these genes. In Salvia miltiorrhiza, a subgroup 4 R2R3-MYB transcription factor, SmMYB39, has been identified as a transcriptional repressor nih.gov. Overexpression of SmMYB39 led to a significant decrease in the content of rosmarinic acid and its precursors, while silencing the gene resulted in their accumulation. This regulation was achieved by negatively affecting the transcript levels and enzyme activities of C4H and TAT nih.gov. Conversely, other transcription factors from families such as bHLH, MYB, and WRKY have been identified as potential positive regulators, particularly in response to elicitors like methyl jasmonate researchgate.net.
Environmental stresses such as salinity and heat can also differentially regulate these genes. In Mentha piperita subjected to simultaneous salinity and heat stress, a significant increase in C4H and HPPR expression was observed, while RAS expression was significantly decreased nih.govresearchgate.netnih.govuk.ac.ir. This differential regulation suggests a complex genetic network that balances the production of this compound with other defense-related phenolic compounds in response to adverse conditions nih.govresearchgate.net.
Environmental and Agronomic Influences on this compound Biosynthesis
The production and accumulation of this compound in plants are not static but are dynamically influenced by a multitude of external factors. These include environmental conditions such as light, temperature, and water availability, as well as agronomic practices related to nutrient supply, the application of elicitors, and cultivation techniques.
Impact of Light Intensity and Quality
Light is a critical environmental signal that affects not only photosynthesis but also the biosynthesis of secondary metabolites, including this compound. Both the intensity and spectral quality of light can significantly modulate its accumulation.
Studies on sweet basil (Ocimum basilicum) have demonstrated that light conditions affect rosmarinic acid content jst.go.jpresearchgate.net. Continuous white light irradiation has been shown to increase both phenolic content and antioxidant activity jst.go.jpresearchgate.net. When comparing different light qualities, red and white light were found to be more effective in promoting rosmarinic acid accumulation than blue light. In one study, irradiation with red and white light led to rosmarinic acid levels of up to 6 mg/g fresh weight, whereas blue light resulted in only 3 mg/g jst.go.jpresearchgate.net. This suggests that wavelengths in the red spectrum (600–700 nm) are particularly stimulatory for its biosynthesis jst.go.jpresearchgate.net. Similarly, in in vitro cultures of Hyptis pectinata, red light exposure resulted in a more than four-fold increase in rosmarinic acid content compared to white light scielo.br.
The duration of light exposure (photoperiod) also plays a role. In selected spearmint and peppermint lines, a short photoperiod of 12 hours reduced rosmarinic acid accumulation compared to a 16-hour photoperiod openagriculturejournal.com. In microgreens of Perilla frutescens, light treatment for 20 days was found to be optimal for high rosmarinic acid content and associated antioxidant and antimicrobial activities mdpi.com.
Table 1: Effect of Light Quality on this compound Content
| Plant Species | Light Condition | This compound Content | Fold Change vs. Control (White/Blue Light) | Reference |
|---|---|---|---|---|
| Sweet Basil (Ocimum basilicum) | White Light (Continuous) | Increased | - | jst.go.jpresearchgate.net |
| Sweet Basil (Ocimum basilicum) | Red Light | ~6 mg/g FW | ~2-fold vs. Blue Light | jst.go.jpresearchgate.net |
| Sweet Basil (Ocimum basilicum) | Blue Light | ~3 mg/g FW | - | jst.go.jpresearchgate.net |
| Hyptis pectinata (in vitro) | Red Light | 161.65 µg/g DW | 4.26-fold vs. White Light | scielo.br |
| Hyptis pectinata (in vitro) | Yellow Light | 82.82 µg/g DW | 2.18-fold vs. White Light | scielo.br |
Effects of Temperature and Water Stress
Temperature and water availability are major abiotic stress factors that can significantly alter the secondary metabolism of plants. The response of this compound accumulation to these stresses is species-dependent.
Conversely, drought stress can enhance the accumulation of rosmarinic acid in some species. In garden thyme (Thymus vulgaris), low soil water capacity (40%) increased the rosmarinic acid content compared to well-watered control plants hst-j.orghst-j.org. The study concluded that warmer and drier conditions tend to elevate both rosmarinic acid content and the expression of the RAS gene hst-j.orghst-j.org. This suggests that in certain plants adapted to arid environments, this compound may play a role in stress tolerance, and its production is upregulated as a defense mechanism. Cold stress (4°C) over a six-week period, however, had no significant effect on rosmarinic acid levels in selected mint lines openagriculturejournal.com.
Table 2: Impact of Temperature and Water Stress on this compound Content
| Plant Species | Stress Condition | Effect on this compound Content | Reference |
|---|---|---|---|
| Spearmint (Mentha spicata) | Heat Stress | Nearly complete loss | dss.go.th |
| Peppermint (Mentha piperita) | Heat (35°C) + Salinity (120 mM) | 3.2-fold decrease | nih.govresearchgate.net |
| Garden Thyme (Thymus vulgaris) | Drought (40% soil water capacity) | Increased | hst-j.orghst-j.org |
| Mint Lines (Mentha spp.) | Cold Stress (4°C for 6 weeks) | No significant effect | openagriculturejournal.com |
Influence of Nutrient Availability and Elicitors
The biosynthesis of this compound can be significantly enhanced by the application of elicitors, which are compounds that trigger defense responses in plants. Both biotic (derived from living organisms) and abiotic (non-living) elicitors have proven effective in stimulating its production in plant cell and hairy root cultures.
Methyl jasmonate (MeJA), a plant signaling molecule, is a potent elicitor. In cultures of Satureja khuzistanica, MeJA application led to a sharp increase in the expression of HPPR, PAL, and TAT genes, correlating with a high amount of rosmarinic acid researchgate.net. Similarly, yeast extract, a biotic elicitor, has been shown to increase rosmarinic acid accumulation. In hairy root cultures of Dracocephalum kotschyi, treatment with 200 mg/L yeast extract for 48 hours resulted in the highest accumulation of rosmarinic acid, a 26% increase over the control mdpi.com.
Abiotic elicitors like silver nitrate (B79036) (SN) and nanoparticles have also been used successfully. In in vitro cultures of Hyptis pectinata, 60 μM silver nitrate at 3 days and 30 μM at 6 days resulted in the highest rosmarinic acid content, yielding 6361.70 and 4542.98 µg/g DW, respectively scielo.br. In Dracocephalum kotschyi, low concentrations of titanium dioxide (TiO2) nanoparticles served as effective elicitors, while higher concentrations induced oxidative stress and inhibited production mdpi.com.
While specific studies on the direct effect of major nutrients (N, P, K) on this compound are less common, nutrient availability is fundamentally linked to the synthesis of primary metabolites like phenylalanine and tyrosine, the precursors for rosmarinic acid. Therefore, balanced nutrition is essential for maintaining the metabolic capacity for its production.
Table 3: Effect of Elicitors on this compound Production
| Plant System | Elicitor | Concentration/Duration | Increase in this compound | Reference |
|---|---|---|---|---|
| Dracocephalum kotschyi (Hairy Roots) | Yeast Extract | 200 mg/L for 48h | 1.26-fold (26%) | mdpi.com |
| Hyptis pectinata (in vitro) | Silver Nitrate (SN) | 60 µM for 3 days | Significant increase (6361.70 µg/g DW) | scielo.br |
| Agastache rugosa (Cell Culture) | Silver Nitrate (SN) | 30 mg/L | 10.12-fold | scielo.br |
| Ocimum basilicum (Hairy Roots) | Fungal Elicitors | - | 2.67-fold | academicjournals.org |
Cultivation Practices and Chemotype Variability
Agronomic factors such as harvest time and choice of plant material can have a profound impact on the yield of this compound. The physiological age of the plant is a critical determinant. In mint chemotypes selected for high rosmarinic acid content, the highest levels were found during the vegetative stage. A significant reduction in concentration was observed as the plants entered the bud initiation and flowering stages openagriculturejournal.com. This highlights the importance of optimizing harvest time to maximize the yield of the target compound. Furthermore, a field study indicated that soil type plays an essential role, likely due to differences in moisture retention, which favors rosmarinic acid production openagriculturejournal.com.
Significant variability in rosmarinic acid content exists not only between different species but also within a single species, leading to the concept of chemotypes. A comparative study of 29 species from the Labiatae family found that rosmarinic acid content ranged widely from undetectable levels to 58.5 mg/g of dried plant material nih.gov. Within the genus Mentha, all tested species contained considerable concentrations, with Mentha spicata showing the highest amount nih.gov. In contrast, Rosmarinus officinalis (rosemary) growing in Iran showed a relatively low concentration (7.2 mg/g) compared to other plants in the study nih.gov.
This intraspecific variability is also evident in Salvia species, where different extraction methods and plant origins yield varying concentrations of rosmarinic acid. For instance, in Salvia eremophila, using 80% methanol for extraction significantly increased the measured concentration of rosmarinic acid from 6.96 to 15.46 mg/g dry material austinpublishinggroup.com. The existence of different chemotypes, which may vary in their content of essential oils and phenolic compounds like rosmarinic acid, necessitates careful selection of plant varieties and cultivation conditions for standardized production ishs.orgresearchgate.net.
Stereochemistry and Chiral Aspects of S Rosmarinic Acid
Stereospecificity in Natural Biosynthesis
In the plant kingdom, the biosynthesis of rosmarinic acid is a highly stereospecific process. researchgate.net It begins with the amino acids L-phenylalanine and L-tyrosine. researchgate.net A key enzyme in this pathway is rosmarinate (B7790426) synthase, which catalyzes the esterification of caffeoyl-CoA with 3,4-dihydroxyphenyllactic acid. wikipedia.org The stereospecificity is introduced by enzymes such as hydroxyphenylpyruvate reductase, which is involved in the formation of the 3,4-dihydroxyphenyllactic acid precursor. wikipedia.org This enzymatic control ensures the production of predominantly one enantiomer in nature. For instance, studies in plant cell cultures of Coleus blumei and Salvia officinalis have elucidated this stereospecific pathway. cdnsciencepub.comresearchgate.net
Enantiomeric Purity and Challenges in Analysis of Enantiomeric Excess
Determining the enantiomeric purity of a sample of rosmarinic acid presents analytical challenges. Standard chromatographic techniques like HPLC can separate rosmarinic acid from other compounds but may not be able to distinguish between the (S) and (R) enantiomers without a chiral stationary phase. researchgate.netresearchgate.net
To overcome this, methods involving the derivatization of rosmarinic acid with a chiral resolving agent have been employed. For example, this compound can be converted into diastereomeric amides by reacting it with a chiral amine, such as (R)-α-methylbenzylamine. cdnsciencepub.com These resulting diastereomers have different physical properties and can be distinguished and quantified using techniques like NMR spectroscopy, allowing for the determination of the enantiomeric excess. cdnsciencepub.com The synthesis of (S)-(−)-rosmarinic acid has been reported with an enantiomeric purity of at least 84%. cdnsciencepub.com
| Analytical Technique | Principle | Application in this compound Analysis |
|---|---|---|
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Separation of (S) and (R) enantiomers. researchgate.netresearchgate.net |
| NMR Spectroscopy with Chiral Derivatizing Agents | Formation of diastereomers with distinct NMR spectra. | Quantification of enantiomeric excess. cdnsciencepub.com |
Implications of Chirality for Molecular Recognition and Biological Interactions
The specific three-dimensional structure of this compound, as dictated by its chirality, is fundamental to its interactions with biological systems. researchtrends.net Molecular recognition, the process by which molecules bind specifically to one another, is highly dependent on the complementary shapes of the interacting species. The chirality of membrane lipids, for instance, can influence drug interactions. researchtrends.net
The distinct spatial arrangement of the functional groups in this compound will determine how it fits into the binding sites of enzymes and receptors. This stereospecificity can lead to differences in the biological activity between the (S) and (R) enantiomers. For example, the interaction of rosmarinic acid with proteins like bovine serum albumin (BSA) has been studied to understand its binding characteristics, which are influenced by its structure. nih.gov Furthermore, the ability of rosmarinic acid derivatives to inhibit processes like amyloid-β aggregation is also dependent on their structural properties, including lipophilicity and the orientation of phenolic hydroxyl groups. core.ac.uk
Advanced Methodologies for Isolation, Purification, and Enrichment of S Rosmarinic Acid
State-of-the-Art Extraction Techniques
Advanced extraction techniques leverage energy sources like microwaves and ultrasound, or unique solvent properties under high pressure and temperature, to efficiently disrupt plant cell walls and enhance the solubilization of (S)-rosmarinic acid.
Microwave-Assisted Extraction (MAE) is a process that uses microwave energy to heat the solvents and plant sample, leading to the rupture of cell walls and the release of target compounds into the solvent. preprints.org This technique offers significant advantages, including reduced extraction time, lower solvent consumption, and higher extraction efficiency. preprints.orgmdpi.com The key parameters influencing MAE performance are microwave power, temperature, solvent choice, solid-to-solvent ratio, and extraction duration. preprints.orgmdpi.com
Research has demonstrated the effectiveness of MAE for extracting this compound from various plant sources. For instance, a study on Symphytum officinale leaves identified optimal MAE conditions as 750 W microwave power, a temperature of 50°C, 75% methanol (B129727) as the solvent, a solid-to-solvent ratio of 1:10, and an extraction time of 15 minutes. preprints.orgmdpi.com Another innovative approach using biodegradable polyethylene (B3416737) glycols (PEGs) on Rosmarinus officinalis leaves found that a 45% PEG-400 solution with 4.3% phosphoric acid, irradiated for just 20 seconds at 280 W, yielded high extraction efficiencies for this compound. mdpi.com A comparative study involving Melissa officinalis reported that MAE produced a yield of 49.4 mg of this compound per gram of dry plant weight in 26.5 minutes using 25.5% ethanol (B145695) at 108.6°C. ipb.ptresearchgate.net
Table 1: Research Findings on Microwave-Assisted Extraction of this compound
| Plant Source | Optimal Conditions | Yield/Efficiency | Reference |
|---|---|---|---|
| Symphytum officinale (Comfrey) | 750 W power; 50°C; 75% methanol; 1:10 solid-solvent ratio; 15 min | Identified as optimal for high total phenols and flavonoids, with rosmarinic acid as the major component. | mdpi.com, preprints.org |
| Rosmarinus officinalis (Rosemary) | 280 W power; 45% PEG-400 with 4.3% phosphoric acid; 20 sec | Exhibited the highest extraction ability and fastest rate compared to other methods. | mdpi.com |
| Melissa officinalis (Lemon Balm) | 108.6°C; 25.5% ethanol; 26.5 min | 49.4 mg/g of dry plant | ipb.pt, researchgate.net |
Ultrasound-Assisted Extraction (UAE) utilizes acoustic cavitation generated by ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and mass transfer. researchgate.net This method is recognized for its high efficiency, reduced processing time, and lower temperature requirements, which helps in preserving thermolabile compounds like this compound. nih.gov
Studies have consistently shown UAE to be a superior method for this compound extraction. In a comparative analysis on Melissa officinalis, UAE was the most effective technique, yielding 86.3 mg/g of this compound under optimized conditions of 33 minutes, 371.7 W power, and 39.9% ethanol. ipb.pt Research on Plectranthus scutellarioides leaves, a rich source of the compound, determined that using pure ethanol in an ultrasound bath at 30 kHz for 45 minutes yielded an impressive 110.8 mg/g of trans-rosmarinic acid. mdpi.com For Thymus vulgaris, optimal UAE conditions were found to be 60 minutes at 500 W with 50% ethanol, which proved more efficient than heat-assisted extraction. nih.gov Furthermore, the use of green solvents like ionic liquids has been explored; for Rosmarinus officinalis, a 1.0 M solution of [C8mim]Br under ultrasound for 30 minutes at 221 W achieved a 100% extraction efficiency for this compound. nih.gov
Table 2: Research Findings on Ultrasound-Assisted Extraction of this compound
| Plant Source | Optimal Conditions | Yield/Efficiency | Reference |
|---|---|---|---|
| Melissa officinalis (Lemon Balm) | 371.7 W power; 39.9% ethanol; 33 min | 86.3 mg/g of dry plant | ipb.pt |
| Plectranthus scutellarioides (Painted Nettle) | 30 kHz frequency; 100% ethanol; 45 min | 110.8 mg/g of dry weight | mdpi.com |
| Thymus vulgaris (Thyme) | 500 W power; 50% ethanol; 60 min | 73.5 mg/g of extract | nih.gov |
| Rosmarinus officinalis (Rosemary) | 221 W power; 1.0 M [C8mim]Br; 1:20 solid-liquid ratio; 30 min | 100.17% extraction efficiency | nih.gov |
Pressurized Liquid Extraction (PLE), also known as Accelerated Solvent Extraction (ASE), is an automated technique that employs solvents at elevated temperatures (up to 200°C) and pressures (around 1500-2000 psi). encyclopedia.pubtudublin.ie These conditions keep the solvent in a liquid state above its boiling point, which decreases solvent viscosity and surface tension while increasing solubility and diffusion rates, leading to rapid and efficient extractions. tudublin.ie
The choice of solvent and temperature is critical in PLE. For the extraction of this compound from rosemary, PLE using ethanol at 150°C was shown to produce a high yield. thieme-connect.de Water can also be an effective, green solvent in PLE; its polarity decreases at higher temperatures, making it suitable for extracting moderately polar compounds. encyclopedia.pub For example, PLE using water at 150°C was effective for extracting antioxidants, including this compound, from lemon balm. ufrn.br However, there is a risk of thermal degradation at very high temperatures. Studies have indicated that temperatures of 150°C and above can cause this compound to degrade, potentially cleaving it into its constituent, caffeic acid. encyclopedia.pubresearchgate.net Therefore, optimizing the temperature is crucial. Research on oregano found that an optimal temperature of 129°C with 33% methanol yielded 10.21 mg/g of this compound. mdpi.com
Supercritical Fluid Extraction (SFE) is a green extraction technology that uses a supercritical fluid, most commonly carbon dioxide (scCO₂), as the solvent. utm.my SC-CO₂ is favored for its moderate critical temperature (31.1°C) and pressure (7.38 MPa), non-toxicity, and the fact it can be easily removed from the extract by depressurization. utm.my
Pure scCO₂ is non-polar and thus not an efficient solvent for the polar this compound. researchgate.net To overcome this, polar co-solvents or "modifiers," such as ethanol, are added to the scCO₂ to increase its solvating power for polar compounds. researchgate.netmdpi.com The extraction parameters—pressure, temperature, and co-solvent percentage—are optimized to target specific compounds. For the extraction of this compound from Rosmarinus officinalis, optimal conditions were determined to be a pressure of 150 bar, a temperature of 80°C, and a co-solvent concentration of 15% ethanol, which yielded 3.43 mg/g of this compound. mdpi.com Another study focusing on Orthosiphon stamineus found the maximum solubility of this compound at 80°C and 10 MPa (100 bar) with ethanol as a modifier. utm.my SFE can also be used as a pre-treatment step; coupling SFE with a subsequent Soxhlet extraction significantly increased the final yield of this compound from rosemary. mdpi.com
Chromatographic Purification Strategies
Following extraction, the crude extract contains a mixture of compounds. Chromatographic techniques are essential for the purification and isolation of this compound to a high degree of purity.
High-Speed Countercurrent Chromatography (HSCCC) is a form of liquid-liquid partition chromatography that operates without a solid support matrix, thereby eliminating issues of irreversible sample adsorption. tandfonline.comgoogle.com This technique relies on partitioning a solute between two immiscible liquid phases (stationary and mobile) within a coil that is subjected to a strong centrifugal force field. It has proven to be a simple, rapid, and effective method for the preparative separation of natural products. tandfonline.com
HSCCC has been successfully applied to purify this compound from various plant extracts. In one study, 11 mg of this compound with a purity of 97.2% was purified from 100 mg of an ethyl acetate (B1210297) extract of Glechoma hederacea in a single run of less than two hours. tandfonline.comtandfonline.com In another application, a combined process involving enrichment by semi-preparative HPLC followed by HSCCC yielded 200 mg of this compound with 95.1% purity from Dracocephalum tanguticum. nefu.edu.cn A novel hyphenated system combining expanded bed adsorption chromatography (EBAC) with HSCCC was used to process an extract of Salvia miltiorrhiza, yielding this compound with 74% purity in a single, integrated step. nih.gov
Table 3: Research Findings on HSCCC Purification of this compound
| Plant Source | Starting Material | Yield | Purity | Reference |
|---|---|---|---|---|
| Glechoma hederacea | 100 mg ethyl acetate extract | 11 mg | 97.2% | tandfonline.com, tandfonline.com |
| Dracocephalum tanguticum | Ethyl acetate extract (enriched) | 200 mg | 95.1% | nefu.edu.cn |
| Salvia miltiorrhiza | Crude extract via EBAC-HSCCC | 2.1 mg | 74% | nih.gov |
Preparative High-Performance Liquid Chromatography (Prep-HPLC)
Preparative High-Performance Liquid Chromatography (Prep-HPLC) stands as a powerful technique for the high-resolution purification of this compound from complex mixtures, such as crude plant extracts. This method operates on the same principles as analytical HPLC but is scaled up to handle larger sample volumes and isolate substantial quantities of the target compound.
The process involves injecting a concentrated extract onto a column packed with a stationary phase, typically a C18 reversed-phase material. A solvent system, or mobile phase, is then pumped through the column. By carefully controlling the composition of the mobile phase, often through a gradient elution, components of the extract are separated based on their differential affinities for the stationary and mobile phases. This compound, being a polar compound, is eluted from the column at a specific retention time.
For the purification of rosmarinic acid, a common approach involves using a reversed-phase column and a mobile phase consisting of a mixture of water (often acidified with formic or acetic acid to improve peak shape) and an organic solvent like methanol or acetonitrile. ajrconline.orgacs.org A gradient is typically employed, starting with a higher proportion of the aqueous phase and gradually increasing the concentration of the organic solvent to elute compounds of increasing hydrophobicity. acs.orgknauer.net
Mass-directed purification is an advanced Prep-HPLC technique that has been successfully employed for the rapid isolation of rosmarinic acid. knauer.net This system uses a mass spectrometer in-line with the HPLC to specifically detect the ion corresponding to the target molecule's mass-to-charge ratio (m/z). For rosmarinic acid, this is typically the [M-H]⁻ ion at m/z 359.2. knauer.net This allows for the precise collection of only the fraction containing the compound of interest, significantly streamlining the purification process and yielding high-purity this compound (>95%) in a single step. knauer.net
Table 1: Example of a Prep-HPLC Method for Rosmarinic Acid Purification
| Parameter | Condition |
|---|---|
| Column | Eurospher II 100-10 C18, 250 x 30 mm |
| Mobile Phase | A: Water with 0.1% formic acid B: Acetonitrile with 0.1% formic acid | | Gradient | 20% B to 100% B over 20 minutes | | Flow Rate | 21.3 mL/min | | Detection | Diode Array Detector (DAD) at 280 nm and Mass Spectrometer (SIM mode, m/z 359.2) | | Injection Volume | 5 mL of crude extract | This table is a representative example based on published methodologies. knauer.net
Medium-Pressure Liquid Chromatography (MPLC)
Medium-Pressure Liquid Chromatography (MPLC) serves as an effective intermediate step between low-pressure column chromatography and high-pressure liquid chromatography (HPLC) for the purification of this compound. It offers a balance between the high resolution of HPLC and the high capacity of traditional column chromatography, making it suitable for processing larger quantities of crude extracts. nih.gov
In a typical MPLC application for rosmarinic acid purification, a crude extract is first adsorbed onto a sorbent, such as silica (B1680970) gel, and then packed into a column. The separation is achieved by eluting the column with a gradient of solvents. For instance, a gradient of dichloromethane (B109758) and methanol can be used to separate compounds based on their polarity. mdpi.com
MPLC is often used in combination with other chromatographic techniques to achieve high purity. For example, a crude extract of Perilla frutescens was first purified using XDA-8 macroporous resin, followed by MPLC, which significantly improved the content of total phenolics. nih.gov This pre-purified extract could then be subjected to further separation by techniques like high-speed counter-current chromatography (HSCCC) to isolate rosmarinic acid with a purity of 98.29%. nih.gov
The use of different MPLC columns in sequence can also enhance purification efficiency. For the isolation of compounds from Dracocephalum heterophyllum, two different sized MPLC columns were connected to increase the loading capacity and improve the initial separation of the crude extract. mdpi.com
Table 2: MPLC in a Multi-Step Purification of Rosmarinic Acid
| Step | Technique | Sorbent/Column | Elution Solvents | Purity Achieved |
|---|---|---|---|---|
| 1 | Macroporous Resin Chromatography | XDA-8 | - | Enriched Extract |
| 2 | Medium-Pressure Liquid Chromatography (MPLC) | - | - | 66.62 mgGAE/g extract |
| 3 | High-Speed Counter-Current Chromatography (HSCCC) | - | - | 98.29% (Rosmarinic Acid) |
Data compiled from a study on Perilla frutescens. nih.gov
Flash Chromatography and Solid Phase Extraction (SPE)
Flash chromatography and Solid Phase Extraction (SPE) are valuable and widely used techniques for the rapid purification and enrichment of this compound from plant extracts.
Flash Chromatography is a preparative air pressure-driven liquid chromatography technique that is faster than traditional column chromatography. It utilizes a column packed with a sorbent, typically silica gel, and a solvent or solvent mixture is pushed through the column under moderate pressure. This allows for the separation of compounds in a relatively short amount of time.
In a study on the isolation of rosmarinic acid from Ocimum basilicum (basil), a methanol extract was first subjected to liquid-liquid extraction to obtain a rosmarinic acid-rich ethyl acetate extract. This extract was then separated using flash chromatography over a silica gel column to yield high-purity rosmarinic acid. dergipark.org.trresearchgate.net Similarly, reversed-phase flash chromatography on a C18 column has been used in a bioactivity-guided strategy to isolate rosmarinic acid from Isodon rugosus. plos.orgplos.org
Solid Phase Extraction (SPE) is a sample preparation technique used for the extraction, concentration, and cleanup of analytes from a complex matrix. It involves passing a solution containing the analyte through a cartridge containing a solid adsorbent (the stationary phase). The analyte is retained on the sorbent, while impurities are washed away. The analyte is then eluted with a suitable solvent.
SPE is a simple and efficient method for preparing extracts enriched with rosmarinic acid. mdpi.com C18 cartridges are commonly used for this purpose. The process typically involves pre-conditioning the cartridge with methanol and then water, loading the crude extract, washing away impurities, and finally eluting the rosmarinic acid with a solvent like methanol. mdpi.comjocpr.com The choice of sorbent and eluting solvents is crucial for the performance of SPE and is often optimized based on solubility parameters. mdpi.com For instance, a study on rosemary extracts utilized a self-fabricated mixed-mode sorbent and optimized the washing steps using a full factorial design to achieve excellent recoveries and clean-up rates. nih.gov
Table 3: Example of an SPE Protocol for Rosmarinic Acid Enrichment
| Step | Procedure |
|---|---|
| Sorbent | Chromabond C18ec cartridge (500 mg) |
| Conditioning | 6 mL methanol, followed by 6 mL deionized water |
| Sample Loading | 1 mL of crude extract solution |
| Elution | 3 mL of varying concentrations of ethyl acetate in chloroform (B151607) (0-100%) |
Based on a methodology for fractionation of rosmarinic acid from Orthosiphon aristatus extract. mdpi.com
Membrane-Based Separation Techniques
Membrane-based separation techniques are emerging as efficient and environmentally friendly methods for the enrichment and purification of this compound. These processes operate at ambient temperatures and without phase changes, which helps to preserve the integrity of the bioactive compound.
Ultrafiltration and Nanofiltration for Enrichment
Ultrafiltration (UF) and nanofiltration (NF) are pressure-driven membrane processes that separate molecules based on their size and molecular weight.
Ultrafiltration (UF) utilizes membranes with pore sizes typically ranging from 1 to 100 nm, corresponding to a molecular weight cut-off (MWCO) of 1 to 1000 kDa. UF is primarily used to remove high molecular weight substances like proteins and polysaccharides from the extract, thereby clarifying it and preparing it for further concentration steps. google.com
Nanofiltration (NF) employs membranes with smaller pore sizes than UF, typically with a MWCO of 150 to 2000 Da. This makes NF particularly suitable for concentrating low molecular weight compounds like rosmarinic acid while allowing salts and some smaller molecules to pass through. nih.gov Studies have shown that NF can effectively concentrate rosmarinic acid from various plant extracts. For example, a polyamide-urea thin film composite membrane demonstrated high rejection rates for rosmarinic acid from spent lavender extract. mdpi.com Similarly, an NF membrane was successful in concentrating rosmarinic acid from thyme extracts. nih.gov
The efficiency of these processes can be influenced by factors such as transmembrane pressure and the concentration of the feed solution. As the concentration of rosmarinic acid in the retentate increases, the permeate flux may decline due to increased osmotic pressure and concentration polarization. mdpi.com
Integrated Membrane Systems for Downstream Processing
Integrating different membrane processes, or combining them with other separation techniques, can create a more efficient and comprehensive downstream processing strategy for this compound. uctm.edudechema.de
An example of an integrated membrane system involves a multi-step filtration process. An extract can first be subjected to ultrafiltration to remove macromolecules. The resulting permeate, enriched with smaller molecules including rosmarinic acid, is then fed to a nanofiltration unit for concentration. google.com This concentrated solution can be further purified using reverse osmosis to remove water and further increase the concentration of rosmarinic acid. google.com
One patented method describes a process where an aqueous extract is first clarified by ultrafiltration, followed by nanofiltration to concentrate the rosmarinic acid. The pH is adjusted, and the solution is then passed through a polyamide resin for adsorption and subsequent elution with alcohol. The final eluant is concentrated using reverse osmosis to obtain high-purity rosmarinic acid (≥90%). google.com
Table 4: Performance of a Nanofiltration Membrane for Rosmarinic Acid Concentration
| Parameter | Value |
|---|---|
| Membrane Type | Polyamide-urea thin film composite (X201) |
| Feed | 40% ethanolic extract of spent lavender |
| Operating Pressure | 20 bar |
| Rosmarinic Acid Rejection | 93-100% |
| Permeate Flux | 1.24 - 2.43 L·m⁻²·h⁻¹ |
Data from a study on batch membrane filtration of spent lavender extract. mdpi.com
Crystallization and Recrystallization Techniques for Purity Enhancement
Crystallization is a crucial final step in the purification process of this compound, aimed at achieving a high degree of purity by separating it from residual impurities. greenskybio.com This technique relies on the principle that the solubility of a compound in a solvent is dependent on temperature.
The process typically involves dissolving the enriched rosmarinic acid extract in a suitable solvent at an elevated temperature to create a supersaturated solution. As the solution is slowly cooled, the solubility of rosmarinic acid decreases, leading to the formation of crystals. Impurities, which are present in lower concentrations, tend to remain in the solution, or mother liquor. The rosmarinic acid crystals can then be separated by filtration and washed with a small amount of cold solvent to remove any adhering mother liquor. google.com
The choice of solvent is critical for successful crystallization. Water is a commonly used solvent for the crystallization of rosmarinic acid. google.com The process can be enhanced by the addition of seed crystals of pure rosmarinic acid, which provide a surface for the new crystals to grow on. google.com
Recrystallization is a further purification step where the initially formed crystals are redissolved in a fresh solvent and the crystallization process is repeated. This can significantly improve the purity of the final product. google.com
Factors that influence the quality and yield of the crystals include the cooling rate, the concentration of the extract, and the presence of any additives. greenskybio.com By optimizing these conditions, it is possible to obtain high-quality, high-purity this compound crystals. greenskybio.com In some processes, a purity of over 95% can be achieved after a single crystallization step. researchgate.net
Analytical Methodologies for Detection, Quantification, and Structural Characterization of S Rosmarinic Acid in Complex Matrices
Chromatographic Techniques for Separation and Quantification
Chromatography is a fundamental technique for the separation and quantification of (S)-rosmarinic acid from intricate mixtures. Various chromatographic methods have been developed and optimized to achieve high resolution, sensitivity, and accuracy.
High-Performance Liquid Chromatography (HPLC) with UV-Vis Detection
High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet-visible (UV-Vis) detector is the most widely used method for the routine analysis of this compound. mdpi.com This technique offers a balance of efficiency, robustness, and cost-effectiveness. The strong UV absorbance of this compound, owing to its conjugated system, makes UV-Vis detection highly suitable. mdpi.com The selection of the stationary phase, mobile phase composition, and detection wavelength are critical parameters for successful separation and quantification.
A typical HPLC setup for this compound analysis involves a reversed-phase C18 column. rjpharmacognosy.irphcogj.com The mobile phase usually consists of a mixture of an acidified aqueous solution and an organic solvent, such as acetonitrile or methanol (B129727). rjpharmacognosy.irphcogj.comnih.gov Gradient elution is often employed to achieve better separation of this compound from other components in the sample matrix. rjpharmacognosy.irnih.gov The UV detection wavelength is commonly set at 330 nm, which corresponds to the absorption maximum of rosmarinic acid. rjpharmacognosy.irphcogj.comnih.gov
The performance of HPLC-UV methods is evaluated through validation parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). For instance, one study reported an LOD and LOQ of 0.19 and 0.63 ng per injection for UV detection, respectively. oup.com Another validated method demonstrated a linearity range of 72-110 µg/mL with an LOD of 1.6 µg/mL and an LOQ of 4.9 µg/mL. rjpharmacognosy.ir
Table 1: HPLC-UV Parameters for this compound Analysis
| Column | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |
|---|---|---|---|---|---|
| LiChrospher RP-18 (250 x 3 mm, 5 µm) | A: 2% acetic acid in water, B: Acetonitrile (Gradient) | 0.3 | 280 | 10 | oup.com |
| C18 (250 x 4.6 mm, 5 µm) | A: 0.085% H3PO4 in water, B: Acetonitrile (Gradient) | 1.0 | 330 | Not Specified | rjpharmacognosy.ir |
| Reversed-phase C18 | 0.1% formic acid and acetonitrile (Isocratic) | 0.5 | 330 | Not Specified | phcogj.com |
| Zorbax SB-C18 (250 x 4.6 mm, 5 µm) | A: Methanol, B: 0.6% acetic acid (Gradient) | 1.0 | Not Specified (ELSD) | Not Specified | nih.gov |
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns with smaller particle sizes (<2 µm). This results in significantly higher resolution, faster analysis times, and reduced solvent consumption compared to conventional HPLC. UPLC is particularly advantageous for the analysis of complex samples containing numerous components that may co-elute in HPLC.
A UPLC method coupled with a photodiode array (PDA) detector and quadrupole time-of-flight mass spectrometry (QTOF/MS) has been used for the phenolic profiling and quantitative determination of rosmarinic acid in plant extracts. researchgate.net The enhanced separation efficiency of UPLC allows for a more detailed characterization of the sample matrix alongside the accurate quantification of this compound.
Gas Chromatography (GC) for Volatile Derivatives
Gas Chromatography (GC) is typically used for the analysis of volatile and thermally stable compounds. Since this compound is a non-volatile compound, it requires a derivatization step to convert it into a volatile derivative before GC analysis. This process can be complex and may introduce variability. However, GC coupled with Mass Spectrometry (GC-MS) can be a powerful tool for the qualitative and quantitative analysis of volatile components present in the same matrix as this compound. nih.gov For instance, GC-MS has been used to identify and compare the volatile constituents in different parts of Perilla frutescens, a plant known to contain rosmarinic acid. nih.gov
Thin-Layer Chromatography (TLC) and High-Performance TLC (HPTLC)
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the qualitative screening of this compound in various samples. High-Performance Thin-Layer Chromatography (HPTLC) is an improved version of TLC that offers better separation efficiency, sensitivity, and reproducibility, making it suitable for quantitative analysis. nih.govresearchgate.net
In HPTLC, samples are spotted on a high-performance silica (B1680970) gel plate, which is then developed in a chamber with a suitable mobile phase. The separated compounds are visualized under UV light, often at 366 nm, where rosmarinic acid exhibits native blue fluorescence. researchgate.netmdpi.comfarmaciajournal.com Densitometric scanning of the plates allows for the quantification of this compound. nih.gov HPTLC methods have been validated and used for the quantification of rosmarinic acid in various medicinal plants. nih.govtandfonline.com
Table 2: HPTLC Parameters for this compound Analysis
| Stationary Phase | Mobile Phase | Detection | Reference |
|---|---|---|---|
| Silica gel 60 F254 | Toluene:Ethyl acetate (B1210297):Formic acid:Water (3:3:1:0.2 v/v/v/v) | UV at 366 nm | researchgate.net |
| Silica gel 60G F254 | Ethyl acetate:Acetic acid:Formic acid:Water (100:11:11:26 v/v/v/v) | Native fluorescence | farmaciajournal.com |
| TLC Silica gel 60 F254 | Toluene and Ethyl acetate | Not Specified | tandfonline.com |
Mass Spectrometry (MS) Applications
Mass Spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. When coupled with a chromatographic separation method like LC, it provides a high degree of selectivity and sensitivity, making it ideal for the analysis of this compound in complex matrices, especially at trace levels.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the sensitive and selective quantification of this compound. researchgate.net This technique involves the separation of the analyte by LC, followed by its ionization and fragmentation in the mass spectrometer. The use of turbo spray ionization in negative mode is a common approach for the analysis of rosmarinic acid. researchgate.net
In a typical LC-MS/MS experiment, the precursor ion corresponding to the deprotonated molecule of rosmarinic acid ([M-H]⁻ at m/z 359) is selected and fragmented to produce characteristic product ions. researchgate.net The monitoring of specific mass transitions (e.g., 358.9/160.9 and 358.9/197.0) provides excellent selectivity and allows for accurate quantification even in the presence of co-eluting interferences. researchgate.net
LC-MS/MS methods have been developed and validated for the quantification of rosmarinic acid in various plant extracts and biological samples, demonstrating high sensitivity with low limits of detection and quantification. nih.govresearchgate.net For example, one validated LC-MS method reported an LOD and LOQ for rosmarinic acid of 1 and 3 ng/mL, respectively. researchgate.net
Table 3: LC-MS/MS Parameters for this compound Analysis
| Ionization Mode | Precursor Ion (m/z) | Product Ions (m/z) | LOD (ng/mL) | LOQ (ng/mL) | Reference |
|---|---|---|---|---|---|
| Negative | 359 | Not Specified | Not Specified | Not Specified | researchgate.net |
| Negative (Turbo spray) | 358.9 | 160.9, 197.0 | Not Specified | Not Specified | researchgate.net |
| Negative | Not Specified | Not Specified | Not Specified | Not Specified | nih.gov |
| APCI | Not Specified | Not Specified | 1 | 3 | researchgate.net |
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique widely employed for the analysis of moderately polar molecules like rosmarinic acid, allowing for their transfer into the gas phase with minimal fragmentation. In the analysis of rosmarinic acid, ESI is typically operated in negative ion mode due to the presence of acidic phenolic hydroxyl and carboxylic acid groups, which are readily deprotonated.
When analyzing this compound or its extracts, the most commonly observed ion is the deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 359. researchgate.net This high sensitivity in negative mode makes ESI-MS a powerful tool for detecting and quantifying rosmarinic acid in complex matrices such as plant extracts. nih.govpfigueiredo.org In addition to the primary molecular ion, other related ions may be detected. For instance, adducts such as the sodium adduct of a dimer, [2M-2H+Na]⁻, at m/z 741 have been reported in methanolic extracts of cell cultures. researchgate.net
The coupling of ESI-MS with liquid chromatography (LC), particularly Ultra-High-Performance Liquid Chromatography (UHPLC), provides a robust platform for the separation and identification of rosmarinic acid from other phytochemicals. nih.govubbcluj.ro Tandem mass spectrometry (MS/MS) experiments, involving the fragmentation of the precursor [M-H]⁻ ion, yield characteristic product ions that are used for structural confirmation. Key fragments observed in the MS2 spectrum of the [M-H]⁻ ion of rosmarinic acid (m/z 359.0767) include ions at m/z 197.0456, 179.0356, 161.0243, and 133.0297, which correspond to the cleavage of the ester bond and subsequent losses from the caffeic acid and 3,4-dihydroxyphenyllactic acid moieties. massbank.eu
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry is another soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. While less common than ESI for the routine quantification of smaller molecules like rosmarinic acid in plant extracts, MALDI-TOF MS has proven valuable in studying the interactions and modifications of rosmarinic acid, especially its reactions with larger biomolecules like proteins. nih.govacs.org
In one study, MALDI-TOF/TOF MS was instrumental in investigating the adduction reaction between oxidized rosmarinic acid and the protein myosin. nih.govacs.org The technique allowed for the precise determination of the adduction site, identifying it as the cysteine residue at position 949 of myosin. nih.govacs.org This application highlights the strength of MALDI-TOF in analyzing complex covalent modifications of proteins by phytochemicals. The methodology is capable of detecting the modified proteins and, through tandem MS, pinpointing the specific amino acid residues involved in the covalent linkage. researchgate.net This is crucial for understanding the mechanisms by which phenolic compounds like rosmarinic acid may exert their biological effects through interactions with cellular macromolecules.
Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS for High-Resolution Analysis
For the unambiguous identification of this compound and its metabolites or adducts in highly complex samples, high-resolution mass spectrometry (HRMS) is indispensable. Orbitrap and Fourier Transform Ion Cyclotron Resonance (FT-ICR) are two leading HRMS technologies that provide exceptional mass accuracy and resolving power. nih.govmdpi.comresearchgate.net These capabilities allow for the differentiation of molecules with very similar nominal masses (isobars) and the confident determination of elemental formulas from accurate mass measurements. pnnl.govnih.gov
Orbitrap mass spectrometers, often coupled with UHPLC, have been used to identify adducts between quinones derived from oxidized rosmarinic acid and thiol-containing compounds like cysteine and glutathione. nih.govacs.org The high mass accuracy (typically < 5 ppm) of the Orbitrap analyzer allows for the confident assignment of elemental compositions to the detected adducts. nih.gov For example, UHPLC-LTQ-Orbitrap MS/MS has been used to identify quinone-rosmarinic acid/cysteine and quinone-rosmarinic acid/glutathione adducts by analyzing their extracted ion chromatograms and MS² fragment patterns. nih.govacs.org
FT-ICR MS offers the highest level of performance in terms of mass resolving power and mass accuracy, often achieving sub-ppm mass accuracy. nih.govnih.gov This ultra-high resolution is critical for resolving complex mixtures, such as plant metabolomes or environmental samples, where thousands of chemical species may be present. researchgate.netpnnl.gov The application of 21-Tesla FT-ICR MS, for example, provides resolving powers in excess of one million, enabling the fine isotopic structure of molecules to be observed, which further aids in confirming elemental compositions. nih.gov While specific applications to this compound are part of broader metabolomics studies, the capability of these instruments is essential for distinguishing rosmarinic acid from other isomers and for characterizing its novel derivatives or reaction products in intricate biological systems. nih.gov
Table 1: Comparison of Mass Spectrometry Techniques for this compound Analysis
| Technique | Primary Application for this compound | Typical Ions Observed | Key Advantages |
|---|---|---|---|
| ESI-MS | Detection and quantification in complex matrices (e.g., plant extracts). | [M-H]⁻ (m/z 359), [2M-2H+Na]⁻ (m/z 741) | High sensitivity, suitable for coupling with LC, soft ionization. |
| MALDI-TOF MS | Analysis of large adducts and covalent modifications with biomolecules (e.g., proteins). | [Protein+RosA+H]⁺ | High mass range, suitable for non-volatile and large molecules. |
| Orbitrap/FT-ICR MS | Unambiguous formula determination and identification in highly complex mixtures. | High-accuracy m/z for [M-H]⁻ and fragments. | Exceptional mass accuracy (<5 ppm to <1 ppm) and ultra-high resolving power. |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Conformation
1D NMR (¹H, ¹³C) Analysis
One-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation of organic molecules, including this compound. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.
The ¹H NMR spectrum of rosmarinic acid displays characteristic signals that correspond to its distinct structural motifs. arjonline.orgresearchgate.net Key features include signals in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the two 3,4-dihydroxyphenyl units. arjonline.org Two doublets with a large coupling constant (J ≈ 15.9 Hz) are indicative of the trans-olefinic protons of the caffeoyl moiety. arjonline.org Signals corresponding to the aliphatic chain of the 3,4-dihydroxyphenyllactic acid portion are also clearly visible. arjonline.org
The ¹³C NMR spectrum complements the proton data by showing signals for all carbon atoms in the molecule. arjonline.orgresearchgate.net The spectrum reveals signals for the carboxyl and ester carbonyl carbons (δ > 165 ppm), aromatic carbons, olefinic carbons, and the aliphatic carbons of the lactate (B86563) side chain. arjonline.orgresearchgate.net Together, the ¹H and ¹³C NMR data allow for the initial identification of the key functional groups and structural fragments of rosmarinic acid.
Table 2: ¹H and ¹³C NMR Chemical Shifts (δ in ppm) for Rosmarinic Acid
| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity, J (Hz) |
|---|---|---|---|
| 1 | 127.9 | - | - |
| 2 | 115.2 | 6.95 | d, 2.0 |
| 3 | 146.0 | - | - |
| 4 | 144.9 | - | - |
| 5 | 116.3 | 6.77 | d, 8.1 |
| 6 | 121.9 | 6.83 | dd, 8.1, 2.0 |
| 7 | 77.0 | 5.19 | dd, 8.4, 4.4 |
| 8 | 37.9 | 3.10 (a), 3.01 (b) | dd, 14.3, 4.4 (a); dd, 14.3, 8.4 (b) |
| 9 | 177.6 | - | - |
| 1' | 129.8 | - | - |
| 2' | 116.5 | 7.04 | d, 2.1 |
| 3' | 146.9 | - | - |
| 4' | 149.5 | - | - |
| 5' | 117.6 | 6.76 | d, 8.2 |
| 6' | 123.1 | 6.92 | dd, 8.2, 2.1 |
| 7' | 148.0 | 7.56 | d, 15.9 |
| 8' | 115.0 | 6.27 | d, 15.9 |
| 9' | 168.9 | - | - |
Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.
2D NMR (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
While 1D NMR provides essential information, two-dimensional (2D) NMR experiments are required for the complete and unambiguous assignment of all proton and carbon signals and to confirm the molecular structure. arjonline.orgresearchgate.netsdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically through two or three bonds. sdsu.eduslideshare.net For rosmarinic acid, COSY spectra are used to trace the connectivity within the spin systems, such as identifying adjacent protons in the aromatic rings and along the aliphatic side chains. arjonline.org
HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates proton signals with their directly attached carbon atoms (one-bond ¹H-¹³C correlations). sdsu.educloudfront.net This is a powerful tool for assigning the ¹³C signals of all protonated carbons by linking them to their already-assigned proton resonances. arjonline.orgresearchgate.net
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over longer ranges, typically two to four bonds (²JCH, ³JCH). sdsu.educloudfront.net HMBC is crucial for piecing together the different structural fragments of the molecule. For instance, it can show a correlation from the proton at position 7 to the ester carbonyl carbon at position 9', confirming the ester linkage between the caffeic acid and 3,4-dihydroxyphenyllactic acid moieties. arjonline.org Correlations to quaternary (non-protonated) carbons are also observed, which is essential for their assignment. arjonline.orgceon.rs
NOESY (Nuclear Overhauser Effect Spectroscopy): The NOESY experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. arjonline.orgslideshare.netresearchgate.net This provides information about the molecule's three-dimensional structure and conformation. For this compound, NOESY can help confirm the relative spatial arrangement of different parts of the molecule. arjonline.org
Through the combined interpretation of these 2D NMR spectra, a complete and verified structural assignment of rosmarinic acid can be achieved. arjonline.orgresearchgate.net
Chiral NMR for Enantiomeric Purity Assessment
Standard NMR spectroscopy cannot distinguish between enantiomers, such as (R)- and this compound, because they have identical physical and chemical properties in an achiral environment. researchgate.net Consequently, their NMR spectra are identical. To determine the enantiomeric purity of a sample of this compound, chiral NMR techniques must be employed. libretexts.orgnih.gov
This is typically achieved by introducing a chiral auxiliary that interacts with the enantiomers to form transient diastereomeric complexes. These diastereomers are no longer mirror images and will have distinct NMR spectra, allowing for their differentiation and quantification. libretexts.org There are two main approaches:
Chiral Derivatizing Agents (CDAs): The chiral analyte is covalently reacted with a chiral derivatizing agent to form stable diastereomers. These new compounds can then be analyzed by standard NMR, and the signals for each diastereomer can be integrated to determine the enantiomeric ratio. For a carboxylic acid like rosmarinic acid, a chiral amine could potentially be used as a CDA. semanticscholar.org
Chiral Solvating Agents (CSAs): A chiral solvating agent is added to the NMR sample, where it forms rapidly exchanging, non-covalent diastereomeric complexes with the enantiomers of the analyte. researchgate.netlibretexts.org This interaction induces small but measurable differences in the chemical shifts of the corresponding protons or carbons in the two enantiomers. The separated signals can then be integrated to determine the enantiomeric purity. The use of CSAs is often preferred as it is non-destructive and does not require chemical modification of the analyte. libretexts.org
The limit of quantitation for the minor enantiomer using these methods can be below 1%, making chiral NMR a reliable technique for assessing the enantiomeric purity of compounds like this compound. libretexts.org
UV-Visible and Infrared (IR) Spectroscopy for Characterization
UV-Visible (UV-Vis) and Infrared (IR) spectroscopy are foundational analytical techniques for the structural elucidation and characterization of molecules like this compound. itwreagents.com UV-Vis spectroscopy irradiates a sample with light in the UV-visible range (200-800 nm), causing electronic transitions within the molecule. The resulting spectrum helps in identifying functional groups. For this compound, UV-Vis spectrophotometers are commonly used for detection in chromatographic methods, typically at a wavelength of 330 nm. elsevierpure.comphcogj.com
Infrared (IR) spectroscopy provides more detailed structural information by measuring the vibrations of bonds within a molecule when it absorbs infrared radiation. itwreagents.com The resulting IR spectrum displays absorption bands corresponding to specific functional groups, acting as a molecular "fingerprint". itwreagents.com Fourier Transform Infrared (FT-IR) spectroscopy, a high-resolution version of the technique, has been successfully applied for the in situ determination of rosmarinic acid in plant cell suspension cultures. nih.gov The method involves measuring absorbance spectra between 4000 and 700 cm⁻¹ and analyzing the first derivative spectra. nih.gov Studies correlating FT-IR spectral analysis with HPLC measurements have confirmed its suitability for both qualitative and quantitative analysis. nih.gov
Characteristic IR absorption bands for rosmarinic acid have been identified, confirming its key functional groups. researchgate.net
Table 1: Characteristic Infrared (IR) Absorption Bands for Rosmarinic Acid
| Wavenumber (cm⁻¹) | Assignment | Functional Group |
| 3181 | O-H stretch (broad) | Hydroxyl group of carboxylic acid |
| 1718 | C=O stretch | Carbonyl of carboxylic acid |
| 1683 | C=O stretch | Carbonyl conjugated with a double bond |
| 1514, 1481 | C=C stretch | Aromatic ring |
| 1400-1350 | C-O-C stretch | Ester group |
Data sourced from ResearchGate. researchgate.net
Furthermore, advanced techniques like Near-Infrared (NIR) and Attenuated Total Reflection Infrared (ATR-IR) spectroscopy have been evaluated for quantifying rosmarinic acid content in plant materials, showing good correlation with reference HPLC data. nih.govusda.gov
Capillary Electrophoresis (CE) for Separation and Quantification
Capillary Electrophoresis (CE) is a powerful analytical technique noted for its high resolving power, making it particularly suitable for analyzing complex mixtures such as plant extracts. researchgate.net It offers a rapid and efficient alternative to traditional chromatographic methods for the separation and quantification of this compound. researchgate.netpfigueiredo.org The most common mode used for this purpose is Capillary Zone Electrophoresis (CZE), which separates ionic species based on their charge-to-size ratio in an electrolyte-filled capillary under the influence of an electric field. researchgate.netnih.gov
In the analysis of this compound, CZE is typically performed at a high pH (around 9 to 10). researchgate.netnih.gov At this pH, the phenolic and carboxylic acid groups of rosmarinic acid are deprotonated, giving the molecule a negative charge and allowing it to be separated as an anion. researchgate.net Various studies have optimized CE methods for the determination of rosmarinic acid in sage and rosemary extracts. researchgate.netresearchgate.net These methods often involve direct injection of the extract after simple dilution and sonication, eliminating the need for extensive purification steps. researchgate.netresearchgate.net
The coupling of CE with mass spectrometry (CE-MS), particularly with an electrospray ionization (ESI) source, enhances the analytical power of the technique. pfigueiredo.org CE-ESI-MS provides not only separation and quantification but also compound identification, which is crucial for characterizing complex natural extracts. pfigueiredo.orgnih.gov
Table 2: Exemplary Capillary Electrophoresis (CE) Conditions for Rosmarinic Acid Analysis
| Parameter | Condition 1 | Condition 2 |
| Mode | Capillary Zone Electrophoresis (CZE) | Capillary Electrophoresis-Mass Spectrometry (CE-MS) |
| Running Buffer | 40 mmol/L borate, pH 9.6 | 40 mM ammonium acetate/ammonium hydroxide, pH 9 |
| Capillary | Fused silica, 53 cm total length, 50 µm i.d. | Fused silica, 87 cm total length |
| Voltage | Not specified | 20 kV |
| Detection | UV at 210 nm | Electrospray Ionization Mass Spectrometry (ESI-MS) |
| Internal Standard | Coumarin | Not applicable |
| Limit of Detection (LOD) | 3.18 µg/mL | Not specified |
Data sourced from Elsevier and PubMed. researchgate.netnih.gov
Biosensors and Electrochemical Methods for Rapid Detection
Electrochemical methods are valuable tools for the analysis of redox-active compounds like this compound, owing to their inherent sensitivity, selectivity, and relatively low cost. fao.org The presence of two catechol groups in the structure of rosmarinic acid makes it electroactive and thus suitable for electrochemical detection. fao.org Techniques such as amperometry and voltammetry (including cyclic voltammetry, differential pulse voltammetry, and square wave voltammetry) are frequently used for both quantitative analysis and for studying the electrochemical behavior of the molecule. mdpi.com
Biosensors represent a specialized category of electrochemical transducers that combine the high specificity of a biological recognition element with the signal transduction capabilities of an electrode. mdpi.com For polyphenol analysis, enzymatic biosensors are the most commonly used type. mdpi.com These biosensors offer advantages such as high selectivity, enhanced signals due to enzyme catalysis, short response times, and the potential for miniaturization for online analysis. mdpi.com
The development of electrochemical biosensors often involves modifying the electrode surface to enhance selectivity and lower detection limits. researchgate.net For instance, carbon paste electrodes (CPEs) have been prepared using thin-layer chromatographic spots of rosmarinic acid for its quantification via differential pulse voltammetry. mdpi.com The rationale behind using these methods extends to assessing antioxidant activity, as there is a strong correlation between a compound's electrochemical behavior and its ability to donate electrons. fao.orgmdpi.com Paper-based analytical devices combined with electrochemical detection are emerging as important point-of-care tools for rapid biomarker detection, a technology that holds promise for the analysis of compounds like rosmarinic acid. nih.gov These platforms benefit from the porosity of paper, which facilitates fluid flow via capillary action without external pumps, and the inherent advantages of electrochemical detection, such as portability, low power consumption, and high sensitivity. nih.govnih.gov
Method Validation for Robustness and Accuracy
To ensure the reliability and consistency of analytical results, any method developed for the quantification of this compound must be thoroughly validated. Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The parameters for validation are often stipulated by international guidelines, such as those from the International Council for Harmonisation (ICH) and the US Food and Drug Administration (FDA). elsevierpure.comjocpr.com
Validation studies for analytical methods, particularly High-Performance Liquid Chromatography (HPLC), have been extensively reported for rosmarinic acid. elsevierpure.comphcogj.comresearchgate.net These studies establish the method's performance characteristics, ensuring it is robust and accurate for routine analysis in quality control of phytopharmaceuticals or other complex matrices. jocpr.comresearchgate.net
Key validation parameters include:
Specificity/Selectivity: The ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present. researchgate.net
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. phcogj.comnih.gov
Accuracy: The closeness of the test results obtained by the method to the true value, often determined by recovery studies. phcogj.comnih.gov
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV) and is assessed at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision). elsevierpure.comnih.gov
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. researchgate.netnih.gov
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netnih.gov
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters, providing an indication of its reliability during normal usage. jocpr.comnih.gov
Table 3: Summary of Validation Parameters from a Validated HPLC Method for Rosmarinic Acid
| Validation Parameter | Result |
| Linearity Range | 50-500 ng/mL |
| Correlation Coefficient (r²) | ≥ 0.991 |
| Intra-day Precision (% RSD) | 1.6% to 2.1% |
| Inter-day Precision (% RSD) | 1.4% to 4.5% |
| Intra-day Accuracy (% Bias) | < 7.6% |
| Inter-day Accuracy (% Bias) | < 3.6% |
| Limit of Detection (LOD) | 7.24 ng/mL |
| Limit of Quantification (LOQ) | 24.13 ng/mL |
Data compiled from multiple validated HPLC methods. elsevierpure.comresearchgate.netnih.gov
Mechanistic Basis of S Rosmarinic Acid Bioactivity: in Vitro and Ex Vivo Investigations
Antioxidant Mechanisms at the Cellular and Molecular Level
(S)-Rosmarinic acid exerts its antioxidant effects through a multi-pronged approach, which includes directly neutralizing harmful free radicals and modulating the body's intrinsic antioxidant defense systems.
This compound is a potent scavenger of free radicals, a property attributed to its chemical structure, particularly the presence of phenolic hydroxyl groups. cambridge.org This capability has been demonstrated in various in vitro assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: Aqueous extracts containing rosmarinic acid have shown significant DPPH radical scavenging activity. turkjps.org Studies have reported high inhibitory effects, with one study noting an IC50 value of 3.50 ± 0.04 µg/mL for an aqueous root extract rich in the compound. turkjps.org
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: Rosmarinic acid is highly effective in scavenging the ABTS radical cation. turkjps.org One investigation found its IC50 value to be 0.57 ± 0.02 µg/mL, which was approximately 20 times more effective than the standard antioxidant, Trolox. turkjps.org
Table 1: Free Radical Scavenging Activity of Rosmarinic Acid This table is interactive. Click on the headers to sort the data.
| Assay | Finding | Reference |
|---|---|---|
| DPPH | Aqueous extracts with rosmarinic acid show significant scavenging. IC50 of 3.50 ± 0.04 µg/mL for a rich extract. | turkjps.org |
| ABTS | IC50 of 0.57 ± 0.02 µg/mL, showing higher efficacy than Trolox. | turkjps.org |
| HO• | Strong scavenging activity demonstrated by density functional theory calculations. | acs.orgnih.gov |
| HOO• | Predicted excellent scavenging in aqueous environments, superior to Trolox. | acs.orgnih.gov |
Beyond direct scavenging, this compound enhances the body's own antioxidant defenses by upregulating the expression and activity of key antioxidant enzymes. mdpi.com
Superoxide (B77818) Dismutase (SOD), Catalase (CAT), and Glutathione Peroxidase (GPx): Numerous studies have demonstrated that rosmarinic acid treatment increases the activities of SOD, CAT, and GPx. mdpi.commdpi.comsci-hub.seresearchgate.net For instance, in a model of oxidative lung damage, rosmarinic acid administration markedly upregulated the activities of total SOD, CAT, and total GPx in lung tissues. sci-hub.seresearchgate.netresearchgate.net Similarly, in diabetic rats, rosmarinic acid treatment helped recover the diminished activities of these enzymes in the pancreas. nih.gov Another study on selenite-induced cataracts showed that rosmarinic acid treatment led to a remarkable elevation in the activities of SOD, catalase, and GSH-Px in the lens. medsci.org
The Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway is a master regulator of the cellular antioxidant response. This compound has been shown to activate this protective pathway. mdpi.comconsensus.app
Rosmarinic acid induces the nuclear translocation of Nrf2. mdpi.comnih.govbiomolther.org Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. Rosmarinic acid is thought to disrupt the Keap1-Nrf2 complex, allowing Nrf2 to move into the nucleus. mdpi.com Once in the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various genes, leading to the increased expression of antioxidant and phase II detoxifying enzymes. mdpi.comnih.gov
Studies have shown that rosmarinic acid treatment increases the nuclear expression of Nrf2 and subsequently upregulates downstream target genes like heme oxygenase-1 (HO-1), NAD(P)H quinone oxidoreductase 1 (NQO1), and glutamate-cysteine ligase (GCL). medsci.orgmdpi.comnih.govbiomolther.org For example, in human keratinocytes, rosmarinic acid was found to increase nuclear Nrf2 levels in a dose-dependent manner, leading to higher expression of HO-1. mdpi.com The activation of the Nrf2 pathway is a critical mechanism by which rosmarinic acid protects cells from oxidative stress. mdpi.comnih.gov
This compound also mitigates oxidative stress by directly inhibiting enzymes that produce reactive oxygen species (ROS).
Xanthine (B1682287) Oxidase (XO): Rosmarinic acid acts as a competitive inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) and xanthine to uric acid, generating superoxide anions in the process. researchgate.net Studies have demonstrated that rosmarinic acid can obviously inhibit the production of uric acid and superoxide anions, with reported IC50 values of 56 µg/ml and 21 µg/ml, respectively. researchgate.net However, other research suggests that while rosmarinic acid itself has weak XO inhibitory activity, its methylated derivatives show more potent inhibition. mdpi.com
Table 2: Inhibition of Oxidative Stress-Generating Enzymes by Rosmarinic Acid This table is interactive. Click on the headers to sort the data.
| Enzyme Family | Specific Enzyme | Effect | Reference |
|---|---|---|---|
| NADPH Oxidases | NOX2, NOX4 | Mitigated upregulation and reduced expression. | sci-hub.seresearchgate.netfrontiersin.org |
| Xanthine Oxidase | XO | Competitive inhibition, reducing uric acid and superoxide production. IC50 of 56 µg/ml and 21 µg/ml reported. | researchgate.net |
Anti-inflammatory Mechanisms
The anti-inflammatory properties of this compound are closely linked to its ability to interfere with key signaling pathways that regulate the inflammatory response.
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a cornerstone of inflammation, controlling the expression of numerous pro-inflammatory genes. This compound has been consistently shown to suppress the activation of this pathway. mdpi.comfrontiersin.org
The mechanism of inhibition involves several key steps. Rosmarinic acid can prevent the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). frontiersin.orgnih.gov This is a critical step, as the degradation of IκBα is what releases NF-κB (typically the p65 subunit) to translocate from the cytoplasm into the nucleus. nih.govmdpi.comsemanticscholar.org By stabilizing IκBα, rosmarinic acid effectively traps NF-κB in the cytoplasm, preventing it from activating the transcription of target genes. frontiersin.orgnih.gov
Molecular modeling suggests that rosmarinic acid may directly interact with and inhibit IκB kinase (IKK), the enzyme complex responsible for phosphorylating IκBα. mdpi.comwjgnet.com Studies have confirmed that rosmarinic acid treatment significantly suppresses the phosphorylation of IκBα and the subsequent nuclear translocation of the NF-κB p65 subunit in various inflammatory cell models. frontiersin.orgnih.govmdpi.com This leads to a downstream reduction in the production of pro-inflammatory cytokines like IL-6 and TNF-α, and enzymes such as COX-2 and iNOS. mdpi.commedsci.orgfrontiersin.orgmdpi.com
Inhibition of Pro-inflammatory Cytokine and Chemokine Production
This compound has been shown to potently inhibit the production of several key pro-inflammatory cytokines and chemokines. In various cell models, it significantly reduces the secretion of tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). mdpi.comnih.govplos.orgresearchgate.net For instance, in lipopolysaccharide (LPS)-stimulated human THP-1 macrophages, a bioavailable fraction of a rosmarinic acid-enriched extract led to a significant inhibition of TNF-α, IL-1β, and IL-6 secretion. researchgate.net Similarly, in a murine model of allergic conjunctivitis, this compound reduced the production of TNF-α, IL-6, and IL-1β in stimulated mast cells. mdpi.com Studies on LPS-induced acute lung injury in mice also demonstrated that this compound dose-dependently decreased the production of TNF-α, IL-6, and IL-1β. nih.gov Furthermore, in a study using nanoparticles of rosmarinic acid, the expression of pro-inflammatory genes for IL-1β, TNF-α, and IL-6 was effectively suppressed in LPS-stimulated RAW 264.7 macrophages. plos.org
Table 1: Effect of this compound on Pro-inflammatory Cytokine Production
| Cell/Model System | Stimulant | Observed Effect on Cytokines |
|---|---|---|
| Human THP-1 Macrophages | Lipopolysaccharide (LPS) | Significant inhibition of TNF-α, IL-1β, IL-6 secretion researchgate.net |
| Human Mast Cells (HMC-1) | Thymic Stromal Lymphopoietin (TSLP) | Reduced production of TNF-α, IL-6, IL-1β mdpi.comnih.gov |
| Murine Model of Acute Lung Injury | Lipopolysaccharide (LPS) | Dose-dependent decrease in TNF-α, IL-6, IL-1β nih.gov |
| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | Suppression of IL-1β, TNF-α, IL-6 gene expression plos.org |
| Rat Aortic Smooth Muscle Cells (A7r5) | Lipopolysaccharide (LPS) | Attenuation of TNF-α researchgate.net |
Regulation of Prostaglandin (B15479496) and Leukotriene Synthesis via COX and LOX Pathways
This compound influences the synthesis of prostaglandins (B1171923) and leukotrienes, critical mediators of inflammation, by modulating the activity of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. Research has shown that this compound can inhibit COX-2 expression, a key enzyme in the production of prostaglandins. acs.orgresearchgate.netcambridge.org In LPS-stimulated RAW 264.7 mouse macrophages, ethanol (B145695) extracts of Prunella vulgaris, rich in rosmarinic acid, significantly inhibited prostaglandin E2 (PGE2) production. acs.org While the extract inhibited both COX-2 and iNOS expression, isolated rosmarinic acid was found to specifically inhibit COX-2 expression. acs.org Further studies have confirmed that rosmarinic acid can downregulate COX-2 expression in various cancer and nonmalignant cell lines. researchgate.net The anti-inflammatory and antinociceptive effects of rosemary are thought to be mediated, in part, by the inhibition of both COX-2 and 5-lipoxygenase. researchgate.net This dual inhibitory action on both COX and LOX pathways underscores its broad anti-inflammatory potential. nih.govfrontiersin.org
Inhibition of Nitric Oxide Synthase (iNOS) Expression
This compound has been demonstrated to inhibit the expression of inducible nitric oxide synthase (iNOS), an enzyme responsible for the production of nitric oxide (NO), a key inflammatory mediator. In RAW 264.7 macrophages stimulated with lipopolysaccharide (LPS), this compound inhibited NO production and the synthesis of the iNOS protein in a dose-dependent manner. tandfonline.comcapes.gov.brnih.gov This inhibitory effect on iNOS expression has been observed in various studies. For example, nanoparticles containing rosmarinic acid effectively suppressed the expression of the iNOS gene in LPS-stimulated cells. plos.org However, one study noted that while an ethanol extract of Prunella vulgaris containing rosmarinic acid inhibited both PGE2 and NO production, purified rosmarinic acid only inhibited COX-2 expression and not iNOS expression, suggesting that other components in the extract may contribute to the inhibition of iNOS. acs.org Despite this, the bulk of the evidence points towards the ability of this compound to downregulate iNOS expression, thereby reducing excessive NO production during inflammation. nih.govplos.org
Impact on Macrophage Activation and Polarization
This compound plays a crucial role in modulating macrophage activation and polarization, processes central to the inflammatory response. Macrophages can exist in a pro-inflammatory (M1) or an anti-inflammatory (M2) state. frontiersin.org this compound has been shown to suppress the M1 phenotype and promote the M2 phenotype. nih.gov In a model of ulcerative colitis, this compound was found to regulate macrophage polarization. doaj.org Studies have shown that it can inhibit the activation of M1 macrophages while promoting the M2 phenotype in the colonic tissues of mice with DSS-induced colitis. frontiersin.org In vitro experiments using RAW264.7 macrophages have also demonstrated that this compound can influence their biological activity. bibliotekanauki.pl By shifting the balance from a pro-inflammatory M1 state to an anti-inflammatory M2 state, this compound contributes to the resolution of inflammation. This regulation of macrophage polarization is a key mechanism underlying its anti-inflammatory effects. frontiersin.orgnih.gov
Antiviral Mechanisms in Cell Culture Systems
Beyond its anti-inflammatory properties, this compound exhibits antiviral activity against a range of viruses, as demonstrated in various cell culture models.
Inhibition of Viral Entry and Adsorption
A primary antiviral mechanism of this compound is the inhibition of viral entry into host cells. Studies on influenza A virus (IAV) have shown that rosmarinic acid can interfere with the early stages of infection. researchgate.netnih.govresearchgate.net It has been suggested that it may inhibit the entry of IAV into host cells by downregulating GSK3β expression. researchgate.net Research on Enterovirus A71 (EV-A71) also indicates that this compound can inhibit viral entry by directly targeting the viral particle and interfering with its interaction with host cell receptors like P-selectin glycoprotein (B1211001) ligand-1 (PSGL1) and heparan sulfate (B86663). nih.gov For Zika virus (ZIKV), rosemary extract, which contains rosmarinic acid, was found to exert its antiviral effect by directly acting on virus particles before infection, thus impairing adsorption. biorxiv.org This ability to block the initial steps of the viral life cycle is a significant aspect of its antiviral action.
Interference with Viral Replication Enzymes (e.g., Polymerases, Proteases)
This compound can also interfere with the function of key viral enzymes essential for replication. For Hepatitis B virus (HBV), it has been identified as a novel inhibitor that targets the interaction between the viral epsilon (ε) RNA and the viral polymerase. plos.orgresearchgate.net This specific targeting disrupts a crucial step in the HBV replication cycle. plos.org In the context of influenza A virus, while the primary mechanism appears to be the inhibition of entry, studies have also shown that rosmarinic acid can interfere with viral replication. researchgate.netnih.gov Furthermore, for HIV, this compound has been shown to act as a nonspecific inhibitor of key replication enzymes like reverse transcriptase and integrase in vitro. mdpi.com
Table 2: Antiviral Mechanisms of this compound in Cell Culture
| Virus | Proposed Mechanism | Key Findings |
|---|---|---|
| Influenza A Virus (IAV) | Inhibition of viral entry and replication | Downregulates GSK3β and Akt signaling pathways. researchgate.netnih.gov |
| Hepatitis B Virus (HBV) | Inhibition of ε-RNA-polymerase interaction | Decreases extracellular HBV DNA. plos.orgresearchgate.net |
| Enterovirus A71 (EV-A71) | Inhibition of viral entry and adsorption | Interferes with virus-receptor interactions. nih.gov |
| Zika Virus (ZIKV) | Direct action on virus particles | Impairs viral adsorption and post-entry mechanisms. biorxiv.org |
| Human Immunodeficiency Virus (HIV) | Inhibition of replication enzymes | Reduces activity of reverse transcriptase and integrase. mdpi.com |
| Chikungunya Virus (CHIKV) | Suppression of viral proliferation | Modulates the IL-17 signaling pathway. frontiersin.org |
Modulation of Host Cellular Pathways Critical for Viral Propagation
This compound has been shown to interfere with viral infections by modulating host cellular pathways that are essential for viral replication and propagation. One of the key mechanisms is the inhibition of the NF-κB (nuclear factor kappa B) signaling pathway. nih.govnih.gov The activation of NF-κB is a critical step for the replication of many viruses. nih.gov Research indicates that rosmarinic acid can inhibit the IKKβ (inhibitor of nuclear factor kappa-B kinase subunit beta), a key enzyme in the NF-κB pathway. nih.govasm.org By docking into the binding pocket of IKKβ, rosmarinic acid may specifically modulate NF-κB signaling. nih.gov This inhibition leads to a downstream reduction in the expression of pro-inflammatory cytokines and other factors that create a favorable environment for viral propagation. nih.govasm.org
For instance, in the context of H1N1 influenza virus infection, rosmarinic acid treatment in A549 cells suppressed pro-inflammatory mediators and apoptosis by inhibiting the NF-κB and p38 MAPK signaling pathways. nih.gov Similarly, in a murine model of Japanese encephalitis virus (JEV), rosmarinic acid treatment led to a significant increase in IκB-α levels, an inhibitor of NF-κB, and a decrease in phosphorylated NF-κB and Cox-2 levels. asm.org
Furthermore, this compound can interfere with the entry of viruses into host cells. Studies on influenza A virus have suggested that rosmarinic acid may inhibit viral entry by downregulating GSK3β expression. researchgate.net It has also been shown to inhibit the replication of HIV-1 by acting as a non-specific inhibitor of key viral enzymes like reverse transcriptase and integrase. mdpi.com More recent research has highlighted its role in activating the cGAS-STING signaling pathway, a crucial component of the innate immune response against DNA viruses like the Pseudorabies virus (PRV). nih.govresearchgate.net Rosmarinic acid was found to significantly inhibit PRV adsorption, penetration, and replication, while also enhancing the expression of the antiviral effector IFN-β. nih.govresearchgate.net
Immunomodulatory Effects on Antiviral Responses
The antiviral activity of this compound is intricately linked to its immunomodulatory effects. It can regulate the host's immune response to a viral infection, often mitigating excessive inflammation that can lead to tissue damage. restorativemedicine.orgcambridge.org A key aspect of this is the reduction of pro-inflammatory cytokines and chemokines. restorativemedicine.orgfrontiersin.org
In a murine model of Japanese encephalitis, rosmarinic acid treatment dramatically reduced the levels of pro-inflammatory cytokines and chemokines in the brain, contributing to a lower mortality rate. restorativemedicine.org Similarly, in response to H1N1 virus infection, rosmarinic acid attenuated excessive pro-inflammatory reactions and reduced the recruitment of cytotoxic CD8+ T cells to the lungs. nih.gov This modulation of the immune response is often mediated through the inhibition of the NF-κB pathway, which is a central regulator of inflammatory gene expression. frontiersin.orgnih.gov
Studies have also shown that rosmarinic acid can influence Toll-like receptor (TLR) signaling. For example, it can attenuate lipopolysaccharide (LPS)-induced mastitis by suppressing the TLR4/MyD88/NF-κB signaling pathway. nih.govresearchgate.net In the context of viral infections, it has been found to regulate the TLR9/NF-κB signaling pathway in response to Salmonella enteritidis infection, suggesting a broader role in modulating innate immune responses to pathogens. mdpi.com Furthermore, research on the Chikungunya virus (CHIKV) suggests that rosmarinic acid may help the host resist infection by modulating the IL-17 signaling pathway, leading to a reduction in the expression of TNF-α. frontiersin.org
Antimicrobial Mechanisms
This compound exhibits a broad spectrum of antimicrobial activities, targeting various bacteria and fungi through multiple mechanisms. restorativemedicine.orgnih.govresearchgate.net
Antibacterial Activity Against Gram-Positive and Gram-Negative Bacteria
This compound has demonstrated efficacy against both Gram-positive and Gram-negative bacteria. redalyc.orgresearchgate.net A primary mechanism of its antibacterial action is the disruption of the bacterial cell membrane. This leads to increased membrane permeability, causing the leakage of essential intracellular components and ultimately cell death. jglobaloralhealth.orgnih.gov It has also been reported to inhibit the activity of Na+/K+-ATPase in bacterial cells, further disrupting cellular function. nih.govmdpi.com
Another significant mechanism is the inhibition of efflux pumps. nanobioletters.com Efflux pumps are proteins that bacteria use to expel antimicrobial agents, contributing to multidrug resistance. nanobioletters.com By inhibiting these pumps, this compound can restore the efficacy of conventional antibiotics. nih.govfrontiersin.org This effect is particularly important in combating resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). bibliomed.org
| Bacterial Strain | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Staphylococcus aureus | Inhibition of growth, bactericidal activity | Membrane damage, inhibition of protein synthesis, efflux pump inhibition | jglobaloralhealth.orgbibliomed.org |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Inhibition of growth, synergistic activity with antibiotics | Efflux pump inhibition, suppression of surface protein expression | bibliomed.orgnih.gov |
| Pseudomonas aeruginosa | Inhibition of growth, inhibition of biofilm formation | Disruption of cell membrane | redalyc.orgresearchgate.net |
| Escherichia coli | Inhibition of growth | Disruption of cell membrane | mdpi.com |
| Proteus mirabilis | Inhibition of growth | Not specified | redalyc.org |
Antifungal Effects Against Pathogenic Yeasts and Molds
This compound also possesses significant antifungal properties against a range of pathogenic yeasts and molds, including various Candida species and Aspergillus species. nih.govresearchgate.net The primary antifungal mechanisms include altering membrane integrity and reducing mitochondrial activity. researchgate.net Disruption of the fungal cell membrane leads to the leakage of cellular components, similar to its effect on bacteria. jglobaloralhealth.org
In Candida albicans, rosmarinic acid has been shown to inhibit ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. juniperpublishers.com It also affects mitochondrial function, leading to reduced metabolic activity. researchgate.net Furthermore, it can inhibit the activity of key enzymes, such as isocitrate lyase in the glyoxylate (B1226380) cycle of C. albicans. mdpi.com
| Fungal Pathogen | Observed Effect | Mechanism | Reference |
|---|---|---|---|
| Candida albicans | Inhibition of growth, biofilm formation, and hyphal development | Alteration of membrane integrity, reduction of mitochondrial activity, inhibition of ergosterol biosynthesis, downregulation of adhesion and hyphal development genes | researchgate.netjuniperpublishers.comnih.gov |
| Candida krusei | Inhibition of growth and biofilm formation | Alteration of membrane integrity, reduction of mitochondrial activity | nih.govresearchgate.net |
| Aspergillus parasiticus | Inhibition of growth | Morphological changes, reduction in ergosterol content | juniperpublishers.com |
| Aspergillus niger | Inhibition of growth | Disruption of fungal cell membrane | jglobaloralhealth.org |
Anti-biofilm Formation Activity
Biofilms are structured communities of microorganisms that are notoriously difficult to eradicate. This compound has demonstrated the ability to inhibit biofilm formation by various pathogens. mdpi.comencyclopedia.pub It can prevent the initial attachment of microbial cells to surfaces and also disrupt the integrity of established biofilms. nih.govresearchgate.net
In Candida albicans, rosmarinic acid has been shown to significantly reduce the expression of genes involved in adhesion and hyphal development, which are crucial for biofilm formation. nih.govdntb.gov.ua Specifically, it downregulates genes in the Ras1-cAMP-Efg1 pathway, such as ALS3, HWP1, and ECE1. nih.gov Against Pseudomonas aeruginosa, extracts containing rosmarinic acid have been found to inhibit biofilm formation by affecting virulence genes like algD and pelA. researchgate.netnih.gov
Synergistic Effects with Conventional Antimicrobials
A promising area of research is the synergistic effect of this compound with conventional antimicrobial drugs. bibliomed.orgresearchgate.net This synergy can enhance the efficacy of antibiotics, potentially overcoming microbial resistance and allowing for lower therapeutic doses. bibliomed.org
Against MRSA, rosmarinic acid has shown a synergistic effect when combined with vancomycin (B549263). bibliomed.orgnih.gov It has also demonstrated synergy with amoxicillin (B794) and ofloxacin (B1677185) against antibiotic-sensitive S. aureus. bibliomed.orgresearchgate.net The mechanism behind this synergy often involves the inhibition of efflux pumps, which makes the bacteria more susceptible to the antibiotic. frontiersin.org In the case of Acinetobacter baumannii, a combination of a crude extract of Rosmarinus officinalis (with rosmarinic acid as the main component) and tetracycline (B611298) showed a significant synergistic effect, hindering biofilm formation and inhibiting efflux pumps. nih.gov Similarly, synergy has been observed between rosemary essential oil and ciprofloxacin (B1669076) against S. aureus. jocpr.com
| Pathogen | Conventional Antimicrobial | Observed Synergistic Effect | Reference |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | Vancomycin | Enhanced antibacterial activity, suppression of surface protein expression | bibliomed.orgnih.gov |
| Staphylococcus aureus | Amoxicillin, Ofloxacin, Vancomycin | Enhanced antibacterial activity | bibliomed.orgresearchgate.net |
| Extensively drug-resistant Acinetobacter baumannii | Tetracycline | Enhanced antibacterial activity, inhibition of biofilm formation, efflux pump inhibition | nih.gov |
| Staphylococcus aureus | Ciprofloxacin | Enhanced antistaphylococcal activity | jocpr.com |
Anticancer Mechanisms in Cancer Cell Lines
This compound has demonstrated significant potential as an anticancer agent by targeting multiple pathways involved in cancer progression. mdpi.com In vitro studies have shown its ability to inhibit the growth and spread of various cancer cell types.
This compound effectively triggers programmed cell death, or apoptosis, in cancer cells through both the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. biomolther.orgfrontiersin.org This is a crucial mechanism for eliminating cancerous cells. frontiersin.org
In colorectal cancer cell lines (CT26 and HCT116), this compound was found to induce apoptosis by activating both pathways. frontiersin.org This involved the cleavage of caspase-3, caspase-8, and caspase-9. frontiersin.org Furthermore, it downregulated the anti-apoptotic proteins Bcl-2 and Bcl-xL, which are key regulators of the intrinsic pathway. frontiersin.org In human oral cancer cells (SCC-15), treatment with this compound led to an increase in the expression of the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. researchgate.net Similarly, in osteosarcoma cell lines (U2OS and MG63), it activated both intrinsic and extrinsic apoptotic pathways by upregulating caspase-3, caspase-8, and caspase-9, and increasing the Bax/Bcl-2 ratio. biomolther.org
In triple-negative breast cancer (TNBC) cells (MDA-MB-231 and MDA-MB-468), this compound induced apoptosis by altering the expression of several genes in both pathways. nih.gov For instance, it upregulated the expression of pro-apoptotic genes like BNIP3 in both cell lines and TNF and GADD45A in MDA-MB-468 cells. nih.govmdpi.com
| Cancer Type | Cell Line | Key Findings | References |
|---|---|---|---|
| Colorectal Cancer | CT26, HCT116 | Induced apoptosis via both intrinsic and extrinsic pathways; activated caspases-3, -8, and -9; downregulated Bcl-2 and Bcl-xL. | frontiersin.org |
| Oral Cancer | SCC-15 | Increased Bax expression and decreased Bcl-2 expression. | researchgate.net |
| Osteosarcoma | U2OS, MG63 | Activated both intrinsic and extrinsic pathways; upregulated caspases-3, -8, and -9; increased Bax/Bcl-2 ratio. | biomolther.org |
| Triple-Negative Breast Cancer | MDA-MB-231, MDA-MB-468 | Upregulated pro-apoptotic genes (e.g., BNIP3, TNF, GADD45A). | nih.govmdpi.com |
| Hepatocellular Carcinoma | Hep-G2 | Induced apoptosis with high levels of caspase-3 and caspase-9. | biomolther.org |
Another significant anticancer mechanism of this compound is its ability to halt the cell cycle at specific checkpoints, thereby preventing cancer cell division and proliferation. biomolther.orgfrontiersin.org
In colorectal cancer cells, this compound induced cell cycle arrest at the G0/G1 phase. frontiersin.org This was associated with a decrease in the expression of Cyclin D1 and Cyclin-Dependent Kinase 4 (CDK4). frontiersin.org In oral cancer cells (SCC-15), it caused cell cycle arrest at the G2/M phase. researchgate.net Similarly, in osteosarcoma cells, G2/M phase arrest was observed, which was linked to the reduced expression of cyclin B1, cdc2, and CDC25c. biomolther.org
In triple-negative breast cancer, the effects were cell-line specific. This compound induced a G0/G1 phase arrest in MDA-MB-231 cells, while it caused an S-phase arrest in MDA-MB-468 cells. semanticscholar.org In non-small cell lung cancer (NSCLC) cells, it was shown to induce G1 phase cell cycle arrest. researchgate.net
| Cancer Type | Cell Line | Checkpoint | Key Molecular Changes | References |
|---|---|---|---|---|
| Colorectal Cancer | CT26, HCT116 | G0/G1 | Decreased Cyclin D1 and CDK4 expression. | frontiersin.org |
| Oral Cancer | SCC-15 | G2/M | Not specified. | researchgate.net |
| Osteosarcoma | U2OS, MG63 | G2/M | Decreased cyclin B1, cdc2, and CDC25c expression. | biomolther.org |
| Triple-Negative Breast Cancer | MDA-MB-231 | G0/G1 | Not specified. | semanticscholar.org |
| MDA-MB-468 | S | Not specified. | semanticscholar.org | |
| Non-Small Cell Lung Cancer | A549/CDDP | G1 | Enhanced p21 and p53 expression. | researchgate.net |
This compound has been shown to inhibit the proliferation and migration of various cancer cells in a dose-dependent manner. mdpi.comsemanticscholar.org
In colorectal cancer, it inhibited the proliferation of CT26 and HCT116 cells. frontiersin.org It also suppressed the migration and invasion of these cells. semanticscholar.org In hepatocellular carcinoma (HCC) cells (Hep-G2), this compound inhibited cell proliferation, migration, and invasion. waocp.org This was associated with a reduction in the protein levels of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes that are crucial for cancer cell invasion. waocp.org Similarly, in oral cancer (SCC-15) and osteosarcoma (U2OS and MG63) cells, it inhibited proliferation and migration, also by downregulating MMP-2 and MMP-9. mdpi.combiomolther.org
In glioma cells (U251 and U343), this compound was found to inhibit cell invasion and migration, which was correlated with a dose-dependent decrease in the expression of MMP-2 and MMP-9. semanticscholar.org
Angiogenesis, the formation of new blood vessels, is essential for tumor growth and metastasis. This compound has demonstrated anti-angiogenic properties by targeting key pro-angiogenic factors. biomolther.orgresearchgate.net
Studies have shown that this compound can inhibit several steps of angiogenesis, including the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVEC). researchgate.netcapes.gov.br This effect is partly attributed to its ability to reduce intracellular reactive oxygen species (ROS), which in turn suppresses the expression of vascular endothelial growth factor (VEGF), a potent pro-angiogenic factor. capes.gov.br this compound has also been found to inhibit the release of interleukin-8 (IL-8), another factor that promotes angiogenesis. researchgate.netcapes.gov.br In a breast cancer model, this compound was shown to suppress angiogenesis by modulating the NF-κB-p53-caspase-3 pathways. biomolther.org
This compound exerts its anticancer effects by modulating key oncogenic signaling pathways that are often dysregulated in cancer.
The PI3K/Akt pathway, which is crucial for cell survival and proliferation, is a major target. In osteosarcoma cells, this compound was found to inhibit this pathway by regulating the expression of PTEN. biomolther.org In hepatocellular carcinoma cells (SMMC-7721), it suppressed the PI3K/Akt/mTOR pathway. biomolther.org It also inhibited the PI3K/Akt/NF-κB signaling pathway in glioma cells. semanticscholar.org
The MAPK signaling pathway is another target. In non-small cell lung cancer cells, this compound was shown to activate the MAPK pathway, which contributed to its ability to reverse cisplatin (B142131) resistance. researchgate.net In ovarian cancer cells, it was reported that this compound's effects are regulated by key signaling pathways including MAPK/ERK and PI3K/AKT. biomolther.org
Neuroprotective Mechanisms
This compound has shown promise as a neuroprotective agent in various in vitro models of neuronal cell death. restorativemedicine.org Its mechanisms of action are multifaceted, primarily revolving around its antioxidant and anti-inflammatory properties. verizonaonlinepublishing.com
In human neuroblastoma SH-SY5Y cells, this compound demonstrated protective effects against oxidative stress induced by hydrogen peroxide (H₂O₂). restorativemedicine.orgmdpi.com It was found to upregulate heme oxygenase-1 (HO-1), an enzyme with potent antioxidant properties. restorativemedicine.org This upregulation is thought to be crucial for its ability to mitigate H₂O₂-induced cytotoxicity. restorativemedicine.org
Furthermore, this compound has been shown to protect neurons against excitotoxicity induced by L-glutamate and against cell death in models of ischemia-reperfusion. restorativemedicine.orgnih.gov These protective effects are associated with its ability to prevent intracellular Ca²⁺ overload and inhibit the expression of c-fos, a gene involved in neuronal cell death. nih.gov It has also been observed to inhibit the nuclear translocation of NF-κB, a key regulator of inflammation, and increase the expression of PPARγ, which has neuroprotective functions. nih.gov
Protection Against Neuroinflammation and Oxidative Damage in Neurons
This compound (RA) has demonstrated significant neuroprotective properties by counteracting neuroinflammation and oxidative damage in neuronal cells. Oxidative stress is a key factor in many neurodegenerative diseases. restorativemedicine.org RA acts as a scavenger of free radicals, thereby protecting neurons from oxidative stress. restorativemedicine.org
In in vitro studies using human dopaminergic SH-SY5Y cells, pretreatment with RA significantly attenuated hydrogen peroxide (H₂O₂)-induced generation of reactive oxygen species (ROS) and subsequent apoptotic cell death. restorativemedicine.orgresearchgate.netnih.gov This protective effect is partly attributed to the upregulation of heme oxygenase-1 (HO-1), an enzyme with potent antioxidant properties. restorativemedicine.orgresearchgate.net The induction of HO-1 by RA appears to be mediated through the protein kinase A (PKA) and phosphatidylinositol-3-kinase (PI3K) signaling pathways. researchgate.netnih.gov
Further studies on SH-SY5Y cells have shown that RA, along with a similar phenolic compound clovamide, effectively prevents neuronal cell death induced by various stimuli, including oxidative stress from tert-butylhydroperoxide, excitotoxicity from L-glutamate, and ischemia-reperfusion injury simulated by oxygen-glucose deprivation/reoxygenation. restorativemedicine.org RA has also been shown to suppress inflammatory responses by down-regulating the expression of monocyte chemoattractant protein-1 (MCP-1) and macrophage inflammatory protein-1α (MIP-1α). restorativemedicine.org This leads to the inhibition of the mitogen-activated protein kinase (MAPK) and nuclear factor-kappaB (NF-kB) signaling pathways, which are crucial for inflammatory processes. restorativemedicine.org
The neuroprotective effects of RA extend to mitigating nitrosative stress. In primary cultures of cerebellar granule neurons, RA significantly reduced apoptotic cell death induced by a nitric oxide donor, likely by downregulating NF-ĸB and inhibiting nitric oxide production from activated glial cells. mdpi.com
Table 1: In Vitro and Ex Vivo Studies on the Neuroprotective Effects of this compound
| Model System | Inducing Agent/Condition | Key Findings | Mechanisms of Action | Citation |
|---|---|---|---|---|
| Human dopaminergic SH-SY5Y cells | Hydrogen Peroxide (H₂O₂) | Attenuated ROS generation and apoptotic cell death. | Upregulation of Heme Oxygenase-1 (HO-1) via PKA and PI3K pathways. | restorativemedicine.orgresearchgate.netnih.gov |
| Human SH-SY5Y cells | tert-butylhydroperoxide, L-glutamate, Oxygen-glucose deprivation/reoxygenation | Prevented neuronal cell death. | Prevention of oxidative stress and intracellular Ca²⁺ overload. | restorativemedicine.orgnih.gov |
| Primary cultures of cerebellar granule neurons | Nitrosative stress (SNP) | Reduced apoptotic cell death. | Downregulation of NF-ĸB and inhibition of nitric oxide production. | mdpi.com |
Modulation of Neurotransmitter Systems and Synaptic Plasticity
This compound influences neurotransmitter systems, particularly the GABAergic and glutamatergic systems, which are fundamental for synaptic plasticity. It has been shown to enhance the activity of the GABAergic system, which is the primary inhibitory neurotransmitter system in the central nervous system. biomolther.org RA inhibits the enzyme GABA transaminase (GABA-T), which is responsible for the degradation of GABA, thereby increasing GABA levels. biomolther.org It also promotes the expression of GAD₆₅/₆₇, the enzymes that synthesize GABA, and non-specifically activates GABAₐ receptor subunits. biomolther.org
In rat cerebrocortical synaptosomes, RA was found to inhibit the release of glutamate, the main excitatory neurotransmitter. nih.govresearchgate.net This inhibition is mediated through the activation of GABAₐ receptors, which leads to a reduction in calcium (Ca²⁺) influx through N- and P/Q-type Ca²⁺ channels. nih.gov The decreased intracellular Ca²⁺ levels subsequently suppress the activity of calcium/calmodulin-dependent kinase II (CaMKII) and the phosphorylation of its target, synapsin I, a key protein in the regulation of neurotransmitter release. nih.gov By modulating the balance between inhibitory and excitatory neurotransmission, this compound can influence synaptic plasticity and protect against excitotoxicity, a process implicated in numerous neurological disorders. nih.gov
Table 2: Modulation of Neurotransmitter Systems by this compound
| Neurotransmitter System | Effect of this compound | Mechanism | Experimental Model | Citation |
|---|---|---|---|---|
| GABAergic | Enhances inhibitory neurotransmission | Inhibits GABA transaminase (GABA-T), promotes GAD₆₅/₆₇ expression, and activates GABAₐ receptors. | In vitro studies | biomolther.org |
| Glutamatergic | Inhibits excitatory neurotransmitter release | Activates GABAₐ receptors, leading to reduced Ca²⁺ influx and decreased CaMKII/synapsin I pathway activity. | Rat cerebrocortical synaptosomes | nih.govresearchgate.net |
Inhibition of Protein Aggregation (e.g., amyloid-β, tau)
A hallmark of several neurodegenerative diseases, including Alzheimer's disease, is the aggregation of specific proteins such as amyloid-β (Aβ) and tau. This compound has been shown to interfere with the aggregation process of both of these proteins.
In vitro studies have demonstrated that RA can inhibit the formation of Aβ fibrils and also destabilize pre-formed fibrils. mdpi.comsemanticscholar.org It has been suggested that RA may act as a pan-assay-interference compound (PAINS) due to its weak interaction with Aβ, but its ability to inhibit fibril formation is evident. mdpi.com Furthermore, RA has been shown to inhibit the aggregation of serum amyloid A (SAA), another important precursor amyloid protein. mdpi.comnih.gov
This compound also effectively inhibits the aggregation of the tau protein. mdpi.comnih.govuchile.cl It has been demonstrated to prevent the formation of tau fibrils in vitro. nih.govuchile.cltandfonline.com Atomic force microscopy has revealed morphological changes in tau aggregates after treatment with RA. nih.govtandfonline.com Mechanistically, RA is believed to bind to the steric zipper motif of the tau protein, specifically the 306VQIVYK311 hexapeptide, which is critical for fibrillization and β-sheet formation. mdpi.comnih.govtandfonline.com This binding prevents the assembly of β-sheets, a key step in the formation of neurofibrillary tangles. mdpi.comtandfonline.com Molecular docking studies suggest that RA's interaction with this region is similar to that of Orange G, a known inhibitor of amyloid aggregation. mdpi.comtandfonline.com
Table 3: Inhibition of Protein Aggregation by this compound
| Protein | Effect of this compound | Mechanism | Citation |
|---|---|---|---|
| Amyloid-β (Aβ) | Inhibits fibril formation and destabilizes pre-formed fibrils. | Weak interaction with Aβ, potentially acting as a PAINS compound. | mdpi.comsemanticscholar.org |
| Serum Amyloid A (SAA) | Inhibits aggregation. | Demonstrated in vitro using a high-throughput screening system. | mdpi.comnih.gov |
| Tau | Inhibits fibrillization and prevents β-sheet assembly. | Binds to the steric zipper motif (306VQIVYK311) of the tau protein. | mdpi.comnih.govuchile.cltandfonline.com |
Regulation of Neuronal Apoptosis and Survival Pathways
This compound exerts neuroprotective effects by modulating key pathways involved in neuronal apoptosis (programmed cell death) and survival. In human dopaminergic SH-SY5Y cells subjected to oxidative stress from hydrogen peroxide, RA was found to effectively suppress the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2. researchgate.netnih.gov This modulation of the Bax/Bcl-2 ratio is a critical factor in preventing the initiation of the apoptotic cascade.
Furthermore, RA has been shown to activate several pro-survival signaling pathways. In a Parkinson's disease cell model using SH-SY5Y cells, RA treatment led to the restoration of Akt phosphorylation. mdpi.com The Akt signaling pathway is central to promoting cell survival. mdpi.com In the same model, RA also promoted the phosphorylation of AMP-activated protein kinase (AMPK), which in turn can facilitate the clearance of α-synuclein and promote neuronal survival. mdpi.com Studies have also indicated that RA can alleviate neuroinflammation, microglial activation, and apoptosis by regulating miR-155-5p. researchgate.net
Table 4: Regulation of Neuronal Apoptosis and Survival by this compound
| Cellular Process | Effect of this compound | Key Molecular Targets/Pathways | Experimental Model | Citation |
|---|---|---|---|---|
| Apoptosis | Inhibition | Suppresses Bax upregulation, prevents Bcl-2 downregulation. | Human dopaminergic SH-SY5Y cells | researchgate.netnih.gov |
| Neuronal Survival | Promotion | Restores Akt phosphorylation, promotes AMPK phosphorylation. | Parkinson's disease cell model (SH-SY5Y) | mdpi.com |
| Neuroinflammation and Apoptosis | Alleviation | Regulation of miR-155-5p. | Parkinson's disease mouse model | researchgate.net |
Metabolic Regulation Mechanisms
Modulation of Glucose Uptake and Metabolism in Adipocytes and Myocytes
This compound has been shown to play a role in regulating glucose metabolism in both adipocytes and myocytes (muscle cells). In L6 myotubes, RA was found to increase glucose uptake to levels comparable to insulin (B600854) and metformin. bac-lac.gc.canih.gov This effect is primarily mediated through the activation of AMP-activated protein kinase (AMPK). bac-lac.gc.canih.gov The RA-stimulated glucose uptake was inhibited by an AMPK inhibitor, but not by an inhibitor of phosphoinositide 3-kinase (PI3K), indicating that RA acts through an insulin-independent pathway. nih.gov
In diabetic rats, administration of RA enhanced glucose utilization and insulin sensitivity. nih.gov This was associated with an increased expression of glucose transporter 4 (GLUT4) in skeletal muscle and a decreased expression of phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a key enzyme in gluconeogenesis, in the liver. nih.gov Studies have also suggested that RA may modulate the trafficking of sodium-glucose cotransporter 1 (SGLT1) to the intestinal brush-border membrane, which would affect glucose absorption. dovepress.com In dermal fibroblasts, RA was able to modulate glucose consumption and lactate (B86563) production in response to oxidative stress. semanticscholar.org
Table 5: Modulation of Glucose Metabolism by this compound
| Cell/Tissue Type | Effect | Mechanism | Citation |
|---|---|---|---|
| L6 Myotubes | Increased glucose uptake | Activation of AMPK | bac-lac.gc.canih.gov |
| Skeletal Muscle (diabetic rats) | Enhanced glucose utilization | Increased GLUT4 expression | nih.gov |
| Liver (diabetic rats) | Decreased gluconeogenesis | Decreased PEPCK expression | nih.gov |
| Intestine | Modulated glucose absorption | Modulation of SGLT1 trafficking | dovepress.com |
| Dermal Fibroblasts | Modulated glucose consumption and lactate production | Response to oxidative stress | semanticscholar.org |
Regulation of Lipid Metabolism and Adipogenesis
This compound has demonstrated significant effects on lipid metabolism and the process of adipogenesis (the formation of fat cells). In 3T3-L1 preadipocytes, RA was shown to inhibit adipogenesis by suppressing the expression of key transcription factors, peroxisome proliferator-activated receptor-γ (PPARγ) and CCAAT/enhancer binding protein-α (C/EBPα). nih.govresearchgate.net This anti-adipogenic action appears to be mediated through the activation of phosphorylated extracellular signal-regulated kinase-1/2 (p-ERK1/2) and mothers against decapentaplegic homolog 3 (p-Smad3). nih.govresearchgate.net
In mature 3T3-L1 adipocytes, RA inhibits basal lipolysis, the breakdown of stored fats. nih.govfoodandnutritionresearch.net It also inhibits stimulated lipolysis induced by isoproterenol (B85558) and forskolin (B1673556) by reducing the phosphorylation of hormone-sensitive lipase (B570770) (HSL) and perilipin. nih.govfoodandnutritionresearch.net
In vivo studies in high-fat diet-fed mice have shown that RA treatment can significantly decrease body weight, plasma total cholesterol, and triglyceride levels. nih.gov This lipid-lowering effect is attributed to the modulation of reverse cholesterol transport (RCT). RA increased the expression of cholesterol uptake receptors in the liver, such as scavenger receptor B type 1 (SR-B1) and low-density lipoprotein receptor (LDL-R). nih.gov It also increased the expression of cholesterol excretion transporters (ABCG5 and ABCG8) and the cholesterol metabolism enzyme CYP7A1. nih.gov Furthermore, RA facilitates fatty acid oxidation by inducing carnitine palmitoyltransferase 1A (CPT1A) through an AMPK-mediated mechanism. nih.gov In Caenorhabditis elegans, RA was found to reduce fat storage by decreasing fat synthesis via SBP-1 and increasing fatty acid β-oxidation through NHR-49. sciopen.com
Table 6: Regulation of Lipid Metabolism and Adipogenesis by this compound
| Process | Effect | Mechanism | Model System | Citation |
|---|---|---|---|---|
| Adipogenesis | Inhibition | Suppression of PPARγ and C/EBPα; Activation of p-ERK1/2 and p-Smad3. | 3T3-L1 preadipocytes | nih.govresearchgate.net |
| Lipolysis | Inhibition | Inhibition of basal and stimulated lipolysis; Reduced phosphorylation of HSL and perilipin. | 3T3-L1 adipocytes | nih.govfoodandnutritionresearch.net |
| Lipid Lowering | Decreased plasma cholesterol and triglycerides | Modulation of reverse cholesterol transport (increased SR-B1, LDL-R, ABCG5, ABCG8, CYP7A1 expression); Increased fatty acid oxidation (AMPK-mediated CPT1A induction). | High-fat diet-fed mice | nih.gov |
| Fat Storage | Reduction | Decreased fat synthesis (via SBP-1); Increased fatty acid β-oxidation (via NHR-49). | Caenorhabditis elegans | sciopen.com |
Impact on Insulin Signaling Pathways
This compound has been shown in in vitro studies to counteract insulin resistance, a condition characterized by the impaired action of insulin in key metabolic tissues. In skeletal muscle cells, which are crucial for post-meal glucose uptake, exposure to high levels of free fatty acids like palmitate can induce insulin resistance. nih.govresearchgate.net Research demonstrates that this compound can ameliorate this condition by modulating several key components of the insulin signaling cascade. nih.govdntb.gov.ua
One of the primary mechanisms of insulin resistance involves the aberrant serine phosphorylation of Insulin Receptor Substrate-1 (IRS-1), which dampens the downstream signaling pathway. nih.govresearchgate.net this compound treatment has been found to prevent this detrimental serine phosphorylation on IRS-1. researchgate.net This protective effect allows for the proper activation of subsequent signaling molecules. The treatment restores the activation of the protein kinase B (Akt), a central node in the insulin pathway. researchgate.netdntb.gov.ua The restored Akt activity, in turn, facilitates the translocation of the GLUT4 glucose transporter to the cell surface, a critical step for glucose to enter the muscle cell. nih.govdntb.gov.ua Consequently, this compound has been observed to restore insulin-stimulated glucose uptake in muscle cells that were previously insulin-resistant. nih.govresearchgate.net
| Molecular Target | Cell Model | Experimental Condition | Effect of this compound | Reference |
| IRS-1 (Serine Phosphorylation) | L6 Myotubes | Palmitate-induced insulin resistance | Decreased phosphorylation | researchgate.net |
| Akt (Phosphorylation/Activation) | L6 Myotubes | Palmitate-induced insulin resistance | Restored insulin-stimulated activation | dntb.gov.ua, researchgate.net |
| GLUT4 Translocation | L6 Myotubes | Palmitate-induced insulin resistance | Restored insulin-stimulated translocation to plasma membrane | dntb.gov.ua, nih.gov |
| Glucose Uptake | L6 Myotubes | Palmitate-induced insulin resistance | Restored insulin-stimulated glucose uptake | researchgate.net, nih.gov |
| mTOR (Activation) | L6 Myotubes | Palmitate-induced insulin resistance | Reduced activation | dntb.gov.ua, researchgate.net |
| p70S6K (Activation) | L6 Myotubes | Palmitate-induced insulin resistance | Reduced activation | dntb.gov.ua, researchgate.net |
| AMPK (Phosphorylation/Activation) | L6 Myotubes | Palmitate-induced insulin resistance | Increased phosphorylation/activation | dntb.gov.ua |
Immunomodulatory Mechanisms (Excluding Human Clinical Context)
Influence on Lymphocyte Proliferation and Activation
This compound demonstrates significant immunomodulatory effects by directly influencing the proliferation and activation of lymphocytes, particularly T cells. In vitro studies have shown that it can induce apoptosis (programmed cell death) in activated T cells. restorativemedicine.org This pro-apoptotic effect is selective; for instance, it was observed in Jurkat T cells and peripheral blood T cells but not in B cells or monocytes, suggesting a mechanism dependent on signaling molecules specific to T cells, such as the Lymphocyte-specific protein tyrosine kinase (Lck). restorativemedicine.org
The activation of T cells via the T-cell receptor (TCR) is a critical event in initiating an adaptive immune response. This compound has been identified as an inhibitor of this process. bipublication.com It is proposed to suppress T-cell activation by targeting the SH2 domain of Lck, a key kinase that initiates the signaling cascade downstream of the TCR. bipublication.com By binding to this domain, this compound can prevent the phosphorylation events necessary for full T-cell activation, thereby tempering the subsequent immune response. bipublication.com Furthermore, it has been shown to inhibit Ca2+-dependent pathways crucial for T-cell receptor signaling. nih.gov
Beyond direct inhibition and apoptosis, this compound can also regulate the balance between different T-cell subsets. In ex vivo models using lymphocytes from tumor-bearing subjects, treatment with rosmarinic acid was found to modulate the ratio of CD4+ (helper) to CD8+ (cytotoxic) T cells, suggesting an ability to rebalance (B12800153) the immune environment. nih.gov
| Effect | Cell Type/Model | Key Mechanism | Reference |
| Induction of Apoptosis | Jurkat T cells, Peripheral blood T cells | Lck-dependent pathway | restorativemedicine.org |
| Inhibition of T-Cell Activation | T cells | Inhibition of Lck-SH2 domain function, Inhibition of Ca2+-dependent signaling | nih.gov, bipublication.com |
| Modulation of T-Cell Subsets | Lymphocytes from H22 tumor-bearing mice | Regulation of CD4+/CD8+ ratio | nih.gov |
Cytokine Balance Modulation in Immune Cells
A central aspect of the immunomodulatory activity of this compound is its ability to profoundly alter the production and balance of cytokines in various immune cells. It consistently demonstrates an anti-inflammatory profile by suppressing the expression and release of pro-inflammatory cytokines. plos.orgplos.org
In macrophage cell lines such as RAW 264.7, when stimulated with lipopolysaccharide (LPS), this compound significantly inhibits the production of key pro-inflammatory mediators including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1β (IL-1β). plos.orgplos.orgfoodandnutritionresearch.net This suppression occurs at both the messenger RNA (mRNA) and protein levels. plos.orgfoodandnutritionresearch.net
The modulatory effects extend beyond macrophages. In human keratinocyte cells exposed to UVB radiation, this compound reduced the expression of IL-6, TNF-α, and the chemokine MCP-1. nih.gov Interestingly, in the same study, it increased the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10), indicating a dual action of suppressing inflammatory responses while promoting regulatory ones. nih.gov
In the context of T-cell responses, this compound can influence the balance between T helper (Th) cell types. It has been shown to decrease the production of Th2-associated cytokines, which are involved in allergic responses. frontiersin.org In other models, it increased the secretion of Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), cytokines associated with Th1 and cytotoxic T-cell responses, while inhibiting IL-6 and IL-10. nih.gov This suggests that its effect on cytokine balance can be context-dependent, shifting the immune response in different directions based on the specific cellular environment and stimuli.
| Cytokine | Cell Type/Model | Stimulus | Effect of this compound | Reference |
| TNF-α | RAW 264.7 Macrophages | LPS | Decreased expression and release | plos.org, plos.org, foodandnutritionresearch.net |
| IL-6 | RAW 264.7 Macrophages, HaCaT Keratinocytes | LPS, UVB | Decreased expression and release | plos.org, plos.org, nih.gov, foodandnutritionresearch.net |
| IL-1β | RAW 264.7 Macrophages | LPS | Decreased expression | plos.org, plos.org |
| IL-10 | HaCaT Keratinocytes, H22 tumor-bearing mice | UVB, Tumor microenvironment | Increased expression (Keratinocytes), Decreased expression (Tumor model) | nih.gov, nih.gov |
| IFN-γ | H22 tumor-bearing mice | Tumor microenvironment | Increased secretion | nih.gov |
| IL-2 | H22 tumor-bearing mice | Tumor microenvironment | Increased secretion | nih.gov |
| IL-4 | Ovalbumin-sensitized model | Allergen | Decreased levels | elsevier.es |
| MCP-1 | HaCaT Keratinocytes | UVB | Decreased expression | nih.gov |
Regulation of Antigen-Presenting Cell Function
This compound can regulate the immune response at its inception by influencing the function of antigen-presenting cells (APCs), such as dendritic cells (DCs) and macrophages. These cells are essential for processing and presenting antigens to T cells to initiate an adaptive immune response.
In vitro studies using bone-marrow-derived dendritic cells (BMDCs) have shown that this compound inhibits their phenotypic maturation. restorativemedicine.org This is a critical process where DCs, upon encountering a pathogen or inflammatory signal, upregulate cell surface molecules required for T-cell activation. By inhibiting this maturation, this compound can reduce the capacity of DCs to effectively prime T cells. The compound also impairs the migration of BMDCs, which is necessary for them to travel to lymph nodes and encounter T cells. restorativemedicine.org This effect is mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappaB (NF-κB) signaling pathways. restorativemedicine.org
| APC Type | Effect | Mechanism | Reference |
| Bone-Marrow-Derived Dendritic Cells (BMDCs) | Inhibition of phenotypic maturation | Inhibition of MAPK and NF-κB pathways | restorativemedicine.org |
| Bone-Marrow-Derived Dendritic Cells (BMDCs) | Inhibition of migration | Inhibition of MAPK and NF-κB pathways | restorativemedicine.org |
| Macrophages (e.g., RAW 264.7) | Suppression of pro-inflammatory cytokine production (TNF-α, IL-6, IL-1β) | Down-regulation of inflammatory signaling pathways | plos.org, plos.org, foodandnutritionresearch.net |
| Macrophages | Down-regulation of chemokine gene expression (MCP-1, MIP-1α) | Inhibition of MAPK and NF-κB pathways | restorativemedicine.org |
Pre Clinical Efficacy and Mechanistic Insights from Animal Models of Disease
Animal Models of Inflammatory and Autoimmune Diseases
(S)-Rosmarinic acid has demonstrated notable anti-inflammatory and immunomodulatory properties in various animal models of inflammatory and autoimmune diseases. These studies provide a foundation for understanding its potential therapeutic applications.
In rodent models of inflammatory bowel disease (IBD), such as dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis, this compound has shown significant ameliorative effects. restorativemedicine.orgfrontiersin.orgnih.gov Administration of the compound has been observed to reduce the severity of colitis, as evidenced by a decrease in the disease activity index (DAI), inhibition of colon length shortening, and reduced splenomegaly. frontiersin.orgnih.gov Histological analysis of the colon in these models revealed that this compound treatment leads to a significant reduction in inflammatory cell infiltration. frontiersin.orgnih.gov
Mechanistically, the protective effects of this compound in IBD models are attributed to its ability to modulate key inflammatory pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and IL-6. restorativemedicine.orgfrontiersin.org The inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway is a central mechanism, as evidenced by the reduced expression of NF-κBp65. restorativemedicine.orgfrontiersin.org Furthermore, this compound has been found to suppress the activation of the STAT3 pathway and inhibit the expression of cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). frontiersin.orgscielo.br In some studies, this compound also demonstrated the ability to regulate the gut microbiota, which plays a crucial role in the pathogenesis of IBD. scielo.br
Table 1: Effects of this compound in Animal Models of IBD
| Model | Key Findings | Mechanistic Insights |
|---|
The therapeutic potential of this compound has also been evaluated in animal models of arthritis, such as collagen-induced arthritis (CIA) in mice, which mimics rheumatoid arthritis. frontiersin.orgmdpi.com In these models, administration of this compound led to a significant reduction in the arthritis index and the number of affected paws. frontiersin.orgmdpi.com Histopathological examination of the joints from treated animals showed a marked inhibition of synovitis, the inflammation of the synovial membrane. frontiersin.orgmdpi.comrestorativemedicine.org
The anti-arthritic effects of this compound are linked to its anti-inflammatory and immunomodulatory activities. A key finding is the reduced frequency of COX-2-expressing cells in the synovial tissue of treated mice, indicating a suppression of this pro-inflammatory enzyme. frontiersin.orgmdpi.com Furthermore, studies have shown that this compound can induce apoptosis (programmed cell death) in activated T cells, which are key players in the pathogenesis of rheumatoid arthritis. frontiersin.orgmdpi.com This T-cell targeted effect is thought to occur via the mitochondrial pathway. frontiersin.orgmdpi.com In models of osteoarthritis, this compound has been shown to protect cartilage by suppressing the expression of catabolic factors like matrix metalloproteinases (MMPs) and inducing the expression of anabolic factors such as Sox9, Type II collagen, and Aggrecan. nih.gov
Table 2: Effects of this compound in Animal Models of Arthritis
| Model | Key Findings | Mechanistic Insights |
|---|---|---|
| Collagen-induced arthritis (CIA) in mice | Reduced arthritis index and number of affected paws, inhibited synovitis. frontiersin.orgmdpi.comrestorativemedicine.org | Decreased COX-2 expression in synovial tissue, induction of apoptosis in activated T cells. frontiersin.orgmdpi.com |
In murine models of allergic airway inflammation, designed to mimic asthma, this compound has demonstrated significant protective effects. mdpi.commdpi.com Treatment with this compound has been shown to inhibit the increase of inflammatory cells, such as eosinophils and neutrophils, in bronchoalveolar lavage fluid (BALF). mdpi.commdpi.com It also reduces airway hyperresponsiveness (AHR), a key feature of asthma. mdpi.commdpi.com Histological analysis of lung tissue from treated animals revealed a reduction in inflammatory cell infiltration and mucus hypersecretion. mdpi.commdpi.commdpi.com
The mechanisms underlying the beneficial effects of this compound in allergic airway inflammation involve the modulation of the immune response and inflammatory signaling pathways. It has been found to decrease the levels of Th2 cytokines, including IL-4, IL-5, and IL-13, which are critical in the allergic inflammatory cascade. mdpi.comsemanticscholar.org Consequently, total and allergen-specific IgE levels are also reduced. mdpi.commdpi.com Mechanistically, this compound has been shown to suppress the activation of the NF-κB and mitogen-activated protein kinase (MAPK) signaling pathways, including the phosphorylation of ERK, JNK, and p38. mdpi.commdpi.comcaringsunshine.com Furthermore, it can downregulate the expression of various chemokines and their receptors, such as CCL11 (eotaxin) and CCR3. mdpi.comcaringsunshine.com
Table 3: Effects of this compound in Animal Models of Allergic Airway Inflammation
| Model | Key Findings | Mechanistic Insights |
|---|
Animal Models of Neurodegenerative Disorders
This compound has shown promise as a neuroprotective agent in various animal models of neurodegenerative diseases, primarily through its antioxidant and anti-inflammatory properties.
In animal models of Alzheimer's disease (AD), often induced by the administration of amyloid-beta (Aβ) peptides or in transgenic mice, this compound has demonstrated the ability to mitigate cognitive deficits. caringsunshine.comshahed.ac.ir Studies have reported improved performance in learning and memory tasks, such as the Morris water maze and Y-maze, in animals treated with this compound. shahed.ac.irmdpi.com A key pathological hallmark of AD is the accumulation of Aβ plaques in the brain, and research indicates that this compound can reduce this plaque burden. nih.govcaringsunshine.com
The neuroprotective mechanisms of this compound in AD models are multifaceted. It has been shown to inhibit the aggregation of Aβ fibrils and destabilize pre-formed fibrils. mdpi.comcaringsunshine.com Its potent antioxidant properties are evident through the reduction of oxidative stress markers like malondialdehyde (MDA) and nitrite (B80452) levels in the brain. shahed.ac.ir this compound also exhibits anti-inflammatory effects within the central nervous system by attenuating neuroinflammation. restorativemedicine.orgcaringsunshine.com Furthermore, it has been found to modulate signaling pathways implicated in AD pathology, such as the c-Jun N-terminal kinase (JNK) pathway, which is involved in tau protein phosphorylation. restorativemedicine.org In some models, it has also been observed to enhance the expression of neurogenesis markers like Ki-67, doublecortin (DCX), and NeuN, suggesting a potential to promote the generation of new neurons. scielo.brnih.gov
Table 4: Effects of this compound in Animal Models of Alzheimer's Disease
| Model | Key Findings | Mechanistic Insights |
|---|---|---|
| Amyloid-beta (Aβ)-induced models in rodents | Improved learning and memory, reduced Aβ plaque formation. nih.govcaringsunshine.comshahed.ac.ir | Inhibition of Aβ aggregation, reduction of oxidative stress and neuroinflammation, modulation of JNK signaling. restorativemedicine.orgmdpi.comcaringsunshine.comshahed.ac.ir |
In animal models of Parkinson's disease (PD), which are often created using neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), this compound has demonstrated a neuroprotective and neuro-rescue effect on dopaminergic neurons. mdpi.comresearchgate.net Treatment with this compound has been shown to prevent the loss of tyrosine hydroxylase (TH)-positive neurons, which are the dopamine-producing neurons that degenerate in PD. researchgate.netnih.gov This preservation of dopaminergic neurons is accompanied by an improvement in motor function in treated animals. frontiersin.orgnih.gov
The mechanisms underlying the protective effects of this compound in PD models involve the mitigation of oxidative stress, inflammation, and apoptosis. It has been found to reduce the levels of reactive oxygen species (ROS) and decrease nigral iron levels, which can contribute to oxidative damage. mdpi.comresearchgate.net this compound also suppresses neuroinflammation by inhibiting microglial activation and the production of pro-inflammatory cytokines. nih.govresearchgate.net Furthermore, it modulates apoptotic pathways by regulating the ratio of the anti-apoptotic protein Bcl-2 to the pro-apoptotic protein Bax. frontiersin.orgresearchgate.netnih.gov Some studies have also pointed to the regulation of microRNAs, such as miR-155-5p, as a potential mechanism through which this compound exerts its neuroprotective effects in PD. nih.govresearchgate.net
Table 5: Effects of this compound in Animal Models of Parkinson's Disease
| Model | Key Findings | Mechanistic Insights |
|---|
Animal Models of Metabolic Syndrome and Related Disorders
Models of Obesity and Insulin (B600854) Resistance
In animal models of diet-induced obesity and insulin resistance, such as high-fat diet (HFD) or HFD combined with streptozotocin (B1681764) (STZ) administration in rats and mice, this compound has shown beneficial effects. Treatment with rosmarinic acid has been found to significantly decrease body weight gain. researchgate.net It also improves glucose homeostasis by lowering fasting blood glucose levels and enhancing insulin sensitivity. researchgate.netresearchgate.net
The mechanisms underlying these effects involve the regulation of key enzymes and transporters in glucose metabolism. Rosmarinic acid has been shown to reduce the expression of hepatic phosphoenolpyruvate (B93156) carboxykinase (PEPCK), a rate-limiting enzyme in gluconeogenesis, thereby decreasing glucose production by the liver. iu.eduresearchgate.net Concurrently, it increases the expression of glucose transporter 4 (GLUT4) in skeletal muscle, which enhances glucose uptake from the blood. iu.eduresearchgate.net Furthermore, studies suggest that rosmarinic acid can activate AMP-activated protein kinase (AMPK) in skeletal muscle, a central regulator of energy metabolism. rsc.org
Models of Dyslipidemia
This compound has demonstrated lipid-lowering effects in animal models of dyslipidemia, typically induced by a high-fat diet. In HFD-fed mice, administration of rosmarinic acid led to a significant reduction in plasma levels of total cholesterol and triglycerides. researchgate.net
The underlying mechanisms for its anti-dyslipidemic action involve the modulation of lipid metabolism and transport. Rosmarinic acid enhances reverse cholesterol transport (RCT) by increasing the expression of cholesterol uptake receptors in the liver, such as scavenger receptor B type 1 (SR-B1) and the low-density lipoprotein receptor (LDL-R). researchgate.net This promotes the clearance of circulating cholesterol by the liver. Additionally, it has been shown to promote fatty acid oxidation. researchgate.net
Models of Non-alcoholic Fatty Liver Disease (NAFLD)
The efficacy of this compound has been investigated in mouse models of non-alcoholic steatohepatitis (NASH), a severe form of NAFLD, often induced by a methionine- and choline-deficient (MCD) diet. In these models, rosmarinic acid treatment effectively alleviates hepatic steatosis (fat accumulation in the liver), inflammation, and fibrosis. nih.govtandfonline.comnih.gov It also reduces plasma levels of liver enzymes like alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST), indicating a reduction in liver damage. researchgate.net
Mechanistically, rosmarinic acid improves NAFLD by targeting multiple pathways. It activates adenosine (B11128) monophosphate-activated protein kinase (AMPK), which in turn modulates the expression of genes related to lipid metabolism. nih.govmdpi.com Another significant pathway is the activation of SIRT1, which subsequently mediates anti-inflammatory and anti-apoptotic effects through the modulation of the NF-κB, Nrf2, and PPARα pathways. nih.govtandfonline.com Rosmarinic acid also mitigates oxidative stress by increasing antioxidant enzyme activity and repairs mitochondrial damage in hepatocytes. mdpi.comnih.gov It has also been shown to reduce the expression of cyclooxygenase-2 (COX-2) and matrix metalloproteinase-9 (MMP-9), which are involved in hepatic inflammation and fibrosis. researchgate.net
Table 2: Effects of this compound in Animal Models of Metabolic Disorders
| Disorder Model | Animal Model | Key Findings | Mechanistic Insights | Citations |
|---|---|---|---|---|
| Obesity & Insulin Resistance | Rat (HFD/STZ) | Decreased blood glucose, increased insulin sensitivity. | Decreased hepatic PEPCK expression, increased skeletal muscle GLUT4 expression. | iu.eduresearchgate.net |
| Dyslipidemia | Mouse (HFD) | Decreased plasma total cholesterol and triglycerides. | Increased hepatic SR-B1 and LDL-R expression, enhanced reverse cholesterol transport. | researchgate.net |
| NAFLD/NASH | Mouse (MCD diet) | Reduced liver steatosis, inflammation, and fibrosis; decreased ALT/AST. | Activation of AMPK and SIRT1/NF-κB/Nrf2/PPARα pathways; reduced COX-2 and MMP-9. | nih.govtandfonline.comnih.govresearchgate.net |
Animal Models of Infectious Diseases
Models of Viral Infections (e.g., influenza)
This compound has shown promising preclinical efficacy against influenza A virus (IAV) in mouse models. In mice infected with lethal doses of IAV, including the H1N1 strain, treatment with rosmarinic acid significantly increased survival rates and prevented virus-induced body weight loss. iu.eduresearchgate.netunar.ac.id It also attenuated acute lung injury, characterized by reduced lung edema, and decreased viral loads in the lungs. nih.govnih.gov
The antiviral mechanisms of rosmarinic acid are multifaceted, involving both direct interference with the viral life cycle and modulation of the host's immune response. In vitro and in vivo studies suggest that rosmarinic acid can inhibit viral entry and replication. iu.eduresearchgate.net This is partly achieved by downregulating the GSK3β and Akt signaling pathways, which are known to be exploited by the influenza virus to facilitate its entry into host cells. iu.eduresearchgate.net
Furthermore, rosmarinic acid exerts potent anti-inflammatory effects in the context of influenza infection. It significantly reduces the excessive production of pro-inflammatory cytokines such as IL-6 and TNF-α in the lungs of infected mice. nih.gov The protective effect against severe lung damage has been linked to the activation of the hematopoietic-prostaglandin D2 synthase (h-PGDS)-PGD2-HO-1 signaling axis. nih.gov By mitigating the cytokine storm and associated inflammation, rosmarinic acid helps to reduce the severity of the disease. nih.govnih.gov
Table 3: Effects of this compound in Animal Models of Influenza Virus Infection
| Virus Model | Animal Model | Key Findings | Mechanistic Insights | Citations |
|---|---|---|---|---|
| Influenza A Virus (IAV) | Mouse | Increased survival, prevented body weight loss. | Downregulation of GSK3β and Akt signaling pathways, interfering with viral entry and replication. | iu.eduresearchgate.netunar.ac.id |
| Influenza A (H1N1) | Mouse | Attenuated acute lung injury, reduced pro-inflammatory cytokines (IL-6, TNF-α), decreased lung viral load. | Activation of the h-PGDS-PGD2-HO-1 signal axis; inhibition of NF-κB and P38 MAPK signaling. | nih.gov |
| Influenza A (H1N1) | Mouse | Improved survival, mitigated body weight loss, alleviated lung edema. | Downregulation of Th1 cytokines (IFN-γ, TNF-α), upregulation of Th2 cytokines (IL-4, IL-5). | nih.gov |
Models of Bacterial Infections
Rosmarinic acid has demonstrated notable efficacy in various preclinical animal models of bacterial infections. Its mechanisms of action often involve direct antibacterial effects, modulation of the host inflammatory response, and synergistic interactions with conventional antibiotics.
In a mouse model of Salmonella enteritidis infection, administration of rosmarinic acid was shown to provide significant protection. It reduced the mortality rate, alleviated body weight loss, and decreased the disease activity index. researchgate.net Furthermore, rosmarinic acid treatment helped to preserve the length of the colon and reduced the organ indices of the liver, indicating a reduction in systemic inflammation and organ damage caused by the infection. researchgate.net Mechanistically, it was found to enhance the phagocytic ability of macrophages and reduce the invasion and adhesion of Salmonella to intestinal epithelial cells. researchgate.net The protective effects are believed to be mediated through the regulation of the TLR9/NF-κB signaling pathway and by beneficially modulating the gut microbiota. researchgate.net
In models of staphylococcal infections, rosmarinic acid has also shown promise. A study using a methicillin-resistant Staphylococcus aureus (MRSA) bacteremia mouse model demonstrated that the combination of rosmarinic acid and the antibiotic ceftiofur (B124693) conferred protective effects. nih.gov This synergistic activity is linked to the ability of rosmarinic acid to inhibit sortase A (SrtA), a crucial enzyme for MRSA virulence that anchors surface proteins to the cell wall. nih.gov By inhibiting SrtA, rosmarinic acid impedes the ability of MRSA to invade host cells and form biofilms, thereby restoring the efficacy of the antibiotic. nih.gov
The anti-inflammatory properties of rosmarinic acid are also a key component of its efficacy in infection models. In a mouse model of lipopolysaccharide (LPS)-induced mastitis, which mimics Gram-negative bacterial infections, rosmarinic acid treatment significantly improved the structural damage to the mammary gland. mdpi.com It also decreased the activity of myeloperoxidase, an indicator of neutrophil infiltration, and reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the tissue. mdpi.com
Table 1: Efficacy of Rosmarinic Acid in Animal Models of Bacterial Infections
| Animal Model | Bacterial Pathogen/Toxin | Key Findings | Reference |
|---|---|---|---|
| BALB/c Mice | Salmonella enteritidis | Reduced mortality, body weight loss, and disease activity index; preserved colon length; modulated TLR9/NF-κB pathway and gut microbiota. | researchgate.net |
| Mouse Model | Methicillin-Resistant Staphylococcus aureus (MRSA) | Showed synergistic protective effects when combined with ceftiofur; inhibited MRSA's ability to invade cells and form biofilms. | nih.gov |
| Mouse Model | Lipopolysaccharide (LPS) | Ameliorated mammary gland structural damage; decreased myeloperoxidase activity and levels of TNF-α, IL-1β, and IL-6. | mdpi.com |
Animal Models of Oncological Progression
Rosmarinic acid has been investigated for its anti-cancer properties in a variety of animal models, demonstrating its potential to inhibit tumor growth and suppress metastasis across different cancer types.
Models of Tumor Growth Inhibition
The inhibitory effects of rosmarinic acid on tumor growth have been documented in several preclinical models. In a xenograft mouse model using H22 hepatocellular carcinoma cells, treatment with rosmarinic acid effectively inhibited tumor growth. mdpi.comcabidigitallibrary.org This effect was associated with the regulation of the immune response, including modulating the ratio of CD4+/CD8+ T-cells and the secretion of cytokines like IL-2 and IFN-γ, while inhibiting IL-6 and IL-10. mdpi.comcabidigitallibrary.org The underlying mechanism also involves the induction of apoptosis in cancer cells by up-regulating Bax and Caspase-3 and down-regulating Bcl-2. mdpi.comcabidigitallibrary.org Similarly, in nude mice with SMMC-7721 hepatocellular carcinoma cell xenografts, rosmarinic acid suppressed tumor formation by inhibiting the PI3K/AKT/mTOR signaling pathway. itjfs.comnih.gov
In the context of pancreatic cancer, xenograft mouse models have shown significant tumor suppression with rosmarinic acid treatment. researchgate.netfrontiersin.org One study demonstrated that rosmarinic acid inhibited tumor growth in a dose-dependent manner by regulating the miR-506/MMP2/16 signaling axis. researchgate.netfrontiersin.org Another study in a pancreatic ductal adenocarcinoma xenograft model found that rosmarinic acid suppressed tumor growth by inhibiting the Gli1 signaling pathway. nih.govfrontiersin.org
For colorectal cancer, studies in an azoxymethane-induced rat colon carcinogenesis model showed that rosmarinic acid limited tumor development. itjfs.com It was also found to reduce DNA damage and inhibit the formation of aberrant crypt foci, which are precursors to colon cancer. itjfs.com In a colitis-associated colorectal cancer mouse model, rosmarinic acid significantly inhibited tumor formation by modulating TLR4-mediated NF-κB and STAT3 signaling pathways. frontiersin.org
Furthermore, in a triple-negative breast cancer xenograft model, both a standardized extract of Orthosiphon stamineus rich in rosmarinic acid and pure rosmarinic acid demonstrated a dose-dependent reduction in tumor size and suppression of tumor growth. mdpi.com In an Ehrlich solid carcinoma mouse model of breast cancer, rosmarinic acid enhanced the therapeutic effects of paclitaxel (B517696), leading to a significant decrease in tumor weight. mdpi.com This was associated with the modulation of NF-κB, TNF-α, VEGF, and p53 pathways. frontiersin.orgmdpi.com
Table 2: Effects of Rosmarinic Acid on Tumor Growth in Animal Models
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Hepatocellular Carcinoma | H22 xenograft mice | Inhibited tumor growth; regulated immune response and induced apoptosis. | mdpi.comcabidigitallibrary.org |
| Hepatocellular Carcinoma | SMMC-7721 xenograft nude mice | Suppressed tumor formation via inhibition of PI3K/AKT/mTOR pathway. | itjfs.comnih.gov |
| Pancreatic Cancer | Xenograft mouse model | Inhibited tumor growth by regulating the miR-506/MMP2/16 axis. | researchgate.netfrontiersin.org |
| Pancreatic Cancer | PDAC xenograft mouse model | Suppressed tumor growth by inhibiting Gli1 signaling. | nih.govfrontiersin.org |
| Colorectal Cancer | Azoxymethane-induced rat model | Limited colon carcinogenesis and inhibited formation of aberrant crypt foci. | itjfs.com |
| Colorectal Cancer | AOM/DSS-induced mouse model | Inhibited tumor formation by modulating TLR4-mediated NF-κB and STAT3 signaling. | frontiersin.org |
| Breast Cancer | Triple-negative xenograft model | Dose-dependent reduction in tumor size and suppression of tumor growth. | mdpi.com |
| Breast Cancer | Ehrlich solid carcinoma mouse model | Enhanced paclitaxel efficacy; decreased tumor weight; modulated NF-κB, TNF-α, VEGF, and p53. | frontiersin.orgmdpi.com |
Models of Metastasis Suppression
Rosmarinic acid has shown the ability to interfere with the metastatic cascade in preclinical cancer models. In a mouse model of colorectal cancer lung metastasis, rosmarinic acid treatment was found to inhibit the spread of cancer cells. researchgate.net This anti-metastatic effect was linked to the activation of AMP-activated protein kinase (AMPK). researchgate.net The activation of AMPK by rosmarinic acid led to the inhibition of several metastatic processes, including epithelial-mesenchymal transition (EMT), cell migration, and invasion. researchgate.net Specifically, it increased the expression of the epithelial marker E-cadherin while decreasing mesenchymal markers like N-cadherin and vimentin. researchgate.net
In a separate study using an MC38 tumor xenograft mouse model with lung metastasis, rosmarinic acid administration significantly decreased the number of metastatic foci in the lungs. journalagent.com This was attributed to the inhibition of the COX-2-MYO10 signaling axis, which is involved in the formation of filopodia, cellular protrusions that facilitate cancer cell migration and invasion. journalagent.com The study also highlighted that combining rosmarinic acid with ginsenoside Rg1, which inhibits the PD-1/PD-L1 immune checkpoint pathway, further suppressed lung metastasis. journalagent.com
Research on breast cancer has also pointed to the anti-metastatic potential of rosmarinic acid. In vitro studies, which often inform subsequent animal model research, have shown that rosmarinic acid can inhibit the invasion and migration of highly metastatic MDA-MB-231 breast cancer cells by reducing the activity of matrix metalloproteinase-9 (MMP-9), an enzyme critical for the breakdown of the extracellular matrix during metastasis. frontiersin.org
Table 3: Effects of Rosmarinic Acid on Metastasis in Animal Models
| Cancer Type | Animal Model | Key Findings | Reference |
|---|---|---|---|
| Colorectal Cancer | Lung metastasis mouse model | Inhibited lung metastasis by activating AMPK; inhibited EMT, migration, and invasion. | researchgate.net |
| Colorectal Cancer | MC38 xenograft mouse model | Decreased lung metastatic foci; inhibited COX-2-MYO10 signaling axis. | journalagent.com |
Cardiovascular Disease Models
The therapeutic potential of rosmarinic acid extends to cardiovascular diseases, with preclinical studies in animal models demonstrating protective effects against atherosclerosis and myocardial ischemia-reperfusion injury.
Models of Atherosclerosis
In animal models of atherosclerosis, rosmarinic acid has been shown to exert beneficial effects on lipid metabolism and inflammation, key drivers of the disease. In a nicotine-induced atherosclerosis rat model, rosmarinic acid significantly decreased the levels of serum lipids, including total cholesterol, triglycerides, and low-density lipoprotein cholesterol (LDL-C). cabidigitallibrary.org It also reduced the serum level of C-reactive protein (CRP), a marker of inflammation. cabidigitallibrary.org Mechanistically, rosmarinic acid was found to inhibit the activation of the NLRP3 inflammasome and reduce reactive oxygen species (ROS) production in the aortic tissue. cabidigitallibrary.orgnih.gov
In high-fat diet (HFD)-fed C57BL/6 mice, a common model for studying hyperlipidemia and atherosclerosis, rosmarinic acid treatment significantly decreased body weight, blood glucose, and plasma levels of total cholesterol and triglycerides. nih.gov It was observed to improve the reverse cholesterol transport (RCT) process, which is crucial for removing excess cholesterol from peripheral tissues. nih.gov Rosmarinic acid increased the expression of cholesterol uptake receptors in the liver, such as the scavenger receptor B type 1 (SR-B1) and the low-density lipoprotein receptor (LDL-R). nih.gov
Furthermore, in a diabetes-induced animal model, which is associated with accelerated atherosclerosis, rosmarinic acid administration improved aortic tissue damage. It significantly amplified the activity of superoxide (B77818) dismutase (SOD), a key antioxidant enzyme, in the heart and aorta of diabetic animals. mdpi.com
Table 4: Effects of Rosmarinic Acid in Animal Models of Atherosclerosis | Animal Model | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Nicotine-induced atherosclerosis rat model | Decreased serum lipids (cholesterol, triglycerides, LDL-C) and CRP; inhibited NLRP3 inflammasome activation and ROS production in aortic tissue. | cabidigitallibrary.orgnih.gov | | High-fat diet-fed C57BL/6 mice | Decreased body weight, blood glucose, plasma cholesterol, and triglycerides; improved reverse cholesterol transport; increased hepatic expression of SR-B1 and LDL-R. | nih.gov | | Streptozotocin-induced diabetic rats | Increased SOD activity in the heart and aorta; improved aortic tissue integrity. | mdpi.com |
Models of Myocardial Ischemia-Reperfusion Injury
Rosmarinic acid has demonstrated significant cardioprotective effects in animal models of myocardial ischemia-reperfusion (I/R) injury, a condition that occurs when blood flow is restored to the heart after a period of ischemia, leading to further damage.
In a rat model of cardiac I/R injury, pretreatment with rosmarinic acid was found to improve the recovery of cardiac hemodynamic parameters, including left ventricular developed pressure (LVDP) and the maximum rates of pressure increase and decrease (±dp/dt). frontiersin.org It also significantly decreased the infarct size and reduced cardiomyocyte apoptosis. frontiersin.org The protective effects were associated with the inhibition of inflammatory cytokines such as IL-6 and TNF-α, and the activation of peroxisome proliferator-activated receptor-gamma (PPARγ), which in turn down-regulated the NF-κB signaling pathway. frontiersin.org
Similarly, in a mouse model of myocardial I/R injury, rosmarinic acid administration was shown to reduce infarct size and improve cardiac function, as measured by ejection fraction and fractional shortening. nih.gov The protective mechanism in this model was also linked to the suppression of the NF-κB inflammatory signaling pathway and a reduction in the production of reactive oxygen species (ROS) in the myocardial tissue. nih.gov Further investigation revealed that rosmarinic acid could alleviate the oxidative inactivation of the enzyme aconitase, which is sensitive to ROS, during myocardial I/R injury. itjfs.com
Another study using a lower limb ischemia-reperfusion model in rats, which can induce remote cardiac injury, found that rosmarinic acid administration before reperfusion resulted in less pronounced myofibrillar edema in the cardiac tissue compared to the untreated I/R group. journalagent.com
Table 5: Cardioprotective Effects of Rosmarinic Acid in Myocardial I/R Injury Models | Animal Model | Key Findings | Reference | | :--- | :--- | :--- | :--- | | Rat model of cardiac I/R injury | Improved cardiac hemodynamic parameters (LVDP, ±dp/dt); decreased infarct size and cardiomyocyte apoptosis; activated PPARγ and inhibited NF-κB signaling. | frontiersin.org | | Mouse model of myocardial I/R injury | Reduced infarct size and improved cardiac function (ejection fraction, fractional shortening); suppressed NF-κB pathway and ROS production. | nih.gov | | Rat lower limb I/R model | Reduced myofibrillar edema in cardiac tissue. | journalagent.com |
Structure Activity Relationships Sar and Analog Design of S Rosmarinic Acid
Identification of Key Pharmacophores and Structural Elements for Bioactivity
The bioactivity of (S)-rosmarinic acid is intrinsically linked to several key structural features that act as pharmacophores. The molecule is composed of two primary building blocks: a caffeic acid moiety and a 3,4-dihydroxyphenyllactic acid moiety, linked by an ester bond. nih.gov
The essential pharmacophoric elements identified through various studies include:
Catechol Groups: The two 3,4-dihydroxyphenyl rings (catechol groups) are fundamental to many of the biological activities of rosmarinic acid, particularly its potent antioxidant effects. The phenolic hydroxyl groups on these rings are crucial for scavenging free radicals.
Phenolic Hydroxyl Groups: SAR studies have revealed the necessity of the phenolic hydroxyl groups for activities such as the inhibition of amyloid-β aggregation. nih.gov These groups participate in crucial hydrogen bonding interactions with biological targets.
Ester and Carboxylic Acid Groups: The ester linkage and the free carboxylic acid group contribute to the molecule's polarity and ability to interact with protein binding sites. The carboxylic acid can act as a hydrogen bond donor and acceptor.
These elements collectively define the interaction profile of this compound with various biological targets, and modifications to any of these sites can lead to significant changes in its pharmacological profile.
Synthetic Strategies for this compound Derivatives and Analogs
To explore the SAR and improve the therapeutic potential of this compound, various synthetic strategies have been employed to create derivatives and analogs. These modifications primarily target the ester group, the phenolic hydroxyl groups, and the side chains.
The most common synthetic modification of this compound involves the esterification of its free carboxylic acid group. This strategy is often used to modulate the molecule's lipophilicity, which can enhance its bioavailability and cell permeability.
A series of alkyl esters of rosmarinic acid have been synthesized by reacting it with corresponding alcohols (e.g., methanol (B129727), ethanol (B145695), n-butanol, n-octanol, n-dodecanol). nih.govfrontiersin.org This reaction is typically facilitated by coupling agents such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). nih.govfrontiersin.org This straightforward approach allows for the generation of a library of analogs with varying alkyl chain lengths, from methyl (C1) to dodecyl (C12) esters. nih.gov
Modification of the phenolic hydroxyl groups on the two catechol rings represents another strategy for analog design. While less common than esterification, derivatization of these groups can influence antioxidant capacity and target specificity. Naturally occurring derivatives include compounds where these hydroxyl groups are substituted with methyl or ethyl groups. mdpi.com Synthetic modifications have also been explored, such as the creation of nitro and dinitro-rosmarinic acids, which have shown enhanced anti-HIV efficacy by inhibiting HIV-1 integrase. mdpi.com These modifications suggest that the aromatic rings are amenable to substitution, offering a route to new analogs.
Side chain substitutions, particularly variations in the length of the alkyl chain of the ester group, have been a key focus in the design of rosmarinic acid analogs. As described in the ester modification section, synthesizing a series of esters with alkyl chains of varying lengths (C1 to C12) is a common strategy. nih.gov This approach directly investigates how the hydrophobicity, bulkiness, and steric properties of the side chain impact biological activity. nih.gov Studies have shown that the length of this alkyl side chain is a critical determinant for potency and even the mechanism of action for certain biological effects. researchgate.net
Evaluation of Modified Analogs for Enhanced Potency or Specificity
The synthetic derivatives of this compound have been evaluated across a range of biological assays to determine the impact of structural modifications on their potency and specificity.
Esterification of the carboxylic acid has yielded significant insights. A study on vascular smooth muscle cell (VSMC) proliferation demonstrated that increasing the alkyl chain length from methyl (C1) to butyl (C4) progressively increased the inhibitory potency. researchgate.net The butyl ester (RABU) was found to be the most potent in this series, with an IC50 value of 2.84 µM. researchgate.net However, further increasing the chain length to octyl (C8) and dodecyl (C12) led to increased cytotoxicity, indicating that short-chain esterification (≤C4) is a promising strategy for enhancing this specific bioactivity. researchgate.net
| Compound | Alkyl Chain | IC50 (µM) for VSMC Proliferation Inhibition researchgate.net |
| Rosmarinic Acid (RA) | - | > 10 |
| Rosmarinic Acid Methyl Ester (RAME) | C1 | 6.84 |
| Rosmarinic Acid Ethyl Ester (RAET) | C2 | 4.31 |
| Rosmarinic Acid Butyl Ester (RABU) | C4 | 2.84 |
| Rosmarinic Acid Octyl Ester (RAOCT) | C8 | 3.51 |
This table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its alkyl ester analogs against vascular smooth muscle cell proliferation.
In the context of antimicrobial activity, ester derivatives also showed enhanced effects. Rosmarinic acid propyl ester (RA-pro) and hexyl ester (RA-hex) were found to effectively inhibit the growth of Bacillus cereus. mdpi.com Furthermore, modifications to the aromatic rings have led to derivatives with novel activities. For instance, nitro and dinitro-rosmarinic acids were found to be potent inhibitors of HIV-1 integrase, thereby blocking viral replication. mdpi.com
Computational Approaches to SAR Studies (e.g., Molecular Docking, QSAR)
Computational methods are increasingly used to rationalize the SAR of this compound and to guide the design of new, more potent analogs.
Molecular Docking simulations have been employed to predict and analyze the binding interactions of rosmarinic acid and its derivatives with various protein targets. For example, docking studies with targets relevant to Alzheimer's disease revealed that rosmarinic acid derivatives could fit into the active sites of enzymes like β-secretase (BACE1) and acetylcholine esterase (AChE). These studies supported experimental findings by showing that the phenolic hydroxyl groups form key hydrogen bonds with amino acid residues in the active site, which is essential for inhibitory activity. nih.gov Docking simulations with the amyloid-β monomer also supported the importance of both phenolic hydroxyls and molecular lipophilicity for inhibitory action. nih.gov
Quantitative Structure-Activity Relationship (QSAR) analysis is a computational technique used to build mathematical models that correlate the chemical structures of compounds with their biological activities. ijnrd.orgjocpr.com While specific, detailed QSAR models for a broad range of this compound derivatives are not extensively reported in the literature, the principles of QSAR are highly applicable. The systematic variation of the alkyl chain length in rosmarinic acid esters and the resulting impact on bioactivity (e.g., VSMC proliferation) provides a clear dataset for developing QSAR models. researchgate.net Such models would typically use molecular descriptors representing physicochemical properties like lipophilicity (logP), steric bulk (molar refractivity), and electronic properties to quantify the relationship between the ester chain length and the observed IC50 values. These models could then be used to predict the activity of unsynthesized analogs, thereby streamlining the drug discovery process. mdpi.comnih.gov
Design Principles for Developing Next-Generation Rosmarinic Acid Scaffolds
The development of next-generation scaffolds based on this compound is primarily driven by the need to overcome its inherent limitations, most notably its poor pharmacokinetic profile, including low bioavailability. nih.govnih.gov The design principles for novel analogs and scaffolds revolve around strategies to enhance therapeutic efficacy through improved potency, selectivity, and drug-like properties. These strategies often involve sophisticated computational and synthetic chemistry approaches, including pharmacophore modeling, bioisosteric replacement, and scaffold hopping.
A significant focus in the design of next-generation this compound scaffolds is the improvement of its pharmacokinetic properties. The inherent high hydrophilicity of rosmarinic acid is a primary contributor to its limited oral bioavailability. nih.gov Consequently, medicinal chemists have explored various modifications to the core structure to enhance its absorption and metabolic stability.
One of the key strategies employed is the esterification of the carboxylic acid moiety . Research has demonstrated that converting the carboxylic acid to an ester can significantly improve bioavailability. For instance, a series of alkyl esters of rosmarinic acid, with chain lengths varying from C1 to C12, were synthesized and evaluated. Among these, the butyl ester of rosmarinic acid exhibited a remarkable increase in bioavailability, reaching up to 10.52% after oral administration in rat models, compared to just 1.57% for the parent compound. nih.gov This highlights the potential of short-chain alkyl esterification as a prodrug strategy to enhance the systemic exposure to rosmarinic acid.
Beyond simple esterification, the hybridization of the this compound scaffold with other pharmacophores has emerged as a promising approach to generate novel compounds with unique biological activity profiles. This strategy involves chemically linking rosmarinic acid or its derivatives to other molecular fragments known to possess desirable pharmacological properties. The goal is to create hybrid molecules that may exhibit synergistic effects or target different biological pathways. An example of this approach is the synthesis of rosmarinic acid-β-amino-α-ketoamide hybrids, which have been investigated as potential antileishmanial agents. mdpi.com This demonstrates how the rosmarinic acid scaffold can serve as a versatile template for the development of compounds targeting a wide range of diseases.
Computational methods play a crucial role in the rational design of next-generation rosmarinic acid scaffolds. Pharmacophore modeling and molecular docking are instrumental in identifying the key structural features of this compound that are essential for its interaction with biological targets. nih.govmdpi.com By understanding these structure-activity relationships (SAR), researchers can design new analogs with enhanced potency and selectivity. For example, molecular docking studies can predict the binding modes of rosmarinic acid derivatives within the active site of a target protein, allowing for the rational design of modifications that optimize these interactions. mdpi.com
Bioisosteric replacement is another fundamental principle applied in the design of novel rosmarinic acid analogs. This strategy involves the substitution of a functional group within the molecule with another group that has similar physicochemical properties. drughunter.comcambridgemedchemconsulting.com The aim is to improve the molecule's pharmacokinetic or pharmacodynamic properties without significantly altering its interaction with the target. For instance, a carboxylic acid group could be replaced with a tetrazole or other acidic heterocycles to modulate acidity, lipophilicity, and metabolic stability.
The concept of scaffold hopping offers a more radical approach to the design of next-generation compounds. nih.govresearchgate.netchemrxiv.org This involves replacing the core molecular framework of this compound with a structurally different scaffold while retaining the key pharmacophoric features necessary for biological activity. Generative reinforcement learning and other advanced computational techniques are being explored to facilitate this process, enabling the discovery of novel chemotypes with improved drug-like properties. chemrxiv.orgchemrxiv.orgresearchgate.net
In a different vein, the development of next-generation scaffolds also encompasses the incorporation of this compound into biomaterials for localized delivery and tissue engineering applications. For example, rosmarinic acid has been integrated into polyurethane nanofibers and polymeric scaffolds. mdpi.commdpi.com These approaches aim to leverage the biological activities of rosmarinic acid, such as its antioxidant and anti-inflammatory properties, in a site-specific manner.
The following table summarizes the key design principles for developing next-generation this compound scaffolds:
| Design Principle | Strategy | Desired Outcome |
| Improving Pharmacokinetics | Esterification of the carboxylic acid (e.g., with short alkyl chains) | Increased bioavailability and systemic exposure |
| Hybridization | Covalent linking of the rosmarinic acid scaffold to other pharmacophores | Novel compounds with unique or synergistic biological activities |
| Computational Design | Pharmacophore modeling and molecular docking | Rational design of analogs with enhanced potency and selectivity |
| Bioisosteric Replacement | Substitution of functional groups with bioisosteres | Improved pharmacokinetic and pharmacodynamic properties |
| Scaffold Hopping | Replacement of the core scaffold with a novel chemical framework | Discovery of new chemotypes with improved drug-like properties |
| Biomaterial Integration | Incorporation into polymer scaffolds, nanofibers, or hydrogels | Localized delivery and application in tissue engineering |
Biotechnological and Sustainable Production of S Rosmarinic Acid
Plant Cell and Organ Culture Systems for In Vitro Production
Plant cell, tissue, and organ cultures are a cornerstone of the biotechnological production of secondary metabolites. nih.gov For (S)-rosmarinic acid, in vitro systems, including undifferentiated cell suspensions, callus, and organized cultures like hairy roots, have been shown to accumulate the compound in quantities significantly higher than those found in the parent plant. mdpi.comacademicjournals.orgresearchgate.net For instance, cell cultures of Coleus blumei have been reported to accumulate this compound up to 36% of the cell's dry weight. academicjournals.orgresearchgate.netajol.info Hairy root cultures, known for their genetic stability and rapid growth in hormone-free media, also represent a highly promising method for production. mdpi.comnih.govsemanticscholar.org
The productivity of in vitro plant cultures is highly dependent on the specific culture conditions. Optimization of the nutrient medium and physical environment is a critical strategy for enhancing both biomass growth and the biosynthesis of this compound. nih.govnih.gov Key parameters that are frequently manipulated include the basal medium composition, plant growth regulators, carbon source, and physical factors like light and temperature.
Research on hairy root cultures of Perovskia atriplicifolia demonstrated that the choice of basal medium significantly impacts production, with different clones showing preferences for Murashige and Skoog (MS), Schenk and Hildebrandt (SH), McCown Woody Plant (WP), or Gamborg (B5) media. nih.gov In studies with Salvia atropatana shoot cultures, the type and concentration of cytokinins were found to be crucial. Supplementation with 1 and 2 mg/L of 6-benzylaminopurine (B1666704) (BAP) resulted in the highest this compound content, achieving 16 mg/g dry weight (DW). mdpi.comscilit.com Further optimization by extending the culture duration to 50 days increased this yield to 19.25 mg/g DW. mdpi.comscilit.com
The concentration of sucrose (B13894) as a carbon source also plays a vital role. In hairy root cultures of Salvia bulleyana, a 3% sucrose concentration was found to be optimal for balancing biomass accumulation and high-yield phenolic production. mdpi.com This optimization led to a remarkable yield of approximately 70 mg/g DW of this compound. mdpi.com
Interactive Table 1: Effect of Sucrose Concentration on Salvia bulleyana Hairy Root Cultures Data sourced from a study on optimizing culture conditions. mdpi.com
| Sucrose Concentration (%) | Biomass (g DW) | This compound Content (mg/g DW) | This compound Yield (mg/L) |
| 2% | 0.65 | 45.10 | 442.0 |
| 3% | 0.96 | 69.85 | 801.7 |
| 4% | 0.98 | 65.23 | 766.7 |
| 5% | 1.01 | 59.98 | 725.8 |
Elicitation is a highly effective strategy to induce or enhance the production of secondary metabolites in plant cell cultures by activating the plant's defense responses. nih.govresearchgate.net Elicitors can be classified as biotic (derived from living organisms) or abiotic (physical or chemical factors).
Commonly used elicitors for boosting this compound synthesis include yeast extract (YE), methyl jasmonate (MeJA), silver nitrate (B79036) (AgNO₃), and coronatine (B1215496) (COR). mdpi.comtesisenred.net In cell suspension cultures of Satureja khuzistanica, the application of 100 μM MeJA more than tripled this compound productivity, reaching 3.9 g/L without negatively affecting biomass. mdpi.com Similarly, treating Agastache rugosa cell cultures with yeast extract and silver nitrate was shown to stimulate the production of this compound. mdpi.com The addition of 750 mg/L yeast extract enhanced the this compound content by up to 18.5-fold compared to non-elicited cells. mdpi.com Studies on Salvia miltiorrhiza hairy roots also demonstrated that yeast extract was effective, with a concentration of 200 mg/L leading to a this compound content of 74.1 mg/g DW, 1.6 times higher than the control. semanticscholar.org
Interactive Table 2: Effect of Elicitors on this compound Production This table summarizes findings from various elicitation studies.
| Plant Species | Culture Type | Elicitor | Concentration | Resulting this compound Yield/Increase | Reference |
| Satureja khuzistanica | Cell Suspension | Methyl Jasmonate | 100 μM | 3.9 g/L (>3x increase) | mdpi.com |
| Agastache rugosa | Cell Suspension | Yeast Extract | 750 mg/L | 18.5-fold increase | mdpi.com |
| Agastache rugosa | Cell Suspension | Silver Nitrate | 30 mg/L | 10.12-fold increase | mdpi.com |
| Lavandula vera | Cell Suspension | Vanadyl Sulfate (B86663) | 25 mg/L | 3.92 g/L (2.8x increase) | researchgate.net |
| Salvia miltiorrhiza | Hairy Roots | Yeast Extract | 200 mg/L | 74.1 mg/g DW (1.6x increase) | semanticscholar.org |
Translating the success of laboratory-scale flask cultures to a commercial scale requires moving to large-volume bioreactors. mdpi.comacademicjournals.org Various bioreactor designs have been successfully employed for the cultivation of plant cells and hairy roots for this compound production, including stirred-tank, airlift, nutrient sprinkle, and temporary immersion systems. academicjournals.orgtesisenred.netnih.govresearchgate.net
For example, a nutrient sprinkle bioreactor was used for the large-scale production of this compound from Salvia officinalis hairy roots. semanticscholar.org In another study, Agastache rugosa hairy roots were successfully scaled up in several bioreactor types, with a nutrient sprinkle bioreactor proving to be the most efficient system for both growth and production of this compound, which reached a level of 9.16 mg/g DW. researchgate.net The scale-up of Satureja khuzistanica cell cultures in a wave-mixed bioreactor under MeJA elicitation yielded a maximum this compound production of 3.1 g/L. mdpi.com Furthermore, micropropagation of sweet basil (Ocimum basilicum) in a 5-liter airlift bioreactor resulted in an accumulation of 178 µg/g DW in the plantlets. nih.gov These studies demonstrate the feasibility of producing this compound on an industrial scale using advanced bioreactor technology. mdpi.comtesisenred.net
Metabolic Engineering Approaches in Microorganisms (e.g., E. coli, Saccharomyces cerevisiae)
While plant cell cultures are effective, metabolic engineering of microorganisms like Escherichia coli and the baker's yeast Saccharomyces cerevisiae offers an alternative platform for producing plant-derived natural products. mdpi.comresearchgate.net These microbes are attractive hosts due to their fast growth rates, well-understood genetics, and amenability to genetic manipulation. researchgate.net
The production of this compound in a microbial host first requires the heterologous reconstruction of its biosynthetic pathway. The biosynthesis begins with the aromatic amino acids L-phenylalanine and L-tyrosine. academicjournals.orgresearchgate.net The pathway involves a series of enzymatic steps to form two key precursors, caffeic acid and 3,4-dihydroxyphenyllactic acid (DHPL), which are then combined to form this compound. frontiersin.org
Researchers have successfully constructed functional this compound pathways in both E. coli and S. cerevisiae by assembling genes from various organisms. frontiersin.orgacs.orgnih.gov Key enzymes and their corresponding genes include:
Tyrosine ammonia (B1221849) lyase (TAL) or Phenylalanine ammonia lyase (PAL) : Initiates the phenylpropanoid branch of the pathway.
Cinnamate (B1238496) 4-hydroxylase (C4H) and 4-Coumaroyl-CoA ligase (4CL) : Continue the formation of the caffeic acid precursor.
Tyrosine aminotransferase (TAT) and Hydroxyphenylpyruvate reductase (HPPR) : Initiate the tyrosine-derived branch to form 4-hydroxyphenyllactate (HPL). semanticscholar.org
Hydroxylases (e.g., HpaBC, CYP98A family) : Catalyze the necessary hydroxylation steps on the aromatic rings. researchgate.netfrontiersin.org
Rosmarinic acid synthase (RAS) : The final key enzyme that catalyzes the esterification of the two precursors to form this compound. mdpi.comacs.org
For instance, one study in S. cerevisiae implemented genes from Arabidopsis thaliana (4CL), Flavobacterium johnsoniae (TAL), Plectranthus scutellarioides (TAT, HPPR, RAS), and E. coli (hydroxylase complex) to build a functional pathway. acs.orgnih.gov
Simply introducing the biosynthetic genes is often insufficient for high-level production. Further metabolic engineering is required to optimize the pathway and direct the flow of central metabolites (metabolic flux) towards this compound. researchgate.net Strategies include:
Increasing Precursor Supply: Enhancing the native shikimate pathway in E. coli or the aromatic amino acid pathway in yeast to boost the availability of L-tyrosine and L-phenylalanine. researchgate.netnih.gov
Balancing Pathway Modules: The pathway to this compound is branched, requiring a balanced supply of both caffeic acid and DHPL. One successful approach in E. coli involved modular co-culture engineering, where three different strains were engineered to handle separate parts of the pathway. This strategy improved the final titer from 4.5 mg/L in a monoculture to 172 mg/L in the co-culture. mdpi.com
Enzyme and Cofactor Engineering: Selecting optimal enzyme variants and ensuring an adequate supply of necessary cofactors, such as NAD(P)H, can significantly improve pathway efficiency. researchgate.netresearchgate.net
Eliminating Competing Pathways: Deleting genes that encode for enzymes that divert precursors into competing metabolic pathways can increase the carbon flux towards the target compound. researchgate.net
Through intensive engineering, remarkable titers have been achieved. One study in E. coli reported a production of ~130 mg/L by feeding caffeic acid. nih.gov A more recent and highly optimized E. coli strain, engineered to balance the caffeic acid and salvianic acid A pathways and with knockouts of competing pathways, achieved a record titer of 5780.6 mg/L in a fed-batch fermentation process. researchgate.net In S. cerevisiae, optimization through the selection of enzyme variants and increasing the copy number of pathway genes led to a production of 5.93 mg/L from glucose. acs.orgnih.govnih.gov
Interactive Table 3: Production of this compound in Engineered Microorganisms A summary of reported titers from various metabolic engineering studies.
| Microbial Host | Engineering Strategy | Culture Conditions | This compound Titer | Reference |
| S. cerevisiae | Pathway reconstruction, increased gene copy number | Mineral medium with glucose | 5.93 mg/L | acs.orgnih.gov |
| E. coli | Pathway reconstruction, caffeic acid feeding | - | ~130 mg/L | nih.gov |
| E. coli | Modular 3-strain co-culture | Complex medium | 172 mg/L | mdpi.com |
| E. coli | De novo pathway construction, flux balancing, knockout of competing pathways | Fed-batch fermentation | 5780.6 mg/L | researchgate.net |
Host Strain Engineering for High-Titer Production
Metabolic engineering of microbial hosts, such as Escherichia coli and Saccharomyces cerevisiae, has emerged as a powerful strategy for the production of this compound. nih.govresearchgate.net This approach involves the introduction and optimization of the biosynthetic pathway genes from plants into a microbial chassis, enabling the conversion of simple carbon sources like glucose into the target compound.
One of the key challenges in engineering microbial hosts for this compound production is the efficient expression and activity of plant-derived enzymes, particularly cytochrome P450 monooxygenases, which are often crucial for the hydroxylation steps in the biosynthetic pathway. researchgate.netnih.gov Researchers have successfully expressed key enzymes of the rosmarinic acid pathway, such as tyrosine aminotransferase (TAT), 4-hydroxyphenylpyruvate reductase (HPPR), and rosmarinic acid synthase (RAS), in S. cerevisiae. nih.gov
To enhance the production titers, various strategies have been employed:
Pathway Optimization: This includes balancing the expression levels of different pathway enzymes to avoid the accumulation of inhibitory intermediates and to channel the metabolic flux towards the final product. For instance, the origin of the rosmarinic acid synthase (RAS) enzyme has been shown to significantly influence the final titer. nih.gov
Increasing Gene Copy Number: Studies have demonstrated that increasing the copy number of key biosynthetic genes can lead to a significant increase in this compound production. For example, doubling the copy number of HPPR, RAS, and a specific cytochrome P450 gene (CYP98A14) resulted in a 164% increase in the rosmarinic acid titer in an engineered S. cerevisiae strain. nih.govacs.org
Precursor Supply Enhancement: Optimizing the supply of the precursor amino acids, L-tyrosine and L-phenylalanine, is crucial for high-titer production. This can be achieved by engineering the host's central carbon metabolism to direct more resources towards the aromatic amino acid biosynthesis pathway. nih.gov
Table 1: Examples of Engineered Microbial Strains for Rosmarinic Acid Production
| Host Organism | Key Engineering Strategies | Titer Achieved | Reference |
|---|---|---|---|
| Saccharomyces cerevisiae | Expression of plant-derived biosynthetic pathway genes (TAT, HPPR, RAS, CYP98A14). | 2.95 ± 0.08 mg/L | nih.gov |
| Saccharomyces cerevisiae | Increased copy number of HPPR, RAS, and CYP98A14 genes. | 5.93 ± 0.06 mg/L | nih.govacs.org |
| Escherichia coli | Co-culture system with different strains responsible for different pathway steps. | 172 mg/L | acs.org |
| Escherichia coli | Knockout of competing pathways, balancing metabolic flux, and stabilizing key intermediates. | 5780.6 mg/L | researchgate.net |
Despite these advancements, the microbial production of this compound is still under development, with ongoing efforts to further optimize strains for industrially relevant titers.
Chemoenzymatic Synthesis of this compound and its Precursors
Chemoenzymatic synthesis combines the advantages of chemical synthesis and biocatalysis to create efficient and stereoselective routes for the production of complex molecules like this compound. This approach often involves the enzymatic synthesis of key chiral precursors, followed by chemical coupling steps.
A critical step in the chemoenzymatic synthesis of this compound is the stereoselective production of its precursors, particularly (S)-3-(3',4'-dihydroxyphenyl)lactic acid. cdnsciencepub.com Enzyme discovery and engineering play a pivotal role in developing highly efficient and selective biocatalysts for this purpose.
Researchers have explored various enzymes for the stereoselective synthesis of hydroxycarboxylic acids. For example, engineered variants of lactate (B86563) dehydrogenase have been used for the production of chiral lactic acid derivatives. acs.org The discovery and characterization of novel enzymes from diverse natural sources, as well as the engineering of existing enzymes to improve their stability, activity, and selectivity, are active areas of research. For instance, rosmarinic acid synthase (RAS), the enzyme that catalyzes the final esterification step, has been identified and characterized from several plant species, and its gene has been cloned and expressed in microbial hosts. nih.gov
Biocatalytic cascades, where multiple enzymatic reactions are performed in a single pot, offer a highly efficient and sustainable approach for the synthesis of this compound. rsc.org These cascades can be designed to operate in vitro using purified enzymes or in vivo within engineered microbial cells.
The key advantages of biocatalytic cascades include:
Reduced downstream processing: By combining multiple steps, the need for isolating and purifying intermediates is minimized.
Improved reaction kinetics: The continuous removal of products from one enzymatic step can drive the equilibrium of preceding reactions forward.
Enhanced sustainability: These reactions are typically performed in aqueous solutions under mild conditions, reducing the use of harsh chemicals and organic solvents. rsc.org
A complex chimeric cascade has been designed for the production of rosmarinic acid, involving enzymes such as D-hydroxyisocaproate dehydrogenase, 4-hydroxyphenylacetate (B1229458) 3-hydroxylase complex, rosmarinic acid synthase, tyrosine aminotransferase, and tyrosine ammonia lyase. rsc.org Furthermore, cell-free biosynthetic systems, coupled with cofactor regeneration systems, have been developed to produce rosmarinic acid, achieving titers of up to 320.04 mg/L. nih.govmdpi.com
Agro-Industrial Byproduct Utilization for this compound Recovery
Agro-industrial byproducts, such as peels, seeds, and pomace from fruit and vegetable processing, represent a largely untapped and sustainable source of valuable bioactive compounds, including rosmarinic acid. mdpi.comredalyc.org The utilization of these byproducts not only provides a low-cost raw material for the extraction of this compound but also helps to reduce waste and mitigate environmental pollution. mdpi.com
Various agro-industrial residues have been identified as potential sources of rosmarinic acid. For example, byproducts from the distillation of rosemary (Rosmarinus officinalis) for essential oil production are rich in phenolic compounds, with rosmarinic acid being a major component. researchgate.netuliege.be Similarly, waste from other Lamiaceae species and even byproducts from the rose oil industry have been shown to contain significant amounts of rosmarinic acid. mdpi.com
Advanced and green extraction techniques are being developed to efficiently recover rosmarinic acid from these byproducts. These methods include:
Ultrasound-Assisted Extraction (UAE)
Microwave-Assisted Extraction (MAE)
Accelerated Solvent Extraction (ASE) researchgate.net
Extraction with Natural Deep Eutectic Solvents (NADES) mdpi.com
These techniques offer advantages over conventional extraction methods in terms of reduced solvent consumption, lower energy usage, and shorter extraction times. researchgate.netmdpi.com
Economic and Environmental Sustainability of Production Methods
The economic and environmental sustainability of this compound production is a key consideration for its large-scale industrial application. While traditional plant extraction methods can be costly and have a significant environmental footprint, the biotechnological and byproduct utilization approaches offer more sustainable alternatives.
Biotechnological Production:
Economic Sustainability: The economic viability of microbial fermentation for this compound production depends on achieving high titers, yields, and productivities. While current titers in some engineered strains are still relatively low for commercial production, ongoing research in strain and process optimization is expected to improve the economic feasibility. nih.gov The use of inexpensive and renewable feedstocks like glucose contributes to the cost-effectiveness of this method. mdpi.com
Environmental Sustainability: Microbial fermentation is generally considered an environmentally friendly process. It operates under mild conditions, reduces the need for arable land compared to plant cultivation, and can be powered by renewable energy sources. mdpi.com
Agro-Industrial Byproduct Utilization:
Economic Sustainability: The use of agro-industrial byproducts as a raw material for this compound extraction can significantly reduce production costs. uliege.be It creates value from what would otherwise be waste, contributing to a circular economy.
Environmental Sustainability: This approach directly addresses the issue of waste management in the food and agricultural industries, reducing landfill burden and the environmental impact associated with waste disposal. mdpi.com The adoption of green extraction technologies further enhances the environmental profile of this method. mdpi.com
Ecological and Chemoecological Significance of S Rosmarinic Acid
Role in Plant Defense Mechanisms Against Herbivores
(S)-Rosmarinic acid serves as a crucial component of a plant's chemical arsenal (B13267) against herbivores. researchgate.netuni-marburg.de It functions as a pre-formed, constitutively accumulated defense compound, deterring feeding by a wide range of herbivores. uni-marburg.de The presence of rosmarinic acid and other polyphenols in plants like Rosmarinus officinalis is a key defense strategy against herbivores and pathogens. nih.gov Its tannin-like properties are believed to contribute to its anti-herbivore effects. researchgate.net The production of such secondary metabolites is a recognized defense mechanism that plants employ to increase their resistance and reduce their palatability to herbivores. researchgate.net Research has shown that the concentration of these defense compounds can vary within a plant, with different tissues exhibiting different levels of protection. unifi.it
The role of this compound in plant defense is further highlighted by its involvement in the broader chemical defense systems of invasive species. For instance, in Leucaena leucocephala, rosmarinic acid is one of several polyphenolic compounds that contribute to its defense against herbivorous mammals and insects. mdpi.com This suggests that the production of rosmarinic acid can be a significant factor in a plant's ability to thrive and compete in various ecosystems.
Table 1: Examples of Plants Utilizing this compound for Herbivore Defense
| Plant Species | Family | Role of this compound |
|---|---|---|
| Rosmarinus officinalis (Rosemary) | Lamiaceae | Acts as a general defense compound against herbivores and pathogens. nih.gov |
| Various Lamiaceae and Boraginaceae species | Lamiaceae, Boraginaceae | Serves as a constitutively accumulated preformed defense compound. uni-marburg.de |
| Leucaena leucocephala | Fabaceae | Part of a suite of polyphenolic compounds providing defense against herbivorous mammals and insects. mdpi.com |
Antifungal and Antibacterial Properties in Plant Immunity
This compound is a key player in plant immunity, exhibiting significant antifungal and antibacterial properties. academicjournals.orgresearchgate.net It acts as a preformed and inducible defense compound against a variety of microbial pathogens. uni-marburg.deacademicjournals.org When a plant is challenged by pathogens, it can increase the synthesis and secretion of rosmarinic acid as a defense response. nih.govmdpi.com
For example, hairy root cultures of Ocimum basilicum (basil) have been shown to increase the production of rosmarinic acid when exposed to fungal elicitors. researchgate.net This induced secretion of rosmarinic acid has been observed to have antimicrobial activity against a range of soil-borne microorganisms, including the bacterium Pseudomonas aeruginosa and the fungus Aspergillus niger. researchgate.net Similarly, the roots of basil have been found to secrete rosmarinic acid in response to infection by Pythium ultimum, and barley roots produce phenolic compounds, including likely rosmarinic acid, in the presence of Fusarium attacks. nih.govmdpi.commdpi.com
The antimicrobial action of rosmarinic acid is potent; it can inhibit the growth of a wide spectrum of Gram-positive and Gram-negative bacteria, as well as fungi. researchgate.net Studies have demonstrated its effectiveness against pathogens like Alternaria alternata and Pseudomonas viridiflava, which are known to cause significant damage to rosemary plants. unifi.it The compound's ability to disrupt microbial processes makes it a vital part of the plant's defense system. researchgate.net
Table 2: Antimicrobial Activity of this compound Against Plant Pathogens
| Pathogen | Type | Affected Plant(s) | Observed Effect |
|---|---|---|---|
| Pseudomonas aeruginosa | Bacterium | Ocimum basilicum (Basil) | Inhibition of growth. researchgate.net |
| Aspergillus niger | Fungus | Ocimum basilicum (Basil) | Significant inhibitory activity. researchgate.net |
| Pythium ultimum | Fungus | Ocimum basilicum (Basil) | Induced secretion of rosmarinic acid as a defense. nih.govmdpi.com |
| Fusarium graminearum | Fungus | Barley | Secretion of phenolic compounds with antimicrobial activity. mdpi.com |
| Alternaria alternata | Fungus | Rosmarinus officinalis (Rosemary) | Significant growth inhibition. unifi.it |
| Pseudomonas viridiflava | Bacterium | Rosmarinus officinalis (Rosemary) | Significant growth inhibition. unifi.it |
Allelopathic Effects on Surrounding Vegetation
This compound contributes to the allelopathic potential of certain plants, influencing the growth and development of neighboring vegetation. Allelopathy is a biological phenomenon where an organism produces one or more biochemicals that influence the germination, growth, survival, and reproduction of other organisms.
In the context of invasive species, such as Leucaena leucocephala, rosmarinic acid is listed among the compounds involved in defense functions against competing plant species. mdpi.com This indicates its role in suppressing the growth of other plants in its vicinity, thereby aiding in the establishment and spread of the invasive species. The release of such phytotoxins into the rhizosphere is a known allelopathic mechanism for interfering with the growth of other plants. mdpi.com
Response to Abiotic Stress (e.g., UV radiation, heavy metals)
Plants produce this compound as a protective response to various abiotic stressors, including ultraviolet (UV) radiation and heavy metals. mdpi.com This phenolic compound helps to mitigate the damaging effects of these environmental challenges. researchgate.net
Exposure to UV radiation can induce the accumulation of UV-absorbing compounds like phenolics as a primary defense mechanism. semanticscholar.org Studies on Rosmarinus officinalis have shown that exposure to UV-A radiation can lead to an increase in the content of rosmarinic acid, along with other phenolic compounds. researchgate.net This increase in phenolic content is associated with enhanced antioxidant activity, which helps to protect the plant from oxidative damage caused by UV stress. researchgate.net The biosynthesis of phenylpropanoids, the pathway leading to rosmarinic acid, is known to be stimulated by high light and UV irradiation. semanticscholar.org
In response to heavy metal stress, plants can also modulate their production of secondary metabolites. In a study on Salvia officinalis (sage) exposed to chromium, an initial increase in rosmarinic acid content was observed at lower concentrations of the heavy metal. horizonepublishing.com This suggests that rosmarinic acid plays a role in the plant's initial defense response to combat the toxic effects of chromium. horizonepublishing.com The antioxidant properties of rosmarinic acid are crucial in this context, as it can scavenge free radicals and protect cells from oxidative stress induced by heavy metals. mdpi.comhorizonepublishing.com
Table 3: this compound Response to Abiotic Stress
| Stressor | Plant Species | Observed Response | Reference |
|---|---|---|---|
| UV-A Radiation | Rosmarinus officinalis | Increased content of rosmarinic acid and total phenolics. | researchgate.net |
| UV-C Radiation | Ocimum basilicum (callus cultures) | Increased accumulation of rosmarinic acid. | semanticscholar.org |
| Chromium (heavy metal) | Salvia officinalis | Initial increase in rosmarinic acid content at lower concentrations. | horizonepublishing.com |
Interaction with Soil Microorganisms and Rhizosphere Dynamics
This compound plays a significant role in shaping the microbial communities in the rhizosphere, the soil region directly influenced by root secretions. Plants can release rosmarinic acid into the soil to manage their interactions with soil microorganisms. mdpi.com
A key function of secreted rosmarinic acid is to act as an antimicrobial agent, inhibiting the growth of unwanted or pathogenic microorganisms. researchgate.net For instance, basil (Ocimum basilicum) roots have been shown to secrete rosmarinic acid in response to infection by the pathogenic bacterium Pseudomonas aeruginosa. mdpi.comfrontiersin.orgnih.gov This secretion helps to counter the pathogen and protect the plant. The induction of rosmarinic acid exudation from roots upon fungal challenge further demonstrates its role in active defense in the rhizosphere. researchgate.net
Interestingly, beyond its direct antimicrobial effects, rosmarinic acid can also act as a signaling molecule. It has been found to be a homoserine lactone mimic, meaning it can activate bacterial quorum-sensing regulators in some bacteria. whiterose.ac.uk Quorum sensing is a system of stimulus and response correlated to population density, and by mimicking these signals, plants can potentially manipulate bacterial behavior in the rhizosphere. whiterose.ac.uk The release of rosmarinic acid from sweet basil when infected by pathogenic P. aeruginosa is an example of how plants can use chemical signals to respond to microbial stress. whiterose.ac.uk
Challenges and Future Directions in S Rosmarinic Acid Research
Addressing Bioavailability and Delivery Challenges for Enhanced Biological Activity
A primary obstacle in the clinical application of (S)-rosmarinic acid is its low oral bioavailability, which is attributed to its poor water solubility, low membrane permeability, and instability within the gastrointestinal tract. nih.govconsensus.appmdpi.com To address these issues, researchers are actively exploring innovative delivery systems and formulation strategies.
Development of Nanocarrier Systems (e.g., nanoparticles, liposomes)
Nanotechnology offers a promising avenue to enhance the delivery and bioavailability of this compound. taylorfrancis.com Various nanocarrier systems are being investigated to protect the compound from degradation, improve its solubility, and facilitate its transport across biological membranes.
Nanoparticles: Chitosan nanoparticles have been successfully used to encapsulate rosmarinic acid, demonstrating good association efficiency and antioxidant activity. bohrium.comresearchgate.nettandfonline.com These biodegradable carriers can protect the antioxidant properties of rosmarinic acid for potential medical applications. bohrium.comresearchgate.net Tetrasulfide-based porous organosilica nanoparticles, approximately 50 nm in size, have also been developed to encapsulate rosmarinic acid, showing enhanced delivery to cancer cells without significant toxicity to normal cells. researchgate.net
Liposomes: Proliposome and phytovesicle systems utilizing phosphatidylcholine have been shown to improve the entrapment efficiency, stability, and release of rosmarinic acid, thereby enhancing both its oral and topical bioavailability. consensus.app
Lipid Nanocapsules: The formation of a hydrophobic ion pair with ethyl lauroyl arginate and subsequent encapsulation in lipid nanocapsules has been reported to significantly increase the permeability and plasma concentration of rosmarinic acid after oral administration. consensus.app
Mesoporous Silica (B1680970) Nanoparticles: These nanoparticles, modified with amino acids and coated with pectin, allow for a dual pH and enzyme-responsive controlled release of rosmarinic acid, offering high drug loading and encapsulation rates for targeted delivery. consensus.app
Formulation Strategies for Improved Absorption
Beyond nanocarriers, other formulation strategies are being explored to improve the absorption of this compound.
Spray-Drying Microencapsulation: Using materials like gelatin, gum arabic, and β-cyclodextrin, spray-drying can achieve high encapsulation efficiency (up to 96.7%) and enhance the in vitro release of rosmarinic acid. consensus.app
Food Matrix Encapsulation: Incorporating rosmarinic acid into food matrices, such as rice starch and protein networks in meat products, has been shown to increase its bioavailability during digestion and absorption in Caco-2 cell models. consensus.app
Electrospinning: An anti-wrinkle patch has been developed using electrospun nanofibers loaded with rosmarinic acid derived from Salvia miltiorrhiza stem cells. mdpi.com
| Delivery System | Key Features | Reported Outcomes |
| Chitosan Nanoparticles | Biodegradable, good association efficiency. bohrium.comresearchgate.net | Protective vehicle for rosmarinic acid, maintaining antioxidant activity. bohrium.comresearchgate.net |
| Lipid Nanocapsules | Hydrophobic ion pairing. consensus.app | Increased permeability and plasma concentration. consensus.app |
| Mesoporous Silica Nanoparticles | pH and enzyme-responsive. consensus.app | High drug loading, controlled release. consensus.app |
| Spray-Dried Microcapsules | High encapsulation efficiency. consensus.app | Enhanced in vitro release. consensus.app |
| Electrospun Nanofibers | Topical patch formulation. mdpi.com | Potential for anti-wrinkle applications. mdpi.com |
Unveiling Novel Molecular Targets and Signaling Pathways
Understanding the precise molecular mechanisms underlying the bioactivity of this compound is crucial for its targeted therapeutic application. Research has identified several key signaling pathways that are modulated by this compound.
This compound has been shown to negatively regulate key inflammatory pathways, including those involving nuclear factor-kappa B (NF-κB), cyclooxygenase 2 (COX2), and various interleukins (ILs). researchgate.net In the context of cancer, it has been found to inhibit the proliferation of oral cancer cells by inducing apoptosis and arresting the cell cycle at the G2/M phase. mdpi.com This is associated with an increased Bax/Bcl-2 ratio and caspase-3 protein levels. mdpi.com
Network pharmacology and molecular docking studies have identified potential core targets for this compound in esophageal cancer, including CDK2, CHEK1, ERBB2, GSK3β, HSP90AA1, MMP9, NFKβ1, and STAT1. atjls.com The compound is thought to exert its effects by modulating critical pathways such as the interleukin-17 and PI3K-Akt signaling pathways. atjls.com In glioma cells, this compound has been observed to inhibit the PI3K/Akt/NF-κB signaling pathway, which is vital for tumor cell proliferation and survival. spandidos-publications.com
Furthermore, this compound has demonstrated neuroprotective effects by mitigating oxidative stress and modulating neurotransmitter systems. nih.gov It has been shown to reduce the production of reactive oxygen species (ROS) and suppress the upregulation of the proapoptotic protein Bax while downregulating the antiapoptotic protein Bcl-2. nih.gov In models of Parkinson's disease, it has been found to prevent hyperlocomotion and increase dopaminergic signaling. researchgate.net
Exploring Synergistic Interactions with Other Phytochemicals or Conventional Agents
The therapeutic efficacy of this compound may be enhanced when used in combination with other compounds. This synergistic approach could lead to more effective treatments with potentially lower doses and reduced side effects.
Studies have shown that rosmarinic acid exhibits synergistic antimicrobial effects when combined with antibiotics such as amoxicillin (B794), ofloxacin (B1677185), and vancomycin (B549263) against Staphylococcus aureus. mdpi.comnih.gov In the realm of antioxidants, combinations of rosmarinic acid with other phenolic compounds like gallic acid and caffeic acid have demonstrated synergistic antioxidant effects. rjpharmacognosy.ir Specifically, the combination of gallic acid and caffeic acid showed a particularly strong synergistic effect. rjpharmacognosy.ir
A study on the interaction between rosmarinic acid and α-tocopherol in oil-in-water emulsions revealed a strong synergistic effect, which was attributed to the formation of caffeic acid, a potent antioxidant, from rosmarinic acid. acs.orgresearchgate.net This suggests that combining this compound with other antioxidants can lead to enhanced protective effects against lipid oxidation. acs.org
Development of Advanced Production Methodologies for Cost-Effective and Sustainable Supply
The natural abundance of this compound in plants is often low, and its chemical synthesis is complex and expensive. mdpi.com Therefore, developing cost-effective and sustainable production methods is a critical area of research.
Biotechnological approaches, particularly plant cell and tissue cultures, have emerged as a promising alternative for the large-scale production of this compound. mdpi.comresearchgate.net Plant cell cultures of species like Coleus blumei and Salvia officinalis can accumulate rosmarinic acid in amounts significantly higher than the whole plant. researchgate.netresearchgate.net
Several strategies are being employed to enhance the yield of rosmarinic acid in these in vitro systems:
Elicitation: The use of elicitors, such as methyl jasmonate (MeJA) and yeast extract, has been shown to significantly boost rosmarinic acid production in cell suspension and hairy root cultures. mdpi.com For instance, MeJA treatment more than tripled rosmarinic acid productivity in Satureja khuzistanica cell suspension cultures. mdpi.com
Media and Culture Optimization: Adjusting the composition of the culture medium, such as the sucrose (B13894) concentration, can influence cell growth and rosmarinic acid accumulation. academicjournals.org
Bioreactor Technology: The use of advanced bioreactor systems, including stirred tank bioreactors with internal cross-flow filters, is a key step towards the commercial production of rosmarinic acid from plant cell cultures. academicjournals.org Perfusion fermentation in a bioreactor has achieved significantly higher productivity compared to batch cultures. researchgate.net
Metabolic and Genetic Engineering: Advances in synthetic biology and metabolic engineering offer the potential to further enhance the industrial production of this valuable compound by manipulating its biosynthetic pathway. mdpi.com
Expansion of Pre-clinical Efficacy Studies in Diverse Disease Models
While numerous preclinical studies have highlighted the therapeutic potential of this compound, there is a need to expand these investigations into a wider range of disease models to better understand its efficacy and mechanisms of action.
Existing preclinical research has demonstrated the anti-inflammatory effects of rosmarinic acid in animal models of paw edema, acute liver injury, and asthma. mdpi.comnih.gov It has also shown promise in models of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, by improving cognitive deficits and reducing amyloid protein aggregation. researchgate.netdarwin-nutrition.fr In cancer research, studies have shown its ability to inhibit colon carcinogenesis in rats by reducing DNA damage and the formation of aberrant crypt foci. mdpi.com
Future preclinical studies should focus on:
Investigating the efficacy of this compound in a broader spectrum of cancer models, including different types and stages of cancer.
Exploring its potential in other chronic inflammatory conditions and metabolic disorders.
Conducting long-term studies to evaluate its chronic efficacy and potential for disease prevention.
Utilizing more complex and clinically relevant animal models that better mimic human diseases.
By systematically addressing these challenges and pursuing these future research directions, the scientific community can unlock the full therapeutic potential of this compound for the benefit of human health.
Leveraging Artificial Intelligence and Machine Learning for Drug Discovery and SAR
The integration of artificial intelligence (AI) and machine learning (ML) is poised to revolutionize the discovery and development of drugs derived from natural products like this compound. tandfonline.comnih.gov These computational tools offer the potential to rapidly analyze vast datasets, predict molecular properties, and identify novel therapeutic applications, thereby accelerating the research pipeline. tandfonline.comnih.gov
Quantitative Structure-Activity Relationship (QSAR) modeling, a computational method that correlates the chemical structure of a compound with its biological activity, is a key area where AI and ML are making significant inroads. researchgate.netsvc.ac.in By developing mathematical models based on the chemical descriptors of this compound and its derivatives, researchers can predict the biological potency of new, untested compounds. svc.ac.in This in-silico approach aids in the rational design of more effective drugs by identifying the structural features crucial for their therapeutic action. svc.ac.in For instance, QSAR studies have been employed to understand the structural requirements for the selective inhibition of enzymes like cyclooxygenase-2 (COX-2) by derivatives of rosmarinic acid. researchgate.net
Recent research has demonstrated the application of ML in understanding the metabolic response of plants to stress, which can involve the biosynthesis of compounds like rosmarinic acid. A study on potato tubers under drought stress utilized correlation-based network analysis combined with ML to highlight the activation of rosmarinic acid biosynthesis pathways. researchgate.net This approach suggests that ML can help elucidate the complex regulatory networks governing the production of bioactive compounds in plants. researchgate.net
The table below summarizes some applications of AI and ML in the context of rosmarinic acid research:
| Application Area | Specific Technique/Tool | Research Focus | Reference |
| Drug Discovery & Design | Quantitative Structure-Activity Relationship (QSAR) | Predicting biological activity and identifying key structural features of rosmarinic acid derivatives. | researchgate.netsvc.ac.in |
| Target Identification | Bayesian Machine-Learning Algorithms (e.g., BANDIT) | Predicting protein targets for this compound and its analogues. | nih.gov |
| Metabolic Pathway Analysis | Correlation-based network analysis with ML | Understanding the regulation of rosmarinic acid biosynthesis in plants under stress. | researchgate.net |
| Virtual Screening | Molecular Docking and Pharmacophore Modeling | Screening large databases of compounds to identify potential inhibitors of specific targets. | preprints.orgresearchgate.net |
Methodological Advancements in Characterization and Analytical Techniques
The accurate characterization and quantification of this compound in various matrices, from plant extracts to biological fluids, are crucial for research and quality control. Continuous advancements in analytical techniques are providing more sensitive, selective, and efficient methods for this purpose.
High-performance liquid chromatography (HPLC) remains a cornerstone for the analysis of rosmarinic acid. mdpi.comresearchgate.net Reversed-phase HPLC with gradient elution, often coupled with diode array detection (DAD) or mass spectrometric (MS) detection, is commonly used for its measurement. researchgate.net Ultra-performance liquid chromatography (UPLC) and ultra-high-performance liquid chromatography (UHPLC), which offer higher separation efficiency and shorter analysis times, are increasingly becoming the mainstream analytical techniques. mdpi.comnih.gov
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), provides high sensitivity and selectivity for the quantification of rosmarinic acid in complex samples like pig plasma. thieme-connect.de Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation of rosmarinic acid and its derivatives in plant extracts. nih.gov
Other noteworthy analytical techniques include:
Capillary Electrophoresis (CE): A widely used and effective separation technique for analyzing natural products. mdpi.com
High-Performance Thin-Layer Chromatography (HPTLC): An accessible method, though quantitative results can be variable. thieme-connect.derjptonline.org A validated HPTLC method has been developed for the determination of rosmarinic acid in herbal formulations, with a reported Rf value of 0.55. rjptonline.org
Spectrophotometric Methods: A novel spectrophotometric method based on the complexation of rosmarinic acid with Zr⁴⁺ ions has been developed for its determination in unpurified plant extracts. researchgate.net
Molecularly Imprinted Polymers (MIPs): Nano-sized MIPs have been synthesized for the selective extraction and preconcentration of rosmarinic acid from plant matrices. researchgate.net
The table below provides a summary of advanced analytical techniques used for this compound.
| Analytical Technique | Abbreviation | Key Features and Applications | Reference(s) |
| High-Performance Liquid Chromatography | HPLC | Widely used for separation, detection, and quantification in plant extracts. Often coupled with UV-Vis or DAD/PDA detectors. | mdpi.comresearchgate.netthieme-connect.de |
| Ultra-Performance Liquid Chromatography | UPLC/UHPLC | Offers higher separation efficiency, reduced time and sample consumption compared to HPLC. | mdpi.comnih.gov |
| Liquid Chromatography-Mass Spectrometry | LC-MS | Provides high selectivity and sensitivity for quantification in biological matrices like plasma. | thieme-connect.de |
| High-Performance Thin-Layer Chromatography | HPTLC | Accessible method for rapid analysis and quantification in herbal formulations. | thieme-connect.derjptonline.org |
| Capillary Electrophoresis | CE | Effective separation technique for the analysis of natural products. | mdpi.com |
| Spectrophotometry | - | A rapid and cost-effective method based on complexation with metal ions for quantification in plant extracts. | researchgate.net |
| Molecularly Imprinted Polymers | MIPs | Used for selective extraction and preconcentration from complex samples. | researchgate.net |
Investigating Epigenetic Modulation and Gene Expression Regulation by this compound
Emerging research indicates that this compound can exert its biological effects by modulating epigenetic mechanisms and regulating gene expression. frontiersin.orgsemanticscholar.org Epigenetics refers to modifications to DNA and its associated proteins that alter gene expression without changing the DNA sequence itself. rvaprostatecancersupport.org These modifications play a crucial role in various cellular processes, and their dysregulation is implicated in diseases like cancer. rvaprostatecancersupport.org
One of the key mechanisms of epigenetic regulation is histone modification. A study using microarray gene expression profiling revealed that rosmarinic acid treatment of human amnion epithelial cells could regulate histone modification by altering the expression of several histone methyltransferases and demethylases. frontiersin.org This suggests that rosmarinic acid can influence the epigenetic landscape to control gene expression during cellular differentiation. frontiersin.org
Histone deacetylases (HDACs) are another important class of epigenetic regulators. semanticscholar.org Aberrant HDAC expression is linked to the development of various cancers. semanticscholar.org Research has shown that rosmarinic acid can modulate the expression of HDAC2. semanticscholar.org In prostate cancer cell lines, treatment with rosmarinic acid led to the downregulation of HDAC2, which in turn increased the expression of the tumor suppressor p53 and induced apoptosis. semanticscholar.org
Furthermore, studies have investigated the regulation of genes involved in the biosynthesis of rosmarinic acid itself. mdpi.comsemanticscholar.orgplos.org The expression of genes encoding key enzymes in the rosmarinic acid pathway, such as phenylalanine ammonia-lyase (PAL), tyrosine aminotransferase (TAT), and rosmarinic acid synthase (RAS), can be influenced by various factors. mdpi.comsemanticscholar.org For instance, salicylic (B10762653) acid has been shown to upregulate the gene expression of TAT, PAL, and RAS in Salvia miltiorrhiza cells, leading to enhanced accumulation of rosmarinic acid. mdpi.com Conversely, a transcriptional repressor, SmMYB39, has been identified in S. miltiorrhiza that negatively regulates the expression of genes like cinnamate (B1238496) 4-hydroxylase (C4H) and TAT, thereby decreasing the content of rosmarinic acid. plos.org
The table below details some of the genes and epigenetic factors modulated by this compound.
| Modulated Factor | Type | Effect of Rosmarinic Acid/Related Regulation | Biological Context | Reference(s) |
| Histone Methyltransferases & Demethylases | Epigenetic Enzymes | Regulation of expression (up- and downregulation) | Neuronal differentiation of human amnion epithelial cells | frontiersin.org |
| Histone Deacetylase 2 (HDAC2) | Epigenetic Enzyme | Downregulation of expression | Induction of apoptosis in prostate cancer cells | semanticscholar.org |
| Phenylalanine Ammonia-Lyase (PAL) | Biosynthetic Enzyme Gene | Upregulation by elicitors like salicylic acid | Rosmarinic acid biosynthesis in Salvia miltiorrhiza | mdpi.com |
| Tyrosine Aminotransferase (TAT) | Biosynthetic Enzyme Gene | Upregulation by salicylic acid; negative regulation by SmMYB39 | Rosmarinic acid biosynthesis in Salvia miltiorrhiza | mdpi.complos.org |
| Rosmarinic Acid Synthase (RAS) | Biosynthetic Enzyme Gene | Upregulation by salicylic acid | Rosmarinic acid biosynthesis in Salvia miltiorrhiza | mdpi.com |
| Cinnamate 4-hydroxylase (C4H) | Biosynthetic Enzyme Gene | Negative regulation by SmMYB39 | Rosmarinic acid biosynthesis in Salvia miltiorrhiza | plos.org |
| SmMYB39 | Transcriptional Repressor | - | Negative regulator of rosmarinic acid biosynthesis in Salvia miltiorrhiza | plos.org |
Q & A
Q. What are the standard analytical methods for quantifying (S)-rosmarinic acid in plant extracts, and how are they validated?
High-performance liquid chromatography (HPLC) with photodiode array detection is widely used for quantification due to its reliability and simplicity. A validated isocratic HPLC method employs a C18 column (e.g., Kromasil C18, 250 mm × 4.6 mm, 5 μm) with a mobile phase of acetonitrile and 0.1% phosphoric acid (25:75). Validation includes linearity (e.g., 0.063–1.012 μg/mL, r² = 0.9997), recovery rates (e.g., 96.40%), and precision (RSD < 3%) . For higher sensitivity, tandem mass spectrometry (HPLC-MS/MS) is recommended, especially in complex matrices .
Q. How can researchers ensure reproducibility in studies involving this compound?
Detailed experimental protocols must be provided, including solvent systems, column specifications, and detection wavelengths for HPLC. For biological assays, parameters like cell lines (e.g., CRC cells in colorectal cancer studies), treatment durations, and dose ranges (e.g., 10–100 μM in vitro) should be explicitly stated. Raw data, such as chromatograms or flow cytometry results, should be archived in repositories per FAIR principles .
Advanced Research Questions
Q. What molecular mechanisms underlie this compound’s anti-cancer effects in colorectal cancer (CRC) models?
this compound inhibits CRC cell proliferation by delaying the cell cycle (G1/S phase arrest) and suppressing metastasis via AMPK-mediated pathways. Key mechanisms include downregulation of MMP-2/9 (reducing invasion) and modulation of adhesion molecules (e.g., integrin β1). In vivo, it reduces lung metastasis in mouse models, validated through Western blot and immunohistochemistry . Contradictions arise in dose-dependent effects: some studies report apoptosis at >50 μM, while others show cytostasis at lower doses, highlighting the need for standardized dosing .
Q. How does this compound modulate inflammatory pathways, and what experimental models are most suitable for studying this?
The compound suppresses NF-κB activation and TNF-α-induced ROS generation, as shown in Jurkat T-cells and murine models of Japanese encephalitis. Experimental designs should include LPS-induced inflammation assays (e.g., RAW 264.7 macrophages) and ELISA-based cytokine profiling (e.g., IL-6, IL-1β). Dose-response meta-analysis is recommended to reconcile discrepancies between in vitro IC50 values (e.g., 10–20 μM) and in vivo efficacious doses (50–100 mg/kg) .
Q. What are the challenges in isolating enantiomerically pure this compound, and how can chiral separation techniques be optimized?
Chirality poses a key challenge due to the natural co-occurrence of (R)- and (S)-forms. Chiral HPLC using amylose-based columns (e.g., Chiralpak AD-H) with hexane:isopropanol:trifluoroacetic acid (80:20:0.1) achieves baseline separation (α > 1.5). Circular dichroism (CD) spectroscopy confirms enantiopurity, while enzymatic synthesis (e.g., using lipases) offers a scalable alternative to plant extraction .
Methodological Considerations
Q. How should researchers design dose-response studies for this compound to account for its biphasic effects?
Biphasic effects (e.g., antioxidant at low doses vs. pro-oxidant at high doses) necessitate non-linear regression models. Use at least six concentrations spanning three orders of magnitude (e.g., 0.1–100 μM). Include positive controls (e.g., ascorbic acid for antioxidant assays) and validate results across multiple cell lines (e.g., HT-29 vs. HCT116 CRC cells) .
Q. What statistical approaches are recommended for analyzing contradictory data on this compound’s neuroprotective effects?
Meta-analyses should follow PRISMA guidelines, with heterogeneity assessed via I² statistics. For example, conflicting results on Aβ aggregation inhibition (reported in some studies but not others) may arise from differences in assay conditions (e.g., pH, incubation time). Sensitivity analysis can identify outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
